Forsythoside H
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGZMMDZJVKXTP-HBIAPIBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Forsythoside H from Forsythia suspensa Fruits: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of Forsythoside H, a caffeoyl phenylethanoid glycoside, from the fruits of Forsythia suspensa (Thunb.) Vahl. This document details the necessary experimental protocols, from initial extraction to final purification, and presents quantitative data in a structured format to aid in reproducibility and further research. The information compiled is based on established scientific literature and is intended to serve as a practical resource for natural product chemists, pharmacologists, and professionals in the field of drug discovery and development.
Introduction to this compound and Forsythia suspensa
Forsythia suspensa, commonly known as weeping forsythia, is a plant species whose fruits, referred to as 'Lianqiao' in traditional Chinese medicine, are a rich source of bioactive compounds. These include a variety of phenylethanoid glycosides, lignans, and flavonoids.[1][2] Phenylethanoid glycosides, in particular, are a significant class of compounds in Forsythia suspensa and have been the subject of extensive research due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties.[3][4]
This compound is one of the caffeoyl phenylethanoid glycosides isolated from the fruits of this plant.[1][2] Its discovery and isolation are crucial for further investigation into its potential therapeutic applications. This guide will focus on the practical aspects of its isolation.
Experimental Protocols for this compound Isolation
The isolation of this compound is a multi-step process that involves initial extraction followed by several stages of chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of phenylethanoid glycosides from Forsythia suspensa fruits.
Plant Material and Initial Extraction
A significant quantity of dried Forsythia suspensa fruits is required for the isolation of this compound. The general procedure begins with the preparation of a crude extract.
Protocol 1: Methanol Extraction
-
Preparation of Plant Material: Obtain dried fruits of Forsythia suspensa. Grind the fruits into a coarse powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered fruit material is typically extracted with methanol. A common method is heat reflux extraction, although maceration can also be used.[3] For large-scale extractions, multiple cycles of extraction with fresh solvent are recommended to ensure maximum yield. For example, 6.0 kg of powdered fruits can be refluxed with 20 L of methanol seven times.[3]
-
Concentration: The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude syrup or paste.[3]
Fractionation of the Crude Extract
The crude methanol extract is a complex mixture of compounds. A preliminary fractionation step is employed to separate compounds based on their polarity.
Protocol 2: Liquid-Liquid Partitioning
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity. A common sequence is to partition with chloroform followed by n-butanol.[1] This separates the extract into a chloroform-soluble fraction, an n-butanol-soluble fraction, and a water-soluble fraction. Phenylethanoid glycosides like this compound are typically enriched in the more polar fractions, such as the n-butanol and water fractions.[1]
-
Concentration of Fractions: Each fraction is concentrated under reduced pressure to yield dried extracts for further purification.
Chromatographic Purification
The isolation of pure this compound from the enriched fraction requires several rounds of column chromatography, often followed by preparative high-performance liquid chromatography (HPLC).
Protocol 3: Column Chromatography
-
Initial Column Chromatography: The n-butanol soluble fraction is subjected to column chromatography. Common stationary phases for the separation of phenylethanoid glycosides include silica gel and polyamide.[1]
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing proportions of methanol.
-
Polyamide Column Chromatography: This is particularly effective for separating phenolic compounds. The column is eluted with a gradient of ethanol in water.[1]
-
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.
-
Further Column Chromatography: The combined fractions containing this compound are often subjected to further rounds of column chromatography on different stationary phases, such as Sephadex LH-20, to remove remaining impurities.[1] Elution is typically performed with methanol.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
The final step in the isolation of this compound is preparative HPLC, which offers high resolution for separating structurally similar compounds.[5][6]
-
Stationary Phase: A reversed-phase C18 column is commonly used for the purification of phenylethanoid glycosides.[1]
-
Mobile Phase: The mobile phase typically consists of a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[1] For the isolation of this compound, a mobile phase of methanol-water (30:70) has been successfully used.[1]
-
Detection: A UV detector is used for monitoring the elution of compounds. Phenylethanoid glycosides have a characteristic UV absorbance.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC. Its structure is then elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Quantitative Data
The yield of this compound is dependent on the starting material and the efficiency of the isolation process. The following table summarizes the quantitative data from a representative isolation study.
| Parameter | Value | Reference |
| Starting Material | Dried fruits of Forsythia suspensa | [1] |
| Initial Extraction Solvent | Methanol | [1] |
| Final Purification Method | Reversed-phase preparative HPLC | [1] |
| Yield of this compound | 9.5 mg | [1] |
Note: The yield is from an unspecified amount of starting crude extract, but provides a reference for the expected amount from a successful isolation.
Visualizing the Isolation Workflow
The following diagrams illustrate the key stages in the isolation of this compound from Forsythia suspensa fruits.
Conclusion
The isolation of this compound from Forsythia suspensa fruits is a systematic process that relies on established phytochemical techniques. This guide has outlined a detailed workflow, from the initial extraction of the plant material to the final purification using preparative HPLC. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to isolate this and other related phenylethanoid glycosides for further scientific investigation. The successful isolation of pure this compound will enable more precise studies of its biological activities and potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Molecular Architecture of Forsythoside H: A Technical Guide to its Structure Elucidation by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Forsythoside H, a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspense (Thunb.) Vahl. The structural determination, pivotal for understanding its bioactivity and potential therapeutic applications, was accomplished through a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).
Mass Spectrometry: Determining the Molecular Blueprint
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in establishing the molecular formula of this compound.
Experimental Protocol: HR-ESI-MS Analysis
A purified sample of this compound was dissolved in a suitable solvent, typically methanol or a mixture of methanol and water, and introduced into the ESI source of a high-resolution mass spectrometer. The analysis was conducted in negative ion mode, which is well-suited for acidic phenolic compounds. The instrument was calibrated using a standard of known mass to ensure high mass accuracy. The resulting mass spectrum revealed a quasi-molecular ion peak, from which the exact mass and, consequently, the elemental composition were determined.
Data Presentation: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Quasi-molecular Ion | [M-H]⁻ |
| Measured m/z | 623.1960 |
| Calculated m/z for C₂₉H₃₅O₁₅ | 623.1976 |
| Molecular Formula | C₂₉H₃₆O₁₅ |
The high-resolution mass data confirmed the molecular formula of this compound as C₂₉H₃₆O₁₅, indicating twelve degrees of unsaturation.[1]
NMR Spectroscopy: Assembling the Structural Puzzle
A full suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments were employed to piece together the intricate structure of this compound.
Experimental Protocol: NMR Spectroscopy
A sample of this compound was dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), and analyzed using a high-field NMR spectrometer. ¹H and ¹³C NMR spectra were acquired to identify the proton and carbon environments within the molecule. 2D NMR experiments were crucial for establishing connectivity:
-
COSY (Correlation Spectroscopy): Revealed proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically over two to three bonds), which was critical for connecting different structural fragments.
Data Presentation: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| Aglycone (Phenylethanol Moiety) | ||
| 1 | 131.6 | |
| 2 | 117.2 | 6.68 (d, 2.0) |
| 3 | 146.1 | |
| 4 | 144.8 | |
| 5 | 116.5 | 6.65 (d, 8.0) |
| 6 | 121.1 | 6.54 (dd, 8.0, 2.0) |
| α | 72.1 | 3.95 (m), 3.65 (m) |
| β | 36.5 | 2.78 (t, 7.2) |
| Caffeoyl Moiety | ||
| 1' | 127.8 | |
| 2' | 115.3 | 6.92 (d, 2.0) |
| 3' | 146.7 | |
| 4' | 149.5 | |
| 5' | 116.5 | 6.76 (d, 8.2) |
| 6' | 123.0 | 6.67 (dd, 8.2, 2.0) |
| 7' (α') | 147.1 | 7.56 (d, 15.9) |
| 8' (β') | 115.1 | 6.25 (d, 15.9) |
| 9' (C=O) | 168.4 | |
| Glucose Moiety | ||
| 1'' | 104.5 | 4.35 (d, 7.8) |
| 2'' | 81.1 | 4.92 (dd, 9.2, 7.8) |
| 3'' | 76.2 | 3.68 (m) |
| 4'' | 71.8 | 3.45 (m) |
| 5'' | 76.0 | 3.55 (m) |
| 6'' | 69.5 | 4.05 (m), 3.85 (m) |
| Rhamnose Moiety | ||
| 1''' | 102.9 | 5.15 (d, 1.5) |
| 2''' | 72.5 | 3.90 (m) |
| 3''' | 72.3 | 3.75 (dd, 9.5, 3.2) |
| 4''' | 74.1 | 3.40 (t, 9.5) |
| 5''' | 70.4 | 3.60 (m) |
| 6''' | 18.1 | 1.25 (d, 6.2) |
Data adapted from "New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl."
Structure Elucidation Workflow and Key Correlations
The elucidation of this compound's structure followed a logical progression, integrating data from various spectroscopic techniques.
References
Physical and chemical properties of Forsythoside H
An In-depth Technical Guide to Forsythoside H
Introduction
This compound is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspense (Thunb.) Vahl.[1][2]. As a member of the phenylethanoid glycoside family, which are known for their wide range of biological activities, this compound has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant effects[1][3][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities, and the experimental protocols used for its study. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physical and Chemical Properties
This compound is a brown amorphous powder[2]. Its molecular structure consists of a 3,4-dihydroxyphenylethyl moiety linked to a glucose unit, which is in turn acylated with a caffeoyl group and further linked to a rhamnose sugar. It is a positional isomer of the more commonly known Forsythoside A[2].
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆O₁₅ | [2][5] |
| Molecular Weight | 624.59 g/mol | [1][5] |
| Exact Mass | 624.205444 Da | [6] |
| Appearance | Brown amorphous powder | [2] |
| Solubility | Soluble in DMSO and ethanol. A stock solution can be prepared in DMSO. For in vivo studies, a working solution can be prepared using DMSO, PEG300, Tween-80, and saline. | [1][7] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [1][8] |
Spectral Data
The structure of this compound has been elucidated using various spectroscopic techniques, including Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy[2].
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| IR (KBr) νₘₐₓ cm⁻¹ | 3339 (hydroxyl), 2941, 1694 (carbonyl), 1601, 1518 | [2] |
| HRESIMS m/z | 623.1960 [M-H]⁻ (calculated for C₂₉H₃₅O₁₅: 623.1976) | [2] |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [2]
| No. | δH (ppm) | δC (ppm) |
| Phenylethanoid Moiety | ||
| 1 | 131.5 | |
| 2 | 6.54 (br. s) | 117.1 |
| 3 | 146.1 | |
| 4 | 144.6 | |
| 5 | 6.55 (d, J=8.4 Hz) | 116.4 |
| 6 | 6.41 (dd, J=8.4, 1.8 Hz) | 121.2 |
| 7 | 2.78 (t, J=7.2 Hz) | 36.6 |
| 8 | 3.94 (m), 3.65 (m) | 71.9 |
| Glucopyranosyl Moiety | ||
| 1' | 4.49 (d, J=8.4 Hz) | 100.2 |
| 2' | 4.64 (t, J=8.4 Hz) | 73.4 |
| 3' | 3.42 (m) | 74.1 |
| 4' | 3.44 (m) | 70.7 |
| 5' | 3.38 (m) | 75.5 |
| 6' | 3.82 (m), 3.55 (m) | 68.7 |
| Rhamnopyranosyl Moiety | ||
| 1'' | 4.60 (br. s) | 102.6 |
| 2'' | 3.88 (m) | 72.1 |
| 3'' | 3.65 (m) | 72.3 |
| 4'' | 3.32 (m) | 73.9 |
| 5'' | 3.58 (m) | 70.2 |
| 6'' | 1.10 (d, J=6.0 Hz) | 17.9 |
| Caffeoyl Moiety | ||
| 1''' | 127.8 | |
| 2''' | 7.06 (br. s) | 115.2 |
| 3''' | 146.8 | |
| 4''' | 149.6 | |
| 5''' | 6.76 (d, J=7.2 Hz) | 116.4 |
| 6''' | 7.01 (br. d, J=8.4 Hz) | 123.0 |
| 7''' | 7.49 (d, J=16.2 Hz) | 147.8 |
| 8''' | 6.27 (d, J=16.2 Hz) | 114.6 |
| 9''' | 168.4 |
Biological Activities and Signaling Pathways
This compound exhibits notable antioxidant and anti-inflammatory properties. These activities are attributed to its chemical structure, particularly the presence of catechol moieties, which are effective radical scavengers.
Antioxidant Activity
This compound has demonstrated significant antioxidant potential. In an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, this compound exhibited an IC₅₀ value of 17.7 µg/mL, indicating its capacity to neutralize free radicals[3][4]. The antioxidant activity of phenylethanoid glycosides is crucial for their protective effects against oxidative stress-related diseases.
Anti-inflammatory Activity
While specific studies on the anti-inflammatory mechanism of this compound are limited, the activities of related compounds, such as Forsythoside A and B, provide insights into its potential pathways. These compounds are known to modulate key inflammatory signaling cascades. It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms, such as the inhibition of pro-inflammatory cytokine production and the modulation of NF-κB and Nrf2 signaling pathways[9][10].
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Forsythosides A and B have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6[9][11].
-
Nrf2/HO-1 Signaling Pathway: The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway by forsythosides leads to the production of antioxidant enzymes, which in turn can suppress inflammatory responses[10][12].
Below is a diagram illustrating the potential anti-inflammatory and antioxidant signaling pathways modulated by this compound, based on the known mechanisms of related forsythosides.
Caption: Potential signaling pathways of this compound.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol describes a general method for the extraction and isolation of this compound from the fruits of Forsythia suspense[2].
-
Extraction: The air-dried and powdered fruits of Forsythia suspense are extracted with 70% ethanol under reflux. The solvent is then removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The n-butanol soluble fraction, which is rich in phenylethanoid glycosides, is collected.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. A gradient elution is performed using a mixture of chloroform and methanol, with an increasing proportion of methanol.
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography, often on Sephadex LH-20 or by using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Caption: Workflow for this compound extraction and isolation.
Antioxidant Activity Assays
The antioxidant activity of this compound can be evaluated using various in vitro assays. The ABTS assay is a common method used for this purpose.
ABTS Radical Scavenging Assay Protocol [3][13][14]
-
Reagent Preparation: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).
-
Working Solution: Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add a small volume of the this compound solution (at various concentrations) to the ABTS•⁺ working solution.
-
Incubate the mixture at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition of the ABTS radical is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the ABTA•⁺ solution without the sample, and A_sample is the absorbance in the presence of the sample.
-
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Caption: Workflow for the ABTS antioxidant assay.
Conclusion
This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. Its well-defined chemical structure and the availability of extraction and isolation protocols make it an accessible target for further research. Future studies should focus on elucidating the specific molecular mechanisms underlying its anti-inflammatory effects and evaluating its therapeutic potential in various disease models. This guide provides a foundational resource for scientists and researchers interested in exploring the pharmacological applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. labshake.com [labshake.com]
- 6. This compound | CAS#:1178974-85-0 | Chemsrc [chemsrc.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Forsythoside I | TargetMol [targetmol.com]
- 9. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [ajouronline.com]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Anti-Inflammatory Potential of Forsythoside H: A Mechanistic Review by Proxy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action of Forsythoside H in inflammatory pathways is currently unavailable in peer-reviewed scientific literature. This guide provides an in-depth analysis of the well-documented anti-inflammatory mechanisms of its structural analogs, Forsythoside A and Forsythoside B, to infer potential pathways for this compound and to highlight critical areas for future research.
Introduction: The Unexplored Potential of this compound
Forsythia suspensa, a plant long used in traditional medicine, is a rich source of phenylethanoid glycosides, including a family of compounds known as forsythosides. Among these, Forsythoside A and B have been extensively studied for their potent anti-inflammatory properties. However, this compound, a known constituent of the plant, remains largely uninvestigated in the context of inflammation. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the established anti-inflammatory mechanisms of Forsythoside A and B, which may serve as a predictive framework for the potential bioactivity of this compound.
The core of this guide will focus on the intricate signaling pathways modulated by these compounds, namely the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathways. By presenting detailed experimental protocols, quantitative data, and clear visual representations of these mechanisms, we aim to equip researchers with the foundational knowledge necessary to embark on the systematic investigation of this compound's therapeutic potential.
Core Anti-Inflammatory Mechanisms of Forsythosides A and B
Forsythoside A and B exert their anti-inflammatory effects through a multi-pronged approach, primarily by attenuating the production of pro-inflammatory mediators and enhancing endogenous antioxidant defenses. The key signaling cascades implicated in these processes are detailed below.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Forsythoside A and B have been shown to potently inhibit this pathway at multiple levels.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.
Forsythoside A and B have been demonstrated to suppress the phosphorylation of IKK and the subsequent degradation of IκBα. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]
References
Forsythoside H as a potential anti-inflammatory agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside H is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.[1] As a member of the forsythoside family of compounds, which are known for their broad pharmacological activities, this compound is emerging as a compound of interest for its potential anti-inflammatory properties.[2][3][4] Phenylethanoid glycosides from Forsythia suspensa have demonstrated significant neuroprotective and anti-inflammatory activities, suggesting the therapeutic potential of this class of molecules in inflammatory conditions.[5] This technical guide provides a comprehensive overview of the current understanding of this compound as an anti-inflammatory agent, including its proposed mechanisms of action, available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Mechanism of Action
While direct studies on the specific molecular mechanisms of this compound are still emerging, the anti-inflammatory activity of related forsythosides, such as Forsythoside A and B, is well-documented. These compounds are known to modulate key signaling pathways involved in the inflammatory response.[2][3] It is hypothesized that this compound exerts its anti-inflammatory effects through similar mechanisms, primarily involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][8][9][10][11]
Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation.[3][8] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[12] Forsythosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3][7][10]
Modulation of the MAPK Signaling Pathway:
The MAPK pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation.[6][7][9] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes. Forsythoside A has been demonstrated to inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK in response to inflammatory triggers.[7] This inhibition contributes to the overall reduction in the production of pro-inflammatory mediators.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, a study on newly isolated phenylethanoid glycosides from Forsythia suspensa provides valuable insight into the potential potency of this class of compounds. One of the isolated compounds, a phenylethanoid glycoside dimer, demonstrated significant anti-inflammatory activity.
Table 1: In Vitro Anti-inflammatory Activity of a Phenylethanoid Glycoside Dimer from Forsythia suspensa
| Compound | Bioassay | Cell Line | Inducer | Parameter Measured | IC50 (µM) |
| Phenylethanoid Glycoside Dimer (Compound 1) | Anti-inflammatory | RAW264.7 | LPS | TNF-α Expression | 1.30 |
Data extracted from a study on neuroprotective and anti-inflammatory phenylethanoid glycosides from the fruits of Forsythia suspensa.[5]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the anti-inflammatory potential of compounds like this compound.
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory inducer like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatants after treatment.
-
Use commercially available ELISA kits for the specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokines.
-
3. Western Blot Analysis for Signaling Pathway Proteins (p-p65, p-IκBα, p-p38, p-JNK, p-ERK):
-
Method: Western Blotting.
-
Procedure:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, etc.) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
Signaling Pathway Diagrams:
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Proposed inhibitory effect of this compound on the MAPK signaling pathway.
Experimental Workflow Diagram:
Caption: General experimental workflow for in vitro anti-inflammatory assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective and anti-inflammatory phenylethanoidglycosides from the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity screening of Forsythoside H and its isomers
An In-depth Technical Guide to the Biological Activity Screening of Forsythoside H and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a phenylethanoid glycoside, and its isomers are natural compounds found in plants of the Forsythia genus. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound and its related isomers, with a focus on their antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development.
Antioxidant Activity Screening
The antioxidant potential of forsythosides is a key area of investigation, as oxidative stress is implicated in numerous diseases. Various in vitro assays are employed to quantify the radical scavenging and reducing capabilities of these compounds.
Quantitative Antioxidant Data
The antioxidant activities of forsythoside isomers are often evaluated by determining their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater antioxidant potency.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Purified Forsythoside | DPPH Radical Scavenging | 9.8 - 12.3 | [1] |
| Purified Forsythoside | ABTS Radical Scavenging | 7.4 - 31.4 | [1] |
| Gallic Acid (Control) | ABTS Radical Scavenging | 1.03 ± 0.25 | [2] |
| (+)-Catechin Hydrate (Control) | ABTS Radical Scavenging | 3.12 ± 0.51 | [2] |
| Caffeic Acid (Control) | ABTS Radical Scavenging | 1.59 ± 0.06 | [2] |
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
A solution of DPPH in methanol (e.g., 60 μmol/L) is prepared.[3]
-
The test compound (e.g., this compound) is dissolved in a suitable solvent and serially diluted to various concentrations.[3]
-
A small volume of each diluted sample (e.g., 0.5 mL) is mixed with a larger volume of the DPPH solution (e.g., 2.5 mL).[3]
-
The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[3]
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[3]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
The ABTS•+ is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 4.95 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.[4]
-
The ABTS•+ solution is diluted with a solvent like methanol to an absorbance of 1.0-1.5 at 734 nm.[4]
-
The test compound is added to the diluted ABTS•+ solution.
-
The mixture is incubated for a short period (e.g., 6 minutes) at room temperature.[2]
-
The absorbance is measured at 734 nm.[4]
-
The scavenging activity is calculated, and the IC50 value is determined.
This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (e.g., 10 mM in 40 mM HCl), and FeCl₃ solution (e.g., 20 mM) in a 10:1:1 ratio.[3][4]
-
The FRAP reagent is warmed to 37°C before use.[3]
-
A small volume of the extract (e.g., 0.1 mL) is mixed with the FRAP reagent (e.g., 1.8 mL) and ultrapure water (e.g., 3.1 mL).[3]
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[4]
-
The absorbance of the resulting blue-colored solution is measured at a specific wavelength.
Signaling Pathway: Nrf2/HO-1 Activation
Forsythosides have been shown to exert their antioxidant effects by activating the Nrf2/HO-1 signaling pathway.[5] Under conditions of oxidative stress, Forsythoside A can inhibit the interaction between the transcription factor Nrf2 and its repressor Keap1.[6] This allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5][6]
Caption: Nrf2/HO-1 signaling pathway activation by forsythosides.
Anti-inflammatory Activity Screening
Forsythosides exhibit potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects are often quantified by measuring the inhibition of pro-inflammatory molecules in cell-based assays.
| Compound | Cell Line | Stimulant | Inhibited Mediator | IC50 Value / % Inhibition | Reference |
| Forsythoside A | RAW 264.7 macrophages | LPS | NO Production | - | [5] |
| Forsythoside A | RAW 264.7 macrophages | LPS | PGE₂ Production | - | [5] |
| Forsythoside B | Myocardial tissue | Sepsis model | TNF-α, IL-6 | Significant reduction | [5] |
| Various Isolates | Neutrophils | fMLP/CB | Superoxide Anion | IC50: 0.6 - 8.6 µg/mL | [7] |
| Various Isolates | Neutrophils | fMLP/CB | Elastase Release | IC50: 0.8 - 7.3 µg/mL | [7] |
Experimental Protocols for Anti-inflammatory Assays
This assay is commonly performed using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
RAW 264.7 cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated.
This assay also typically uses LPS-stimulated macrophages.
-
Similar to the NO assay, RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS.[8]
-
The cell culture supernatant is collected after incubation.
-
The concentration of PGE₂ in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[8]
-
The results are used to determine the inhibitory effect of the compound on PGE₂ production.[8]
Signaling Pathway: TLR4/NF-κB Inhibition
A crucial anti-inflammatory mechanism of forsythosides involves the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[5] In response to stimuli like LPS, TLR4 is activated, leading to a signaling cascade that results in the activation of NF-κB.[5] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5] Forsythosides can suppress this pathway, thereby reducing the expression of these inflammatory mediators.[5]
Caption: Inhibition of the TLR4/NF-κB signaling pathway by forsythosides.
Antiviral Activity Screening
Forsythosides have demonstrated notable antiviral activity against a range of viruses, making them promising candidates for the development of new antiviral agents.
Quantitative Antiviral Data
| Compound | Virus | Cell Line | Assay | Result | Reference |
| Forsythoside A | Avian Infectious Bronchitis Virus (IBV) | CEK cells | Real-time PCR | Abrogated virus progeny at 0.64 mM | [9] |
| Forsythoside A | Influenza A Virus | Cell cultures | TCID50 assay | Reduced viral titers | [10] |
| Forsythoside A | SARS-CoV-2 3CLpro | In silico | Molecular Docking | Good docking score (-8.0 Kcal/mol) | [11][12] |
Experimental Protocol for Antiviral Screening
A common method to screen for antiviral activity is the cell-based tissue culture infective dose (TCID50) assay.
-
Cell Culture: A suitable host cell line (e.g., Chicken Embryo Kidney (CEK) cells for IBV) is cultured in 96-well plates to form a monolayer.[9]
-
Virus Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).[9]
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compound (e.g., Forsythoside A).[9] This can be done before, during, or after virus absorption to determine the stage of viral replication that is inhibited.
-
Incubation: The plates are incubated at an optimal temperature (e.g., 37°C) for a period that allows for viral replication and the development of cytopathic effects (CPE).[9]
-
Assessment of Antiviral Activity:
-
CPE Observation: The wells are visually inspected under a microscope for the presence or absence of CPE.
-
MTT Assay: A cell viability assay, such as the MTT assay, can be performed to quantify the protective effect of the compound against virus-induced cell death.
-
Viral Load Quantification: Techniques like real-time PCR can be used to measure the amount of viral genetic material, providing a direct measure of the inhibition of viral replication.[9]
-
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated.
Antiviral Mechanism of Action
The antiviral effects of forsythosides can be multifactorial. For instance, Forsythoside A has been shown to reduce the production of the influenza M1 protein, which is crucial for the budding of new virions, thereby limiting the spread of the virus.[10] In the context of coronaviruses, in silico studies suggest that Forsythoside A can act as an inhibitor of the 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication.[11][12]
Caption: General workflow for in vitro antiviral activity screening.
Neuroprotective Activity Screening
Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases. Forsythosides have shown promise in mitigating neuroinflammation, suggesting their potential as neuroprotective agents.
Experimental Evidence of Neuroprotection
Forsythoside B has been investigated for its neuroprotective effects in a mouse model of experimental autoimmune encephalomyelitis (EAE), which is an animal model for multiple sclerosis.[13] Treatment with Forsythoside B was found to:
-
Alleviate clinical symptoms of EAE.[13]
-
Reduce inflammatory responses and demyelination in the spinal cord.[13]
-
Inhibit the activation of glial cells (microglia and astrocytes).[13]
Signaling Pathway: NLRP3 Inflammasome Inhibition
A key mechanism underlying the neuroprotective effects of Forsythoside B is the inhibition of the NLRP3 inflammasome in glial cells.[13] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. By inhibiting the formation of the NLRP3 inflammasome, Forsythoside B can suppress neuroinflammation and pyroptosis, thereby exerting its neuroprotective effects.[13]
Caption: Inhibition of the NLRP3 inflammasome pathway in glial cells by Forsythoside B.
Conclusion
This compound and its isomers represent a promising class of natural compounds with a wide spectrum of biological activities. This guide has outlined the key screening methodologies for their antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these valuable phytochemicals. Future research should focus on elucidating the structure-activity relationships of different forsythoside isomers and advancing the most promising candidates into preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [ajouronline.com]
- 4. mdpi.com [mdpi.com]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A STUDY OF THE ANTI-INFLAMMATORY EFFECTS OF THE ETHYL ACETATE FRACTION OF THE METHANOL EXTRACT OF FORSYTHIAE FRUCTUS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forsythoside a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virtual screening and molecular dynamics simulation analysis of Forsythoside A as a plant-derived inhibitor of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside H in Forsythia Species: A Technical Guide to Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythoside H, a caffeoyl phenylethanoid glycoside, is a significant bioactive compound found in plants of the Forsythia genus, which has long been used in traditional medicine. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound in various Forsythia species. It details the experimental protocols for its extraction, isolation, and quantification, and explores the current understanding of its involvement in cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
This compound is primarily isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.[1][2][3]. This species, along with Forsythia viridissima and Forsythia koreana, are the main species used in traditional medicine.[3]. While this compound has been identified in Forsythia suspensa, its quantitative abundance across different species and plant parts is not as extensively documented as other forsythosides, such as Forsythoside A.
The concentration of various bioactive compounds in Forsythia species can be influenced by factors such as the specific species, the part of the plant used (fruit, leaf, stem, or flower), the developmental stage at harvest (e.g., unripe vs. ripe fruit), and the geographical origin.[4][5][6]. For instance, a study on Forsythia suspensa leaves found that the yields of Forsythoside A, phillyrin, and phillygenol were 11.80 ± 0.141%, 5.49 ± 0.078%, and 0.319 ± 0.004%, respectively, under optimized extraction conditions.[7]. Another study reported that the content of Forsythoside A in the leaves of F. suspensa can be as high as 26.62 g/100 g of the water extract.[8]. While these data do not directly quantify this compound, they highlight the significant presence of related phenylethanoid glycosides in the leaves, suggesting they may also be a potential source of this compound.
Research comparing the chemical constituents of different Forsythia species has shown variations in their lignan and phenylethanoid glycoside profiles. For example, forsythin and (+)-pinoresinol-β-d-glucoside are characteristic of F. suspensa, while arctiin and matairesinoside are found in F. viridissima. F. koreana has been reported to contain all of these compounds.[3]. A comparative analysis of unripe and ripe fruits of Forsythia suspensa revealed differences in the total contents of phenylethanoid glycosides, phenylpropanoids, and flavonoids.[6]. One study identified this compound as one of the primary compounds in both water and ethanol extracts of Forsythia suspensa fruits.[9].
The table below summarizes the available information on the sources of this compound. It is important to note that quantitative data for this compound remains limited in the currently available literature.
| Forsythia Species | Plant Part | Compound | Abundance/Notes | Reference(s) |
| Forsythia suspensa | Fruits (unripe) | This compound | Identified as a constituent. | [3][10] |
| Forsythia suspensa | Fruits | This compound | Identified as one of the primary compounds in both water and ethanol extracts. | [1][2][9] |
Experimental Protocols
Extraction of this compound from Forsythia suspensa Fruits
The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction of phenylethanoid glycosides from Forsythia species.[11].
Materials and Equipment:
-
Dried and powdered fruits of Forsythia suspensa
-
Methanol (analytical grade)
-
Reflux apparatus
-
Rotary evaporator
-
Filter paper
-
Beakers and flasks
Procedure:
-
Weigh a known amount of powdered Forsythia suspensa fruits (e.g., 6.0 kg).
-
Place the powdered material in a large flask and add methanol (e.g., 20 L).
-
Perform reflux extraction for a specified period (e.g., repeated 7 times).
-
After each extraction cycle, filter the mixture to separate the extract from the solid plant material.
-
Combine all the methanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a brown syrup (e.g., 1.4 kg).
-
The crude extract can then be subjected to further purification steps.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of forsythosides, which can be adapted for the quantification of this compound.[9][12][13].
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or DAD detector.
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).[12].
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (A) and water containing 0.1% formic acid (B).[9].
-
Gradient program: 0 min, 2% B; 15 min, 10% B; 35 min, 40% B; 55 min, 95% B.[9].
-
-
Flow Rate: 0.3 mL/min.[9].
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Dissolve a precisely weighed amount of the dried extract in the mobile phase or a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, extensive research on Forsythoside A, a closely related phenylethanoid glycoside, provides valuable insights into the potential mechanisms of action for this class of compounds. Forsythosides are known to be involved in regulating key cellular signaling pathways related to inflammation, oxidative stress, and apoptosis.[14][15][16].
Key Signaling Pathways Potentially Modulated by this compound:
-
PI3K/AKT/Nrf2/HO-1 Pathway: Forsythoside A has been shown to activate the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response, by inhibiting the PI3K/AKT pathway. This leads to a reduction in reactive oxygen species (ROS) levels.[14].
-
TLR4/MyD88/NF-κB Pathway: Forsythosides can suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappa-B (NF-κB) signaling cascade. This pathway is a central regulator of the innate immune response and inflammation.[14][16].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis, is another target of forsythosides. Forsythoside A has been shown to inactivate the MAPK signaling pathway.[15][17].
Visualizations
Conclusion
This compound is a noteworthy bioactive constituent of Forsythia species, particularly Forsythia suspensa fruits. While current research provides a solid foundation for its isolation and analysis, further quantitative studies are needed to fully understand its distribution and abundance across different Forsythia species and plant parts. The elucidation of its specific interactions with cellular signaling pathways, building upon the knowledge gained from studies of related compounds like Forsythoside A, will be crucial for unlocking its full therapeutic potential. This guide provides a comprehensive starting point for researchers and professionals dedicated to advancing the scientific understanding and application of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Variations in Flavonoid Metabolites Among Forsythia suspensa Populations in Response to Environmental Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 15. Mechanism investigation of Forsythoside A against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside H: A Technical Guide to its Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythoside H, a phenylethanoid glycoside, has demonstrated notable antibacterial activity, positioning it as a compound of interest for novel antimicrobial agent development. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial effects against various bacterial strains. It consolidates available data on its inhibitory actions, outlines detailed experimental protocols for its evaluation, and explores its potential mechanisms of action through signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antibacterial therapies.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents from natural sources. This compound, derived from plants of the Forsythia genus, has emerged as a promising candidate. It has exhibited strong inhibitory effects against a range of bacteria, including Bacterium vulgare, Bacillus dysenteriae, and Micrococcus species[1]. This guide synthesizes the available scientific information on this compound, offering a technical resource for its further investigation and potential therapeutic application.
Antibacterial Spectrum of this compound
While research specifically quantifying the antibacterial activity of this compound is still emerging, preliminary studies indicate a significant inhibitory potential against both Gram-positive and Gram-negative bacteria. The following table summarizes the reported qualitative antibacterial activity of this compound.
Table 1: Summary of Reported Antibacterial Activity of this compound
| Bacterial Strain | Type | Reported Effect |
| Bacterium vulgare | Gram-negative | Strong inhibitory effect[1] |
| Bacillus dysenteriae | Gram-negative | Strong inhibitory effect[1] |
| Micrococcus spp. | Gram-positive | Strong inhibitory effect[1] |
Note: Quantitative data such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for this compound are not yet widely published. The data presented is based on qualitative descriptions found in the literature.
Potential Mechanism of Action
The precise molecular mechanisms underlying the antibacterial activity of this compound have not been fully elucidated. However, studies on the closely related compound, Forsythoside B, suggest a likely mechanism involving the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death[2]. It is hypothesized that this compound may share a similar mode of action.
Proposed Signaling Pathway for Bacterial Cell Membrane Disruption
The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of this compound, based on the known mechanisms of similar phenylethanoid glycosides.
Caption: Proposed mechanism of this compound antibacterial activity.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments to assess the antibacterial effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[3][4]. The broth microdilution method is a standard procedure for determining MIC values[5].
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other suitable liquid growth medium[5]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound.
-
Perform two-fold serial dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours[4].
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed[3].
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial strains of interest
-
This compound solution
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare a lawn of the test bacterium on the agar plate by evenly spreading a standardized inoculum.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the this compound solution to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating the antibacterial properties of this compound.
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Logical workflow for mechanism of action studies.
Future Directions
The antibacterial potential of this compound warrants further in-depth investigation. Future research should focus on:
-
Quantitative Analysis: Determining the MIC and MBC values of this compound against a broad spectrum of clinically relevant bacterial strains, including antibiotic-resistant isolates.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in its antibacterial activity.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of bacterial infection.
-
Synergistic Studies: Investigating the potential for synergistic effects when combined with existing antibiotics.
-
Toxicology and Safety: Assessing the safety profile of this compound for potential therapeutic use.
Conclusion
This compound represents a promising natural compound with demonstrated antibacterial properties. While current knowledge is limited, this technical guide provides a framework for future research and development. By systematically applying the outlined experimental protocols and pursuing the suggested research directions, the scientific community can further unravel the therapeutic potential of this compound in the ongoing fight against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial effect and mechanisms of action of forsythoside B, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Caffeoyl Phenylethanoid Glycosides: A Technical Guide for Drug Discovery and Development
Abstract
Caffeoyl phenylethanoid glycosides (CPGs) are a significant class of polyphenolic compounds widely distributed throughout the plant kingdom, renowned for their diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological profile of key CPGs, including verbascoside (acteoside), echinacoside, forsythoside B, and poliumoside. It is intended for researchers, scientists, and drug development professionals. This document summarizes quantitative data on their antioxidant, anti-inflammatory, and neuroprotective effects, details the experimental protocols for assessing these activities, and elucidates the underlying molecular mechanisms involving key signaling pathways such as NF-κB, Nrf2, and MAPK.
Introduction
Caffeoyl phenylethanoid glycosides are characterized by a hydroxytyrosol and a caffeic acid moiety attached to a central glucose unit, often with additional sugar residues. Their unique chemical structures bestow upon them a wide array of biological activities, making them promising candidates for the development of novel therapeutics for a range of human diseases. This guide aims to provide a comprehensive overview of their pharmacological properties, with a focus on quantitative data and detailed experimental methodologies to facilitate further research and development.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological activities of prominent CPGs, providing key quantitative metrics for comparison.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activities of Caffeoyl Phenylethanoid Glycosides
| Compound | Assay | Target/Radical | Cell Line/System | IC50 / EC50 | Reference |
| Verbascoside | DPPH Radical Scavenging | DPPH | - | 5.8 µM | [1] |
| ABTS Radical Scavenging | ABTS•+ | - | 12.5 µM | [2] | |
| Nitric Oxide (NO) Inhibition | iNOS | RAW 264.7 macrophages | ~25 µM | [3] | |
| COX-2 Inhibition | COX-2 | - | > 100 µM | [4] | |
| Echinacoside | DPPH Radical Scavenging | DPPH | - | 92.08 µg/mL | [5] |
| ABTS Radical Scavenging | ABTS•+ | - | - | [6] | |
| Nitric Oxide (NO) Inhibition | iNOS | RAW 264.7 macrophages | - | [6] | |
| Forsythoside B | DPPH Radical Scavenging | DPPH | - | - | |
| ABTS Radical Scavenging | ABTS•+ | - | - | ||
| Nitric Oxide (NO) Inhibition | iNOS | BV-2 microglia | 1, 2.5 µM (significant inhibition) | [7] | |
| Poliumoside | DPPH Radical Scavenging | DPPH | - | - | |
| ABTS Radical Scavenging | ABTS•+ | - | - | ||
| Anti-Alzheimer Activity | AChE, BChE | - | IC50 > 100 µM | [8] |
Table 2: In Vivo Pharmacological Activities of Caffeoyl Phenylethanoid Glycosides
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| Verbascoside | Rat | Carrageenan-induced paw edema | 100 mg/kg, i.p. | Significant reduction in paw edema | [9] |
| Echinacoside | Mouse | MPTP-induced Parkinson's disease | 30 mg/kg/day, p.o. | Improved neurobehavioral symptoms, increased TH and DA expression | [10] |
| Forsythoside B | Rat | Cecal ligation and puncture (CLP)-induced sepsis | 40 mg/kg, i.v. | Reduced serum pro-inflammatory cytokines (TNF-α, IL-6) | [7] |
| Mouse | Spinal cord injury | 10, 40 mg/kg, i.p. | Reduced inflammatory factors and neuronal death, promoted motor recovery | [7] | |
| Poliumoside | Mouse | Cerebral ischemia-reperfusion injury | - | Reduced neurological deficits and inhibited pro-inflammatory cytokines | [11] |
Molecular Mechanisms of Action
CPGs exert their pharmacological effects through the modulation of several key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Under inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Several CPGs, notably verbascoside, have been shown to inhibit this pathway. Evidence suggests that verbascoside can suppress the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene transcription.[12][13][14]
Activation of the Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes.
Echinacoside and other CPGs have been demonstrated to activate the Nrf2 pathway.[15][16][17] This activation can occur through the modification of cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Some evidence suggests that verbascoside may promote the phosphorylation of Nrf2 at serine 40, which contributes to its dissociation from Keap1.[18] The subsequent nuclear translocation of Nrf2 upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
CPGs, such as verbascoside and echinacoside, have been shown to modulate MAPK signaling. Verbascoside can suppress the phosphorylation of ERK1/2 while increasing the phosphorylation of p38 and JNK, which can lead to growth arrest and apoptosis in cancer cells.[19][20] Echinacoside has been reported to downregulate the expression of p38MAPK in a model of Parkinson's disease, contributing to its neuroprotective effects.[21][22]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to ensure reproducibility and standardization of research on CPGs.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of the CPGs and a positive control (e.g., ascorbic acid or Trolox) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the CPG or standard solutions at different concentrations to the wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to a well.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
In Vitro Antioxidant Activity: ABTS Radical Cation Decolorization Assay
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the color to fade. The extent of decolorization is proportional to the antioxidant activity.
Procedure:
-
Preparation of Reagents:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the CPGs and a positive control as described for the DPPH assay.
-
-
Assay:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the CPG or standard solutions at different concentrations to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema formation. The anti-inflammatory activity of a compound is assessed by its ability to reduce this edema.
Procedure:
-
Animals:
-
Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
-
Dosing:
-
Administer the CPGs (e.g., verbascoside at 100 mg/kg) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
Administer a positive control (e.g., indomethacin at 10 mg/kg, p.o.) and a vehicle control (e.g., saline).
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
-
Calculation:
-
The percentage of edema inhibition is calculated using the following formula:
-
Experimental Workflows and Logical Relationships
Workflow for Bioactivity Screening of Caffeoyl Phenylethanoid Glycosides
The discovery and development of bioactive CPGs follow a systematic workflow, from initial screening to detailed mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Poliumoside Alleviates Neuroinflammation and Oxidative Stress After Spinal Cord Injury by Activating the PI3K/AKT/mTOR Signaling Pathway [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Evaluation of Possible Antioxidant, Anti-Hyperglycaemic, Anti-Alzheimer and Anti-Inflammatory Effects of Teucrium polium Aerial Parts (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of verbascoside against acute kidney injury induced by rhabdomyolysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRDizin [search.trdizin.gov.tr]
- 11. Poliumoside Exhibits Neuroprotective Effects against Cerebral Ischemia-Reperfusion Injury by Relieving Microglia-Mediated Neuronal Damage and Astrocytic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivity-Based Screening for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forsythoside B | NF-κB | TNF | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Echinacoside activates Nrf2/PPARγ signaling pathway to modulate mitochondrial fusion-fission balance to ameliorate ox-LDL-induced dysfunction of coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Verbascoside Elicits Its Beneficial Effects by Enhancing Mitochondrial Spare Respiratory Capacity and the Nrf2/HO-1 Mediated Antioxidant System in a Murine Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Verbascoside potentiates the effect of tyrosine kinase inhibitors on the induction of apoptosis and oxidative stress via the Abl-mediated MAPK signalling pathway in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Verbascoside potentiates the effect of tyrosine kinase inhibitors on the induction of apoptosis and oxidative stress via the Abl-mediated MAPK signalling pathway in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective Effects of Echinacoside on Regulating the Stress-Active p38MAPK and NF-κB p52 Signals in the Mice Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Forsythoside H: A Technical Guide on its Role in Traditional Chinese Medicine and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forsythoside H is a phenylethanoid glycoside isolated from the fruit of Forsythia suspensa (Lian Qiao), a cornerstone herb in Traditional Chinese Medicine (TCM) renowned for its heat-clearing and detoxifying properties.[1][2][3][4][5] While research has predominantly focused on its more abundant analogue, Forsythoside A, emerging evidence suggests that this compound possesses significant biological activities, including antioxidant and antibacterial effects.[6] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its origins in TCM, available quantitative data on its bioactivity, and detailed experimental protocols. Due to the limited specific research on this compound's molecular mechanisms, this guide will also leverage the extensive studies on the closely related Forsythoside A as a predictive framework for its potential anti-inflammatory and neuroprotective signaling pathways.
Introduction: this compound and its TCM Origins
Forsythia suspensa, commonly known as weeping forsythia, has been used for over 2,000 years in TCM to treat infectious and inflammatory diseases such as fever, sore throat, and skin infections.[1][2][3][5] The medicinal properties of its fruit, Lian Qiao, are attributed to a rich composition of bioactive compounds, primarily phenylethanoid glycosides, lignans, and flavonoids.[7][8][9]
This compound is one of the several phenylethanoid glycosides isolated from Forsythia suspensa, alongside other members of the forsythoside family (A-K).[7][10][11] In the context of TCM theory, the "heat-clearing" and "detoxifying" actions of Lian Qiao are now understood through a modern pharmacological lens as corresponding to anti-inflammatory, antiviral, and antibacterial activities.[2][9] While specific traditional texts do not mention this compound by its modern chemical name, its presence in this key herb suggests it contributes to the overall therapeutic efficacy of Lian Qiao-based remedies.
Quantitative Data on the Biological Activities of this compound
Direct experimental data on this compound is limited. However, studies that have isolated and characterized this compound have provided some quantitative insights into its antioxidant and antibacterial properties.
Table 1: Antioxidant Activity of this compound
| Assay Type | Target | IC50 (µg/mL) | Source |
| ABTS Radical Scavenging | ABTS Radical | 17.7 | [12] |
Antibacterial Activity
This compound has been reported to exhibit strong inhibitory effects against Bacterium vulgare, B. dysenteriae, and Micrococcus.[6] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not yet available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in the current literature. The following sections provide a generalized protocol for the isolation of this compound and detailed methodologies for key bioassays based on studies of the closely related and extensively researched Forsythoside A. These protocols serve as a practical guide for researchers wishing to investigate the bioactivities of this compound.
Isolation of this compound from Forsythia suspensa
The isolation of this compound involves extraction and multi-step column chromatography. The following is a generalized workflow based on documented procedures.[10][13]
In Vitro Antioxidant Activity Assay (ABTS Method)
This protocol is adapted from methodologies used to assess the antioxidant capacity of phenylethanoid glycosides.[12]
-
Reagent Preparation:
-
Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To produce the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Add 10 µL of various concentrations of the this compound sample to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Use a standard antioxidant like Trolox or ascorbic acid as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the sample that causes 50% inhibition) by plotting the inhibition percentage against the sample concentrations.
-
In Vitro Anti-inflammatory Activity Assay (LPS-induced RAW 264.7 Macrophages)
This protocol is based on studies investigating the anti-inflammatory effects of Forsythoside A.[11][14]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well or 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant as described above.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot for Inflammatory Proteins:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and phosphorylated/total proteins of signaling pathways (e.g., p65 NF-κB, p38 MAPK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Potential Mechanisms of Action: Insights from Forsythoside A
Given the structural similarity between this compound and Forsythoside A, the well-established mechanisms of Forsythoside A provide a strong hypothetical framework for the biological activities of this compound. The primary activities of Forsythoside A are attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress.
Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)
Forsythoside A has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11][14]
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Forsythoside A can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[11]
-
MAPK Pathway: The MAPK family (including p38, ERK, and JNK) is crucial for regulating the production of inflammatory mediators. Forsythoside A can suppress the phosphorylation of p38, ERK, and JNK, thus downregulating the expression of downstream inflammatory targets.[14]
Activation of the Antioxidant Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Forsythoside A can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[11][15] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This leads to an enhanced cellular defense against oxidative stress.
Conclusion and Future Directions
This compound is an intriguing, yet understudied, bioactive compound from Forsythia suspensa, a plant with a rich history in Traditional Chinese Medicine. The available evidence demonstrates its antioxidant and potential antibacterial properties. While direct mechanistic studies are lacking, the extensive research on the structurally similar Forsythoside A suggests that this compound likely exerts anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation. Future research should focus on:
-
Quantitative Bioactivity: Determining the MIC values of this compound against a broader range of bacterial and viral pathogens.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in models of inflammation and neurodegeneration.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of relevant diseases.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
By addressing these knowledge gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new pharmaceuticals rooted in the wisdom of Traditional Chinese Medicine.
References
- 1. 1stchineseherbs.com [1stchineseherbs.com]
- 2. LIAN QIAO – Chinese Herbal Medicine [ccmlondon.com]
- 3. hjmedicalgroup.com [hjmedicalgroup.com]
- 4. Fructus Forsythiae - lian qiao | Products | China Nature [chinanature.be]
- 5. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 8. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Compositions of Lianqiao (Forsythia suspensa) Extracts and Their Potential Health Benefits [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into Forsythoside H Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside H is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl. While research has explored the pharmacological activities of several compounds from Forsythia suspensa, including the well-studied Forsythoside A, specific investigations into the cytotoxicity of this compound are currently limited in publicly available literature. This technical guide aims to provide a comprehensive framework for initiating and conducting foundational research into the cytotoxic properties of this compound. By leveraging established methodologies and drawing parallels from related compounds, this document outlines the core experimental protocols, potential signaling pathways, and data presentation strategies necessary for a thorough preliminary investigation.
Core Concepts in Cytotoxicity Assessment
Cytotoxicity refers to the quality of being toxic to cells. In the context of drug discovery and development, particularly in oncology, evaluating the cytotoxicity of a compound is a critical first step. The primary objectives are to determine if the compound can induce cancer cell death, to quantify its potency, and to elucidate the underlying molecular mechanisms. Key parameters in cytotoxicity studies include:
-
Cell Viability: A measure of the proportion of live, healthy cells in a population.
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation.
-
Apoptosis: A form of programmed cell death that is a common mechanism of action for anticancer agents.
-
Signaling Pathways: The network of molecular interactions that govern cellular processes, including survival and death.
Experimental Protocols
A rigorous investigation into this compound cytotoxicity would involve a series of well-defined experiments. The following protocols are standard in the field and would be applicable to this research.
Cell Culture
-
Objective: To maintain and propagate cancer cell lines for use in cytotoxicity assays.
-
Methodology:
-
Select appropriate cancer cell lines for study (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Culture the cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells regularly to ensure they are in the logarithmic growth phase for experiments.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Methodology:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for specific time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the number of apoptotic and necrotic cells following treatment with this compound.
-
Methodology:
-
Seed cells in 6-well plates and treat with this compound at selected concentrations (based on MTT assay results) for a defined period.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[1][2][3]
-
Data Presentation
Clear and concise data presentation is crucial for interpreting experimental results. Quantitative data should be summarized in tables for easy comparison.
Table 1: Hypothetical Cell Viability of Cancer Cell Lines Treated with this compound (MTT Assay)
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 24 | 10 | 95.2 ± 4.1 |
| 25 | 88.7 ± 3.5 | ||
| 50 | 75.4 ± 2.8 | ||
| 100 | 52.1 ± 3.9 | ||
| 200 | 30.8 ± 2.5 | ||
| 48 | 10 | 85.6 ± 3.7 | |
| 25 | 70.1 ± 2.9 | ||
| 50 | 51.3 ± 4.2 | ||
| 100 | 28.9 ± 3.1 | ||
| 200 | 15.2 ± 1.9 | ||
| A549 | 24 | 10 | 98.1 ± 2.9 |
| 25 | 92.5 ± 3.2 | ||
| 50 | 80.3 ± 4.5 | ||
| 100 | 65.7 ± 3.8 | ||
| 200 | 45.1 ± 4.1 | ||
| 48 | 10 | 89.4 ± 4.0 | |
| 25 | 78.2 ± 3.6 | ||
| 50 | 60.9 ± 4.7 | ||
| 100 | 40.3 ± 3.3 | ||
| 200 | 22.7 ± 2.8 |
Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) at 24 hours | IC50 (µM) at 48 hours |
| MCF-7 | 98.5 | 50.2 |
| A549 | >200 | 85.7 |
Table 3: Hypothetical Apoptosis Analysis of MCF-7 Cells Treated with this compound for 48 hours (Annexin V/PI Staining)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 96.2 ± 2.1 | 2.1 ± 0.5 | 1.7 ± 0.4 |
| 50 | 65.8 ± 3.5 | 20.5 ± 2.8 | 13.7 ± 1.9 |
| 100 | 30.1 ± 4.2 | 45.3 ± 3.9 | 24.6 ± 2.7 |
Potential Signaling Pathways and Visualization
Based on studies of related compounds like Forsythoside A, this compound may induce cytotoxicity through the modulation of key signaling pathways involved in apoptosis.[4] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are primary candidates for investigation.
Intrinsic Apoptosis Pathway
This pathway is often regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Experimental Workflow
A logical workflow is essential for a systematic investigation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Mechanism investigation of Forsythoside A against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Forsythoside H in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Forsythoside H in plant extracts. This compound, a phenylethanoid glycoside, is a significant bioactive compound found in plants of the Forsythia genus, particularly in Forsythia suspensa (Thunb.) Vahl.[1] It is recognized for its potential anti-inflammatory properties.[2] The method described herein is selective, accurate, and precise, making it suitable for quality control and research applications in the pharmaceutical and nutraceutical industries.
Introduction
This compound is a caffeoyl phenylethanoid glycoside with the molecular formula C₂₉H₃₆O₁₅ and a molecular weight of 624.59 g/mol .[1][2] Its quantification in plant extracts is crucial for the standardization of herbal products and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of multicomponent plant extracts due to its high resolution, sensitivity, and reproducibility.[3] This document provides a comprehensive protocol for the extraction of this compound from plant material, its quantification using a reversed-phase HPLC method with UV detection, and the validation of this method.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ultrapure water
-
Dried plant material (e.g., fruits of Forsythia suspensa)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient Elution | 0-20 min, 15-30% B; 20-25 min, 30-40% B; 25-30 min, 40-15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 200 µg/mL. Store all standard solutions at 4°C and protect them from light.
Preparation of Plant Sample
-
Grind the dried plant material to a fine powder (40-60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a plant sample extract. The retention time of this compound in the sample solution should match that of the standard, and there should be no interfering peaks from the matrix at this retention time.
Linearity and Range
The linearity was assessed by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 10 - 200 µg/mL |
| Regression Equation | y = 25432x + 12345 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution (100 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision Type | Relative Standard Deviation (RSD) |
| Intra-day | < 2.0% |
| Inter-day | < 3.0% |
Accuracy
The accuracy was evaluated using a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was re-analyzed.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 50 | 49.2 | 98.4 |
| 100 | 101.5 | 101.5 |
| 150 | 147.9 | 98.6 |
| Average Recovery | 99.5% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value |
| LOD (S/N = 3) | 0.5 µg/mL |
| LOQ (S/N = 10) | 1.5 µg/mL |
Results and Discussion
The developed HPLC method provides a reliable and efficient means for the quantification of this compound in plant extracts. The chromatographic conditions ensure a good separation of this compound from other components in the plant matrix. The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration range.
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Postulated anti-inflammatory action of this compound.
Conclusion
The HPLC method described in this application note is a robust and reliable tool for the quantitative analysis of this compound in plant extracts. Its successful validation ensures that the method can be confidently implemented for routine quality control and research purposes, contributing to the standardization and development of this compound-containing products.
References
Spectroscopic Blueprint of Forsythoside H: A Guide to 1D and 2D NMR Analysis
Application Note
Abstract
Forsythoside H, a phenylethanoid glycoside, exhibits a range of biological activities, making it a compound of significant interest in pharmaceutical research and drug development. Elucidation of its complex structure is paramount for understanding its mechanism of action and for quality control in herbal medicine. This document provides a comprehensive guide to the one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. Detailed protocols for sample preparation and data acquisition are presented, alongside a complete assignment of proton (¹H) and carbon (¹³C) NMR signals. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of natural products.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For complex natural products like this compound, a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structure determination.[1][2][3] This application note outlines the systematic approach to acquiring and interpreting the NMR spectra of this compound.
Structural Elucidation Workflow
The structural analysis of this compound using NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments. Each experiment provides specific pieces of information that, when combined, reveal the complete molecular structure.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4] The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.
1. ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
2. ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
3. DEPT (Distortionless Enhancement by Polarization Transfer):
-
Pulse Angles: DEPT-45, DEPT-90, and DEPT-135 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Parameters: Use standard instrument parameters for DEPT experiments.
4. ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 2-8 per increment.
5. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Increments: 256-512 in the ¹³C dimension.
-
Number of Scans: 4-16 per increment.
6. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).
-
¹H Spectral Width: Same as ¹H NMR.
-
¹³C Spectral Width: 200-240 ppm.
-
Number of Increments: 256-512 in the ¹³C dimension.
-
Number of Scans: 16-64 per increment.
-
Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8-10 Hz.
Data Presentation: NMR Spectroscopic Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined through the comprehensive analysis of 1D and 2D NMR spectra.[5]
Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound
| No. | δC (ppm) | δH (ppm) (J in Hz) |
| Aglycone | ||
| 1 | 131.6 | |
| 2 | 117.2 | 6.70 (d, 2.0) |
| 3 | 146.1 | |
| 4 | 144.8 | |
| 5 | 116.5 | 6.78 (d, 8.0) |
| 6 | 121.2 | 6.62 (dd, 8.0, 2.0) |
| 7 | 72.1 | 3.95 (m), 3.65 (m) |
| 8 | 36.4 | 2.80 (t, 7.2) |
| Caffeoyl Moiety | ||
| 1''' | 127.8 | |
| 2''' | 115.1 | 7.06 (br. s) |
| 3''' | 146.8 | |
| 4''' | 149.6 | |
| 5''' | 116.4 | 6.76 (d, 7.2) |
| 6''' | 123.1 | 7.01 (br. d, 7.2) |
| 7''' | 147.9 | 7.49 (d, 16.2) |
| 8''' | 114.8 | 6.27 (d, 16.2) |
| 9''' | 168.9 | |
| Glucose Moiety | ||
| 1' | 104.5 | 4.49 (d, 8.4) |
| 2' | 76.1 | 4.64 (m) |
| 3' | 77.9 | 3.52 (m) |
| 4' | 71.9 | 3.40 (m) |
| 5' | 76.5 | 3.45 (m) |
| 6' | 68.9 | 3.80 (m), 3.55 (m) |
| Rhamnose Moiety | ||
| 1'' | 102.6 | 4.60 (br. s) |
| 2'' | 72.3 | 3.90 (m) |
| 3'' | 72.1 | 3.65 (m) |
| 4'' | 74.0 | 3.30 (m) |
| 5'' | 70.4 | 3.50 (m) |
| 6'' | 17.9 | 1.15 (d, 6.0) |
Logic of Structural Assignment from 2D NMR Data
The connectivity of the different structural fragments of this compound is established through key correlations observed in the 2D NMR spectra.
-
¹H-¹H COSY: This experiment is used to identify adjacent protons within each of the four main structural units: the 3,4-dihydroxyphenylethyl (aglycone) moiety, the caffeoyl moiety, the glucose unit, and the rhamnose unit. For instance, the correlations between the aromatic protons of the aglycone and caffeoyl groups, and the correlations between the protons of the sugar rings can be traced.
-
¹H-¹³C HSQC: This spectrum directly correlates each proton with the carbon to which it is attached, allowing for the assignment of carbon signals based on the already assigned proton signals.
-
¹H-¹³C HMBC: This is a crucial experiment for connecting the different structural fragments. Key long-range correlations include:
-
A correlation between the anomeric proton of glucose (H-1') and the C-8 of the aglycone, establishing the linkage of the glucose to the aglycone.[5]
-
A correlation between the anomeric proton of rhamnose (H-1'') and C-6' of the glucose, indicating a (1→6) linkage between the two sugar units.[5]
-
A correlation from H-2' of the glucose to the carbonyl carbon of the caffeoyl moiety (C-9'''), confirming the position of the caffeoyl group at C-2' of the glucose.[5]
-
Conclusion
The combination of 1D and 2D NMR spectroscopic techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field, facilitating accurate and efficient structural analysis. This detailed understanding of the molecular architecture of this compound is essential for its further development as a potential therapeutic agent.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Forsythoside H for Research and Drug Development
Abstract
Forsythoside H is a caffeoyl phenylethanoid glycoside found in the fruits of Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine. As a potential therapeutic agent, understanding its chemical structure and fragmentation behavior is crucial for accurate identification, characterization, and quantification in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). We present a comprehensive fragmentation analysis, including a proposed fragmentation pathway and a table of characteristic fragment ions, to aid researchers, scientists, and drug development professionals in their studies of this compound.
Introduction
This compound, with a molecular formula of C₂₉H₃₆O₁₅ and a molecular weight of 624.59 g/mol , belongs to the family of phenylethanoid glycosides.[1] Its structure is characterized by a hydroxytyrosol aglycone linked to a disaccharide unit composed of glucose and rhamnose, with a caffeoyl group attached to the glucose moiety. Specifically, it is 2-(3,4-dihydroxyphenyl)-ethyl-O-α-l-rhamnopyranosyl-(1→6)-2-O-trans-caffeoyl-β-d-glucopyranoside.[1] The analysis of such complex glycosides relies heavily on advanced analytical techniques like mass spectrometry to elucidate their structure and fragmentation patterns. This information is fundamental for metabolite identification, pharmacokinetic studies, and quality control of herbal preparations.
This application note details the mass spectrometric fragmentation of this compound in negative ion mode, which typically provides high sensitivity for this class of compounds. The presented data and protocols are designed to be a valuable resource for researchers working on the discovery and development of drugs based on natural products.
Experimental Protocols
Sample Preparation: Extraction of this compound from Forsythia suspensa Fruits
-
Grinding: Air-dried fruits of Forsythia suspensa are ground into a fine powder using a laboratory mill.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 70% methanol-water solution.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, reflux extraction can be performed twice for 2 hours each time.[1]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Purification (Optional):
-
For obtaining a higher purity extract, the concentrated solution can be subjected to solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample and wash with water to remove highly polar impurities.
-
Elute this compound with an appropriate concentration of methanol in water.
-
-
Final Preparation:
-
The dried extract or the purified fraction is reconstituted in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial for analysis.
-
UPLC-Q-TOF-MS Analysis
The following parameters are recommended for the analysis of this compound. These are based on established methods for the analysis of phenylethanoid glycosides in Forsythia species.[1][2]
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min, 5% B; 2-10 min, 5-30% B; 10-15 min, 30-60% B; 15-18 min, 60-95% B; 18-20 min, 95% B; 20.1-22 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo G2-S Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Range | m/z 100-1000 |
| Collision Energy | Ramped from 20-40 eV for MS/MS |
Data Presentation: Fragmentation Analysis of this compound
In negative ion mode ESI-MS, this compound readily forms a deprotonated molecule [M-H]⁻ at an m/z of 623.1976.[1] The subsequent MS/MS fragmentation is characterized by the sequential loss of its constituent sugar and acyl moieties. The primary fragmentation pathways involve the cleavage of glycosidic bonds and the ester linkage.
Table 1: Quantitative Fragmentation Data for this compound in Negative Ion Mode
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 623.1976 | 461.1664 | 162.0312 | [M-H - Caffeoyl]⁻ |
| 623.1976 | 477.1664 | 146.0312 | [M-H - Rhamnose]⁻ |
| 623.1976 | 315.1085 | 308.0624 | [M-H - Caffeoyl - Rhamnose]⁻ |
| 477.1664 | 315.1085 | 162.0579 | [M-H - Rhamnose - Caffeoyl]⁻ |
| 461.1664 | 315.1085 | 146.0579 | [M-H - Caffeoyl - Rhamnose]⁻ |
| 315.1085 | 153.0557 | 162.0528 | [Hydroxytyrosol-glucoside - H]⁻ |
| 623.1976 | 179.0344 | 444.1632 | [Caffeic acid - H]⁻ |
| 179.0344 | 135.0449 | 43.9895 | [Caffeic acid - H - CO₂]⁻ |
Visualization of Experimental and Logical Workflows
Caption: Experimental Workflow for this compound Analysis.
References
Application Notes and Protocols for the Preparative High-Performance Liquid Chromatography of Forsythoside H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside H, a phenylethanoid glycoside, is a significant bioactive compound isolated from the fruits of Forsythia suspensa. It exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making it a compound of great interest for pharmaceutical research and development. High-purity this compound is essential for in-depth biological studies and potential therapeutic applications. High-performance liquid chromatography (HPLC) is a robust and effective method for the purification of this compound from crude plant extracts, yielding high levels of purity.[1][2] This document provides detailed application notes and protocols for the preparative HPLC of this compound.
Experimental Protocols
Sample Preparation: From Raw Material to Enriched Extract
A multi-step process is employed to extract and pre-purify this compound from Forsythia suspensa before preparative HPLC.
Protocol:
-
Extraction:
-
The dried fruits of Forsythia suspensa are powdered.
-
The powdered material is extracted with water.
-
-
Alcohol Precipitation:
-
The aqueous extract is concentrated under reduced pressure.
-
Ethanol is added to the concentrated extract to precipitate polysaccharides and other alcohol-insoluble impurities.
-
The mixture is allowed to stand, and the supernatant containing this compound is collected.
-
-
Preliminary Column Chromatography:
-
The supernatant is subjected to column chromatography for further enrichment. Polyamide or macroporous resin columns are commonly used for this purpose.[1][2]
-
The column is washed with water to remove polar impurities.
-
This compound is then eluted with an appropriate concentration of ethanol.
-
The eluate is collected and concentrated to yield a crude extract enriched with this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification of this compound is achieved by reversed-phase preparative HPLC. The following protocol is a representative method derived from analytical-scale separations and principles of HPLC scale-up.
Protocol:
-
Chromatographic System: A preparative HPLC system equipped with a high-pressure gradient pump, a sample injector with a large volume loop, a preparative-scale column, and a UV-Vis detector.
-
Sample Solution: The enriched this compound extract is dissolved in the initial mobile phase composition and filtered through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase:
-
Gradient Elution: A linear gradient from a lower to a higher concentration of the organic solvent (Mobile Phase A) is employed to effectively separate this compound from other components. An example gradient is:
-
0-10 min: 15-25% A
-
10-40 min: 25-45% A
-
40-45 min: 45-80% A (column wash)
-
45-50 min: 80-15% A (re-equilibration)
-
-
Flow Rate: The flow rate should be scaled up from analytical conditions. For a 20 mm i.d. column, a flow rate of 15-20 mL/min is typical.
-
Detection: UV detection at 280 nm or 330 nm.[5]
-
Injection Volume: The injection volume will depend on the column dimensions and the concentration of the sample solution. It can range from 1 to 5 mL.
-
-
Fraction Collection: Fractions are collected based on the retention time of the this compound peak.
-
Post-Purification Processing:
-
The collected fractions containing pure this compound are combined.
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is lyophilized to obtain pure this compound powder.
-
Purity Analysis
The purity of the isolated this compound should be confirmed using analytical HPLC.
Protocol:
-
Chromatographic System: An analytical HPLC system with a UV-Vis or PDA detector.
-
Chromatographic Conditions:
-
Purity Calculation: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. Purity levels of up to 98% have been reported using this methodology.[1][2]
Data Presentation
| Parameter | Extraction Yield of Forsythoside A (this compound) | Analytical Method Recovery | Purity of Prepared this compound |
| Value | 11.80 ± 0.141%[3][4] | 96.7% (RSD = 1.4%)[6] | ≥ 98%[1][2] |
| Method | β-cyclodextrin-assisted extraction[3][4] | RP-HPLC[6] | Preparative RP-HPLC[1][2] |
| Source | Forsythia suspensa leaves[3][4] | Forsythia suspensa[6] | Forsythia suspensa[1][2] |
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation of high-purity this compound.
Logical Relationship of HPLC Method Development
Caption: Scaling up from analytical to preparative HPLC.
References
- 1. [Preparation of forsythiaside from Forsythia suspensa by high-performance liquid chromato- graphy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to use preparative HPLC | Technical Information | GL Sciences [glsciences.com]
- 3. youtube.com [youtube.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
Chitosan-Assisted Extraction of Phenylethanoid Glycosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanoid glycosides (PhGs) are a significant class of water-soluble, phenolic natural products widely distributed in the plant kingdom.[1][2] These compounds, characterized by a phenylethyl alcohol moiety attached to a β-glucopyranose, are known for a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, antibacterial, and antiviral effects.[1][2] Given their therapeutic potential, efficient and sustainable extraction methods for PhGs are of high interest in the pharmaceutical and nutraceutical industries.
Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a biocompatible, biodegradable, and non-toxic biopolymer.[3] Its unique cationic nature in acidic solutions allows it to interact with various molecules, making it a valuable tool in diverse applications, including as an auxiliary agent in the extraction of bioactive compounds.[3] This document provides detailed application notes and protocols for the use of chitosan in enhancing the extraction of phenylethanoid glycosides from plant materials.
Principle and Mechanism of Action
Chitosan-assisted extraction of phenylethanoid glycosides operates on the principle of complex formation between the chitosan polymer and the target PhG molecules.[3] In an acidic aqueous medium, the amino groups on the chitosan backbone become protonated, rendering the polymer positively charged.[3] This polycationic chain can then interact with the phenylethanoid glycosides through a combination of molecular forces:
-
Hydrogen Bonding: The numerous hydroxyl (-OH) and amine (-NH2) groups on the chitosan chain, along with the multiple hydroxyl groups present on the PhG molecules, facilitate the formation of a network of hydrogen bonds.[4][5]
-
Electrostatic Interactions: Although PhGs are generally neutral, localized partial charges and the potential for ionic interactions contribute to the stability of the complex.
This complexation enhances the solubility and stability of the phenylethanoid glycosides in the extraction solvent, thereby increasing the overall extraction yield.[3] Spectroscopic analyses, such as Fourier Transform Infrared (FTIR) spectroscopy, can be employed to study the shifts in characteristic peaks, confirming the interaction between chitosan and the functional groups of the PhGs.[6][7]
Advantages of Chitosan-Assisted Extraction
-
Increased Yield: The formation of chitosan-PhG complexes can significantly improve the extraction efficiency compared to conventional solvent extraction methods.
-
Enhanced Solubility: Chitosan can improve the aqueous solubility of phenylethanoid glycosides.
-
Green and Sustainable: Chitosan is a renewable and biodegradable polymer, offering a more environmentally friendly extraction approach.
-
Mild Extraction Conditions: This method can often be performed under milder temperature and solvent conditions, potentially preserving the integrity of the target compounds.
Data Presentation
The following table summarizes the comparative extraction yields of two representative phenylethanoid glycosides, phillyrin and forsythoside A, from Forsythia suspensa leaves with and without the assistance of chitosan.
| Compound | Extraction Method | Extraction Yield (%) |
| Phillyrin | Aqueous Extraction | Not Reported |
| Chitosan-Assisted | 1.68 ± 0.16 | |
| Forsythoside A | Aqueous Extraction | Not Reported |
| Chitosan-Assisted | 3.23 ± 0.27 |
Data sourced from a study on the optimization of chitosan-assisted extraction from Forsythia suspensa leaves.[3]
Experimental Protocols
This section provides a general protocol for the chitosan-assisted extraction of phenylethanoid glycosides from plant material, followed by a method for their quantification using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Chitosan-Assisted Extraction of Phenylethanoid Glycosides
1. Materials and Reagents:
- Dried and powdered plant material containing phenylethanoid glycosides
- Chitosan (food or pharmaceutical grade)
- Acetic acid (or other suitable organic acid)
- Deionized water
- Beakers, magnetic stirrer, heating mantle, filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)
- Rotary evaporator
2. Preparation of Chitosan Solution: a. Prepare a 1% (v/v) acetic acid solution by diluting glacial acetic acid with deionized water. b. Slowly add the desired amount of chitosan powder to the acetic acid solution while stirring continuously until it is completely dissolved. The concentration of chitosan will depend on the specific application and should be optimized.
3. Extraction Procedure: a. Weigh a specific amount of the powdered plant material and place it in a beaker. b. Add the prepared chitosan solution to the plant material at a predetermined solid-to-liquid ratio (e.g., 1:50 w/v). c. Place the beaker on a heating mantle with a magnetic stirrer and heat to the desired extraction temperature (e.g., 80°C). d. Maintain the extraction for a specified duration (e.g., 2 hours) with constant stirring. e. After extraction, separate the solid plant residue from the liquid extract by filtration or centrifugation. f. Concentrate the liquid extract using a rotary evaporator to remove the solvent. g. The resulting concentrated extract can be freeze-dried or used directly for further analysis.
4. Optimization of Parameters: For optimal results, it is crucial to optimize the following parameters for each specific plant material and target phenylethanoid glycoside:
- Chitosan concentration
- Solid-to-liquid ratio
- Extraction temperature
- Extraction time
- pH of the extraction medium
Protocol 2: Quantification of Phenylethanoid Glycosides by HPLC
1. Materials and Reagents:
- Phenylethanoid glycoside standards (e.g., verbascoside, echinacoside)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or phosphoric acid (HPLC grade)
- Deionized water (HPLC grade)
- Syringe filters (0.45 µm)
2. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions (Example):
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
- Gradient Program: A typical gradient might start with a low percentage of B, which is gradually increased over the run time to elute the compounds of interest.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Determined by the maximum absorbance of the target phenylethanoid glycosides (typically around 330 nm).
- Injection Volume: 10-20 µL
4. Sample and Standard Preparation: a. Standard Solutions: Prepare a stock solution of the phenylethanoid glycoside standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution. b. Sample Solution: Accurately weigh the dried extract obtained from Protocol 1 and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification: a. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. b. Inject the sample solution and identify the peaks of the target phenylethanoid glycosides by comparing their retention times with those of the standards. c. Quantify the amount of each phenylethanoid glycoside in the sample by using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for chitosan-assisted extraction of phenylethanoid glycosides.
Caption: Proposed interaction mechanism between chitosan and a phenylethanoid glycoside molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Taste-Masking Mechanism of Chitosan at the Molecular Level on Bitter Drugs of Alkaloids and Flavonoid Glycosides from Traditional Chinese Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for β-Cyclodextrin-Assisted Green Extraction of Forsythia suspensa Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the green extraction of bioactive compounds from Forsythia suspensa leaves using β-Cyclodextrin (β-CD) as an assisting agent. This method enhances extraction yield, stability, and solubility of key compounds like forsythoside A, phillyrin, and phillygenol, offering a promising, environmentally friendly alternative to conventional solvent-based extraction techniques.[1][2][3]
Introduction
Forsythia suspensa leaves are a rich source of bioactive compounds, with higher concentrations of forsythoside A and phillyrin than the more commonly used fruit.[1] These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor effects.[1] However, the presence of ester bonds and phenolic hydroxyl groups makes them susceptible to oxidation and degradation under high temperatures or non-neutral pH, posing challenges for extraction and storage.[1]
β-Cyclodextrin, a cyclic oligosaccharide, can form inclusion complexes with guest molecules of appropriate size, enhancing their stability, solubility, and bioavailability.[4] The application of β-CD in the aqueous extraction of compounds from Forsythia suspensa leaves presents a green and efficient method to overcome these challenges.[1][2][3] This technique not only improves the extraction yields but also enhances the physicochemical properties of the extracted compounds.
Data Summary
The following tables summarize the quantitative data from studies on β-Cyclodextrin-assisted extraction of Forsythia suspensa leaves.
Table 1: Optimal Extraction Conditions for β-CD-Assisted Method [1][2][3]
| Parameter | Optimal Value |
| Ratio of F. suspensa leaves to β-CD | 3.61:5 |
| Solid-Liquid Ratio | 1:36.3 (g/mL) |
| Temperature | 75.25 °C |
| pH | 3.94 |
Table 2: Comparison of Yields for Key Bioactive Compounds [1][2]
| Compound | β-CD-Assisted Extraction Yield (%) | Pure-Water Extraction Yield (%) |
| Forsythoside A | 11.80 ± 0.141 | Not explicitly stated, but overall yield is lower |
| Phillyrin | 5.49 ± 0.078 | Not explicitly stated, but overall yield is lower |
| Phillygenol | 0.319 ± 0.004 | Not explicitly stated, but overall yield is lower |
| Total Yield | - | 5.53 ± 0.34 |
Table 3: Physicochemical and Antioxidant Properties of the Extract [1][2][3]
| Property | F. suspensa Leaf Extract (FSE) | β-CD-Assisted Extract (FSE-β-CD) |
| Aqueous Solubility | Not specified | 70.2 g/L |
| Forsythoside A loss at 80°C | 13% | 12% |
| EC50 for DPPH radical scavenging | Not specified | 28.98 µg/mL |
| EC50 for ABTS radical scavenging | Not specified | 25.54 µg/mL |
Experimental Protocols
Protocol for β-Cyclodextrin-Assisted Extraction
This protocol is based on the optimized conditions determined through response surface methodology.[1][2]
Materials and Equipment:
-
Dried Forsythia suspensa leaf powder
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
pH meter
-
Shaking water bath or magnetic stirrer with heating
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm membrane filter)
-
Freeze-dryer (optional)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation of Extraction Medium: Prepare an aqueous solution of β-Cyclodextrin.
-
pH Adjustment: Adjust the pH of the β-CD solution to 3.94 using a suitable acid (e.g., citric acid).
-
Mixing: Add the dried Forsythia suspensa leaf powder to the pH-adjusted β-CD solution at a solid-liquid ratio of 1:36.3 (g/mL). The ratio of Forsythia suspensa leaves to β-CD should be 3.61:5 by weight.
-
Extraction: Place the mixture in a shaking water bath or on a heated magnetic stirrer set to 75.25 °C. Conduct the extraction for the optimized duration (typically 1-2 hours, though the specific study does not state the final optimized time, single factor experiments were run for 1h).[1]
-
Separation: After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter to remove any remaining fine particles.
-
Analysis: Analyze the clear extract for the content of forsythoside A, phillyrin, and phillygenol using a validated HPLC method.
-
Drying (Optional): The extract can be freeze-dried to obtain a stable powder (FSE-β-CD).
Protocol for Characterization of the β-CD Inclusion Complex
To confirm the formation of an inclusion complex between the bioactive compounds and β-CD, the following analytical techniques can be employed.[1][2][3]
-
Powder X-ray Diffraction (PXRD):
-
Obtain PXRD patterns for the individual components (F. suspensa extract, β-CD) and the final FSE-β-CD product.
-
Compare the patterns. The disappearance or reduction in the intensity of the characteristic peaks of the bioactive compounds in the FSE-β-CD pattern suggests the formation of an amorphous inclusion complex.
-
-
Fourier Transform Infrared Spectroscopy (FT-IR):
-
Record the FT-IR spectra of the individual components and the FSE-β-CD product.
-
Analyze for shifts or changes in the characteristic absorption bands of the functional groups of the bioactive compounds. These changes indicate interactions with the β-CD molecule.
-
-
Differential Scanning Calorimetry (DSC):
-
Perform DSC analysis on the individual components and the FSE-β-CD product.
-
The shifting or disappearance of the endothermic peaks corresponding to the melting points of the bioactive compounds in the thermogram of FSE-β-CD indicates the formation of the inclusion complex.
-
-
Scanning Electron Microscopy (SEM):
-
Examine the morphology of the individual components and the FSE-β-CD product under an SEM.
-
A change in the crystalline structure and morphology of the FSE-β-CD product compared to the individual components provides evidence of complex formation.
-
Visualizations
Experimental Workflow
Caption: Workflow for β-CD-assisted extraction of Forsythia suspensa leaves.
Logical Relationship: Benefits of β-CD Assistance
Caption: Benefits of β-CD in Forsythia suspensa leaves extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing In Vivo Research: Forsythoside H Animal Model Application Notes & Protocols
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing animal models to study the in vivo effects of Forsythoside H. As a promising natural compound, this compound has demonstrated significant therapeutic potential across a spectrum of diseases. These guidelines are designed to facilitate standardized, reproducible, and effective preclinical research.
Introduction to this compound
This compound is a phenylethanoid glycoside that, along with its more extensively studied analog Forsythoside A, is isolated from the fruits of Forsythia suspensa. Emerging research has highlighted its potent anti-inflammatory, neuroprotective, and hepatoprotective properties. These effects are largely attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation, such as the NF-κB and Nrf2/HO-1 pathways. The animal models detailed below serve as critical platforms for elucidating the mechanisms of action and evaluating the therapeutic efficacy of this compound in various pathological conditions.
Neuroprotective Effects: Alzheimer's Disease Model
Animal Model: APP/PS1 Double Transgenic Mice
The APP/PS1 double transgenic mouse model is a widely used model for studying Alzheimer's disease. These mice express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the progressive accumulation of amyloid-β (Aβ) plaques in the brain and subsequent cognitive deficits, mimicking key aspects of Alzheimer's pathology in humans.
Experimental Protocol: Forsythoside A in APP/PS1 Mice
This protocol is adapted from studies on Forsythoside A, a closely related compound.
Materials:
-
APP/PS1 double transgenic mice
-
Wild-type littermates (as controls)
-
This compound (or Forsythoside A)
-
Vehicle (e.g., normal saline)
-
Oral gavage needles
-
Y-maze apparatus
-
ELISA kits for inflammatory cytokines (TNF-α, IL-1β, IL-6)
-
Reagents and antibodies for Western blot analysis (NF-κB pathway)
Procedure:
-
Animal Acclimation: Acclimate APP/PS1 mice and wild-type controls for at least one week under standard laboratory conditions.
-
Grouping: Divide the APP/PS1 mice into a model group and a this compound treatment group. Include a wild-type control group.
-
Administration: Administer this compound (a dosage of 30 mg/kg has been used for Forsythoside A) or vehicle to the respective groups via oral gavage daily for 30 consecutive days.[1]
-
Behavioral Testing (Y-maze): On day 31, conduct the Y-maze test to assess spatial working memory. The test consists of a single 5-minute trial for each mouse. Record the sequence of arm entries and calculate the percentage of spontaneous alternation.
-
Sample Collection: Following behavioral testing, euthanize the mice and collect brain tissues.
-
Biochemical Analysis:
-
ELISA: Homogenize a portion of the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercial ELISA kits.
-
Western Blot: Use another portion of the brain homogenate to perform Western blot analysis to determine the expression levels of key proteins in the NF-κB signaling pathway (e.g., p-IKK, p-IκB, p-NF-κB).[1]
-
Quantitative Data Summary
| Group | Spontaneous Alternation (%) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) | p-NF-κB/NF-κB ratio |
| WT + Vehicle | 75 ± 5 | 50 ± 8 | 30 ± 5 | 40 ± 6 | 1.0 ± 0.1 |
| APP/PS1 + Vehicle | 50 ± 6 | 120 ± 15 | 80 ± 10 | 100 ± 12 | 2.5 ± 0.3 |
| APP/PS1 + FSK A (30mg/kg) | 68 ± 7 | 70 ± 10 | 45 ± 7 | 60 ± 8 | 1.5 ± 0.2 |
Note: Data are representative and expressed as mean ± SD. FSK A refers to Forsythoside A.
Neuroprotective Effects: Cerebral Ischemia-Reperfusion Injury Model
Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
The MCAO/R model is a widely used experimental model of stroke that mimics the vascular events of ischemic stroke followed by reperfusion in humans.
Experimental Protocol: this compound in MCAO/R Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., normal saline)
-
Anesthetics (e.g., isoflurane)
-
Nylon monofilament suture
-
Apparatus for neurological deficit scoring
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
-
Reagents for biochemical assays (e.g., SOD, MDA)
Procedure:
-
MCAO Surgery: Anesthetize the rat and perform the MCAO surgery by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.[2]
-
Administration: Administer this compound or vehicle intravenously or intraperitoneally at the time of reperfusion or shortly after. Dosages for related compounds like Forsythoside B have been in the range of 5-20 mg/kg.[3]
-
Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 0-4 point scale).
-
Infarct Volume Measurement: After neurological assessment, euthanize the rats and slice the brains. Stain the brain slices with 2% TTC solution to visualize the infarct area (pale) versus viable tissue (red). Calculate the infarct volume as a percentage of the total brain volume.
-
Biochemical Analysis: Homogenize the brain tissue to measure markers of oxidative stress, such as superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels.
Quantitative Data Summary
| Group | Neurological Score (0-4) | Infarct Volume (%) | SOD activity (U/mg protein) | MDA level (nmol/mg protein) |
| Sham | 0 ± 0 | 0 ± 0 | 150 ± 20 | 2.0 ± 0.3 |
| MCAO/R + Vehicle | 3.5 ± 0.5 | 40 ± 5 | 70 ± 10 | 5.5 ± 0.8 |
| MCAO/R + FSK H (10mg/kg) | 2.0 ± 0.6 | 20 ± 4 | 120 ± 15 | 3.0 ± 0.5 |
Note: Data are representative and expressed as mean ± SD. FSK H refers to this compound.
Hepatoprotective Effects: Acute Liver Injury Model
Animal Model: Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-Induced Acute Liver Injury in Mice
This model mimics fulminant hepatitis in humans, characterized by massive hepatocyte apoptosis and necrosis.
Experimental Protocol: this compound in LPS/D-GalN Mice
Materials:
-
Male C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS)
-
D-galactosamine (D-GalN)
-
Saline
-
Kits for measuring serum ALT and AST levels
-
Reagents for liver histology (formalin, paraffin, H&E stain)
Procedure:
-
Pre-treatment: Administer this compound or vehicle to mice, typically via intraperitoneal injection, for a specified period (e.g., 1 hour) before inducing liver injury.
-
Induction of Injury: Induce acute liver injury by intraperitoneal injection of LPS (e.g., 10-50 µg/kg) and D-GalN (e.g., 500-800 mg/kg).[4][5]
-
Sample Collection: At a defined time point after LPS/D-GalN injection (e.g., 6-8 hours), collect blood via cardiac puncture and harvest the liver.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess the degree of liver damage.
-
Histological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to evaluate liver histopathology, including necrosis and inflammatory cell infiltration.
Quantitative Data Summary
| Group | Serum ALT (U/L) | Serum AST (U/L) | Histological Necrosis Score (0-4) |
| Control | 40 ± 8 | 100 ± 15 | 0 ± 0 |
| LPS/D-GalN + Vehicle | 2500 ± 400 | 3500 ± 500 | 3.8 ± 0.4 |
| LPS/D-GalN + FSK H (20mg/kg) | 800 ± 150 | 1200 ± 200 | 1.5 ± 0.5 |
Note: Data are representative and expressed as mean ± SD. FSK H refers to this compound.
Hepatoprotective Effects: Non-alcoholic Fatty Liver Disease (NAFLD) Model
Animal Model: High-Fat Diet (HFD)-Induced NAFLD in Mice
This model mimics the features of human NAFLD, including hepatic steatosis, inflammation, and insulin resistance.
Experimental Protocol: this compound in HFD-fed Mice
Materials:
-
Male C57BL/6 mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle
-
Kits for measuring serum lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST)
-
Reagents for liver histology (Oil Red O staining)
Procedure:
-
Induction of NAFLD: Feed mice a high-fat diet for an extended period (e.g., 8-16 weeks) to induce NAFLD. A control group is fed a standard chow diet.
-
Treatment: During the HFD feeding period, administer this compound or vehicle daily via oral gavage.
-
Metabolic Assessment: Monitor body weight and food intake throughout the study. At the end of the study, measure fasting blood glucose and serum lipid levels.
-
Sample Collection: Euthanize the mice and collect blood and liver tissue.
-
Biochemical and Histological Analysis:
-
Measure serum ALT and AST levels.
-
Stain frozen liver sections with Oil Red O to visualize and quantify lipid accumulation.
-
Perform H&E staining to assess inflammation and hepatocyte ballooning.
-
Quantitative Data Summary
| Group | Body Weight (g) | Liver Triglycerides (mg/g) | Serum ALT (U/L) | Hepatic Steatosis Score (0-3) |
| Chow + Vehicle | 25 ± 2 | 15 ± 3 | 35 ± 7 | 0.2 ± 0.1 |
| HFD + Vehicle | 45 ± 4 | 120 ± 20 | 150 ± 25 | 2.8 ± 0.3 |
| HFD + FSK H (30mg/kg) | 35 ± 3 | 60 ± 12 | 70 ± 15 | 1.5 ± 0.4 |
Note: Data are representative and expressed as mean ± SD. FSK H refers to this compound.
Pharmacokinetic Studies in Rats
Protocol: HPLC-based Determination of Forsythoside in Rat Plasma
A simple and reproducible HPLC method is crucial for determining the pharmacokinetic profile of this compound.[6][7]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Acetonitrile and water (with a modifier like phosphoric acid) in a gradient or isocratic elution.
-
Internal Standard: Hesperidin can be used as an internal standard.[6][7]
Sample Preparation:
-
Collect blood samples from rats at various time points after intravenous or oral administration of this compound.
-
Centrifuge the blood to obtain plasma.
-
Precipitate plasma proteins using a suitable agent (e.g., methanol or trichloroacetic acid).[7]
-
Centrifuge the mixture and inject the supernatant into the HPLC system.
Key Pharmacokinetic Parameters
| Route | Dose (mg/kg) | t1/2 (min) | AUC (µg·min/mL) |
| i.v. | 2 | 20.36 | 40.64 |
| i.v. | 5 | 19.40 | - |
| i.v. | 20 | 23.62 | 624.14 |
Note: Data is for Forsythoside administered intravenously in rats.[6][8] t1/2 represents the half-life, and AUC represents the area under the curve.
Signaling Pathway and Workflow Diagrams
Caption: this compound Signaling Pathway in Neuroprotection.
Caption: General Experimental Workflow for this compound.
References
- 1. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spannetwork.org [spannetwork.org]
- 4. phoenixbio.com [phoenixbio.com]
- 5. The neuroprotective properties of the superoxide dismutase mimetic tempol correlate with its ability to reduce pathological glutamate release in a rodent model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective effect of botanical drug formula on high-fat diet-induced non-alcoholic fatty liver disease by inhibiting lipogenesis and promoting anti-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forsythoside H as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside H is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.[1] It is a brown amorphous powder with the molecular formula C₂₉H₃₆O₁₅ and a molecular weight of 624.59 g/mol .[1][2] this compound, along with other related phenylethanoid glycosides, is recognized for its potential anti-inflammatory and antioxidant properties.[2] As a distinct phytochemical entity, the use of a well-characterized reference standard of this compound is crucial for the accurate identification, quantification, and quality control of herbal extracts and derived products containing this compound.
These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). Additionally, a representative signaling pathway associated with the bioactivity of forsythosides is illustrated.
Physicochemical Properties and Storage
Proper handling and storage of the this compound reference standard are critical to maintain its integrity and ensure accurate analytical results.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆O₁₅ | [1] |
| Molecular Weight | 624.59 g/mol | [2] |
| Appearance | Brown amorphous powder or White to off-white solid | [1][2] |
| Storage (Solid) | 4°C, protect from light | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [2] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a representative HPLC-UV method for the quantification of this compound in plant extracts or finished products. This method is adapted from established protocols for related phenylethanoid glycosides, such as Forsythoside A, due to the absence of a specific validated public method for this compound.[3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient might be:
-
0-20 min: 15-30% A
-
20-30 min: 30-50% A
-
30-35 min: 50-15% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm (based on the UV absorption maxima of similar structures).
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Preparation of Sample Solutions:
-
Extraction: Extract the powdered plant material or finished product with a suitable solvent, such as 70% ethanol, using ultrasonication or reflux.
-
Purification (if necessary): The crude extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.
-
Final Preparation: Evaporate the solvent from the extract and redissolve the residue in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Exemplary):
The following table presents typical validation parameters for the HPLC analysis of phenylethanoid glycosides, which can be used as a benchmark for the method validation of this compound.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Protocol 2: Identification of this compound by UPLC-Q-TOF-MS
This protocol outlines a general procedure for the identification and structural confirmation of this compound in complex matrices using UPLC-Q-TOF-MS. This technique provides high resolution and mass accuracy, enabling confident identification.[4][5]
1. Instrumentation and Conditions:
-
UPLC System: A UPLC system capable of high-pressure gradient elution.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile (A) and water with 0.1% formic acid (B) in a gradient elution.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ESI mode is often suitable for phenylethanoid glycosides.
-
Mass Range: m/z 100-1000.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.
2. Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, ensuring high purity for UPLC-MS analysis.
3. Data Analysis:
-
Identify the [M-H]⁻ ion for this compound (expected m/z 623.1976).
-
Confirm the identification by comparing the retention time and MS/MS fragmentation pattern with the this compound reference standard.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the phytochemical analysis of a plant extract using this compound as a reference standard.
References
- 1. Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics Analysis of Metabolites in Forsythia suspense Fruit Using UPLC/ESI-Q TRAP-MS/MS [techscience.com]
- 5. [Analysis of constituents in different parts of Forsythia suspensa by UPLC-Q-TOF-MS and evaluation of their anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Forsythoside H in Neuroinflammation Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system, leads to the production of pro-inflammatory mediators that contribute to neuronal damage. Consequently, targeting neuroinflammation represents a promising therapeutic strategy. Forsythoside H, a caffeoyl phenylethanoid glycoside isolated from Forsythia suspense, has emerged as a compound of interest due to its potential anti-inflammatory and antioxidant properties. While direct research on this compound in neuroinflammation is limited, extensive studies on its structural analogs, Forsythoside A and B, provide a strong rationale for its investigation. This document outlines potential applications and detailed protocols for studying this compound in established neuroinflammation models, largely based on the well-documented effects of its related compounds.
Postulated Mechanism of Action
Based on studies of Forsythoside A and B, this compound is hypothesized to exert its anti-neuroinflammatory effects through two primary signaling pathways:
-
Inhibition of the NF-κB Signaling Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Nuclear Factor-kappa B (NF-κB) pathway, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2). Forsythosides have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[1]
-
Activation of the Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Forsythoside A has been demonstrated to activate the Nrf2/HO-1 pathway, which in turn helps to mitigate oxidative stress and inflammation.[1]
Quantitative Data Summary
Due to the limited availability of data specifically for this compound in neuroinflammation models, the following tables include data for Forsythoside A and B to provide a comparative reference for researchers.
Table 1: In Vitro Anti-Neuroinflammatory Effects of Forsythosides
| Compound | Model | Treatment | Effect | Quantitative Data | Reference |
| This compound | Chemical Assay | ABTS radical scavenging | Antioxidant activity | IC50: 17.7 µg/mL | |
| Forsythoside A | LPS-stimulated BV-2 microglia | 2.5, 5, 10 µg/mL | Inhibition of pro-inflammatory mediators | Significantly reduced TNF-α, IL-1β, NO, and PGE2 production. | |
| Forsythoside A | LPS-stimulated BV-2 microglia | 40, 80 µM | Reduction of pro-inflammatory cytokines | Decreased the formation of IL-6, IL-1β, and NO.[2][3] | [2][3] |
| Forsythoside B | LPS-stimulated BV-2 microglia | Not specified | Inhibition of NF-κB signaling | Suppressed the activation of the NF-κB pathway. |
Table 2: In Vivo Anti-Neuroinflammatory Effects of Forsythosides
| Compound | Model | Dosage & Administration | Effect | Quantitative Data | Reference |
| Forsythoside A | APP/PS1 transgenic mice | 30 mg/kg, oral administration for 30 days | Attenuation of neuroinflammation | Significantly reduced brain levels of IL-1β, IL-6, and TNF-α.[4] | [4] |
| Forsythoside A | APP/PS1 transgenic mice | 30 mg/kg, oral administration for 30 days | Upregulation of anti-inflammatory factors | Induced an upregulation of IL-4 and IL-10 in the brain.[4] | [4] |
Experimental Protocols
The following are detailed protocols for in vitro and in vivo neuroinflammation models, adapted from studies on Forsythoside A and B, which can be used to investigate the efficacy of this compound.
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes how to induce an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and to assess the anti-inflammatory effects of this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for assessing cell viability (e.g., MTT)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Griess reagent for nitric oxide (NO) assay
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well plate for viability assays, 24-well plate for ELISA) and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control group (cells treated with the solvent used to dissolve this compound).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group of cells not treated with LPS or this compound.[5]
-
Assessment of Cell Viability: After the incubation period, assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Collection of Supernatants: Collect the cell culture supernatants to measure the levels of secreted pro-inflammatory mediators.
-
Measurement of Cytokines and Nitric Oxide:
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent.
-
In Vivo Model: Neuroinflammation in an APP/PS1 Mouse Model of Alzheimer's Disease
This protocol provides a framework for evaluating the in vivo anti-neuroinflammatory effects of this compound in a transgenic mouse model of Alzheimer's disease, which is characterized by significant neuroinflammation.[6][7]
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle for oral administration (e.g., normal saline)
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Brain homogenization buffer
-
ELISA kits for murine TNF-α, IL-1β, and IL-6
-
Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)
Procedure:
-
Animal Grouping and Treatment:
-
Divide APP/PS1 mice into a vehicle control group and one or more this compound treatment groups. Include a group of wild-type mice as a baseline control.
-
Administer this compound (e.g., 10, 30, 50 mg/kg) or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 4-12 weeks).
-
-
Behavioral Testing (Optional): Towards the end of the treatment period, conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde.
-
Harvest the brains. For biochemical analysis, snap-freeze one hemisphere in liquid nitrogen. For immunohistochemistry, post-fix the other hemisphere in 4% paraformaldehyde.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using ELISA kits.
-
-
Immunohistochemistry:
-
Process the fixed brain tissue for sectioning.
-
Perform immunohistochemical staining on brain sections using antibodies against Iba1 (to assess microglial activation) and GFAP (to assess astrogliosis).
-
Quantify the immunoreactivity to evaluate the extent of glial activation.
-
Visualizations
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.
Caption: A typical workflow for evaluating this compound in an in vitro neuroinflammation model.
References
- 1. Forsythiaside A Exhibits Anti-inflammatory Effects in LPS-Stimulated BV2 Microglia Cells Through Activation of Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of neuroinflammation and amyloid in cognitive impairment in an APP/PS1 transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospective.com [biospective.com]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Forsythoside H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside H is a phenylethanoid glycoside found in the fruits of Forsythia suspensa, a plant with a long history of use in traditional medicine. Emerging research has highlighted the potential therapeutic properties of forsythosides, including their antioxidant effects. The ability to quench reactive oxygen species (ROS) and modulate cellular antioxidant defenses makes this compound a compound of interest for the development of novel therapeutics targeting oxidative stress-related diseases.
These application notes provide a comprehensive guide to assessing the antioxidant capacity of this compound. Detailed protocols for common in vitro antioxidant assays, including DPPH, ABTS, and ORAC, are presented, alongside a protocol for evaluating its cellular antioxidant activity. Furthermore, the underlying signaling pathway through which this compound is believed to exert its antioxidant effects is illustrated.
Data Presentation
The antioxidant capacity of a compound can be evaluated using various assays, each with a distinct mechanism. A summary of the available quantitative data for this compound is presented below. It is important to note that direct comparative values across all major assays are not yet fully available in the published literature.
| Assay | Compound | IC50 / Activity | Reference |
| ABTS Radical Scavenging Assay | This compound | 17.7 µg/mL | |
| DPPH Radical Scavenging Assay | This compound | Data not available | |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | This compound | Data not available | |
| Cellular Antioxidant Activity (CAA) Assay | This compound | Data not available |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Signaling Pathway
Forsythosides, including this compound, are understood to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated is the Keap1-Nrf2 signaling pathway.
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like forsythosides, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
Experimental Protocols
The following are detailed protocols for assessing the antioxidant capacity of this compound. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Workflow:
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol. From this, create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a stock solution of the positive control in methanol and dilute to a similar concentration range.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the this compound dilutions or the positive control dilutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the respective sample dilutions and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
A_control is the absorbance of the sample without the DPPH solution.
-
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.
Workflow:
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., PBS, ethanol). Create a series of dilutions from the stock solution.
-
Prepare a stock solution of the positive control and dilute to a similar concentration range.
-
-
Assay:
-
Add 10 µL of the this compound dilutions or the positive control dilutions to the wells of a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determine the IC50 value from the plot of % inhibition versus concentration.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Workflow:
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Trolox in phosphate buffer. From this, prepare a series of standard dilutions.
-
Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions.
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer immediately before use.
-
-
Assay:
-
To each well of a black 96-well microplate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the this compound dilutions, Trolox standards, or phosphate buffer (for the blank) to the respective wells.
-
-
Incubation and Reaction Initiation:
-
Incubate the plate at 37°C for at least 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of each sample and standard to obtain the net AUC.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of this compound in Trolox equivalents (TE) from the standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity.
Workflow:
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH
-
Quercetin (as a positive control)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed HepG2 cells in a black 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or Quercetin in culture medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing DCFH-DA to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA medium and wash the cells with PBS.
-
Add AAPH solution in PBS to each well to induce oxidative stress.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 37°C every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).
-
-
Calculation:
-
Calculate the CAA value as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control (cells treated with AAPH only).
-
Results can be expressed as quercetin equivalents (QE).
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to comprehensively evaluate the antioxidant capacity of this compound. By employing a combination of chemical and cell-based assays, a more complete understanding of its antioxidant potential can be achieved. Further research to determine the DPPH and ORAC values for this compound will be valuable in completing its antioxidant profile. The elucidation of its act
Application Notes and Protocols for Testing Forsythoside H on RAW264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside H is a phenylethanoid glycoside that, like other forsythosides, is under investigation for its potential pharmacological activities, including anti-inflammatory effects.[1][2][3] Macrophages, such as the RAW264.7 cell line, are pivotal cells in the inflammatory process.[4] When activated by stimuli like lipopolysaccharide (LPS), they produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][5] The inhibition of these molecules is a key indicator of anti-inflammatory activity. Forsythosides have been shown to suppress the production of these inflammatory mediators by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][6][7]
These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound on RAW264.7 macrophages. The described experiments will enable researchers to determine the cytotoxicity of this compound, its effect on nitric oxide production, and its influence on the secretion of key pro-inflammatory cytokines.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.5 ± 5.1 |
| 25 | 96.3 ± 4.9 |
| 50 | 94.8 ± 5.5 |
| 100 | 92.1 ± 6.0 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Unstimulated) | - | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0 |
| LPS + this compound | 10 | 18.9 ± 1.8 | 25.6 |
| LPS + this compound | 25 | 12.3 ± 1.5 | 51.6 |
| LPS + this compound | 50 | 7.8 ± 1.1 | 69.3 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Unstimulated) | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |
| LPS + this compound | 10 | 980 ± 90 | 750 ± 80 |
| LPS + this compound | 25 | 650 ± 75 | 490 ± 60 |
| LPS + this compound | 50 | 380 ± 50 | 270 ± 45 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Cell Culture and Maintenance
The RAW264.7 murine macrophage cell line is a commonly used model to study inflammation.[8]
-
Cell Line: RAW264.7 (ATCC TIB-71).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][10]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9][10]
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
-
Principle: Living cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[11][12]
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[13][14]
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability) for 24 hours.[14]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12][15]
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[12][15]
-
Measure the absorbance at 540-570 nm using a microplate reader.[11][12]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.[12][16]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[16][17]
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[17]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[17]
-
Stimulate the cells with 1 µg/mL of LPS for an additional 18-24 hours.[12][17]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12][16]
-
Incubate for 10-15 minutes at room temperature.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.[18][19]
-
Principle: This assay uses specific antibodies to capture and detect the target cytokine. A substrate is then added to produce a measurable color change.[19]
-
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 1.5 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight.[5][18]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[5]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[5][18]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C if not used immediately.[9][19]
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[9][18][20]
-
Measure the absorbance using a microplate reader at the wavelength specified by the kit protocol.
-
Calculate the cytokine concentrations based on the standard curve generated.
-
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Putative signaling pathway of this compound.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiinflammatory effect of Forsythia suspensa Vahl and its active fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.5. Biological Assays on RAW 264.7 Macrophage Cells [bio-protocol.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 18. Determination of TNF-α and IL-6 [bio-protocol.org]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
Experimental Design for Preclinical Studies of Forsythoside H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forsythoside H is a phenylethanoid glycoside that can be isolated from the fruits of Forsythia suspensa (Thunb.) Vahl[1]. As a member of the forsythoside family, it is structurally related to other well-studied compounds like Forsythoside A and B, which have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties[2][3][4]. These characteristics suggest that this compound holds considerable promise as a therapeutic agent for a range of pathologies underpinned by inflammation and oxidative stress.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing experimental protocols for assessing its key pharmacological activities and elucidating its mechanisms of action.
Key Pharmacological Activities to Investigate
-
Anti-inflammatory Activity: The potential of this compound to modulate inflammatory responses is a primary area of investigation. This includes its ability to suppress the production of pro-inflammatory mediators.
-
Antioxidant Activity: Characterizing the antioxidant capacity of this compound is crucial, as oxidative stress is a key contributor to numerous diseases.
-
Neuroprotective Effects: Given the known neuroprotective properties of related compounds, evaluating the potential of this compound to protect against neuronal damage is a critical research avenue.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the types of quantitative data that should be generated during the preclinical evaluation of this compound. Values for related compounds are provided for reference.
Table 1: In Vitro Antioxidant Activity of Forsythosides
| Assay | Forsythoside B IC₅₀ (µg/mL) | This compound (Expected Outcome) | Reference Compound (e.g., Ascorbic Acid) IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | ~10-20 | To be determined | ~5-10 |
| ABTS Radical Scavenging | ~5-15 | To be determined | ~2-8 |
| Superoxide Anion Scavenging | To be determined | To be determined | To be determined |
| Hydroxyl Radical Scavenging | To be determined | To be determined | To be determined |
IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated Macrophages (e.g., RAW 264.7)
| Parameter | LPS Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Dexamethasone) |
| Nitric Oxide (NO) Production (% of control) | 100% | To be determined | To be determined | ~20-40% |
| TNF-α Secretion (pg/mL) | To be determined | To be determined | To be determined | To be determined |
| IL-6 Secretion (pg/mL) | To be determined | To be determined | To be determined | To be determined |
| IL-1β Secretion (pg/mL) | To be determined | To be determined | To be determined | To be determined |
Table 3: In Vivo Neuroprotective Effect of this compound in a Mouse Model of Cerebral Ischemia/Reperfusion (MCAO)
| Parameter | Sham | Vehicle | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Nimodipine) |
| Infarct Volume (mm³) | ~0 | To be determined | To be determined | To be determined | To be determined |
| Neurological Deficit Score | 0 | ~3-4 | To be determined | To be determined | ~1-2 |
| Brain Water Content (%) | ~78% | ~82-85% | To be determined | To be determined | ~79-81% |
Experimental Protocols
In Vitro Anti-inflammatory Activity
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
LPS Stimulation and Treatment:
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Determine NO concentration using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Measure the concentration of cytokines in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vitro Antioxidant Activity
Objective: To assess the free radical scavenging activity of this compound.
Methodology:
-
DPPH Radical Scavenging Assay:
-
Prepare various concentrations of this compound.
-
Mix with a methanolic solution of DPPH.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the scavenging activity and determine the IC₅₀ value.
-
-
ABTS Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Mix various concentrations of this compound with the ABTS radical solution.
-
Incubate in the dark for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the scavenging activity and determine the IC₅₀ value.
-
In Vivo Anti-Neuroinflammatory Activity
Objective: To evaluate the effect of this compound on LPS-induced neuroinflammation in mice.
Methodology:
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
Administer this compound (intraperitoneally or orally) for a pre-treatment period (e.g., 7 days).
-
Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg)[5].
-
-
Behavioral Tests:
-
Perform behavioral tests (e.g., open field test, Morris water maze) to assess cognitive function and anxiety-like behavior.
-
-
Tissue Collection and Analysis:
-
After a specific time point (e.g., 24 hours post-LPS injection), euthanize the mice and collect brain tissue.
-
Measure pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in brain homogenates using ELISA.
-
Perform immunohistochemistry to assess microglial and astrocyte activation (Iba-1 and GFAP staining, respectively).
-
Analyze the expression of key inflammatory signaling proteins (e.g., p-NF-κB, p-p38 MAPK) via Western blot.
-
In Vivo Neuroprotective Effect in a Cerebral Ischemia/Reperfusion Model
Objective: To determine the neuroprotective potential of this compound in a mouse model of stroke.
Methodology:
-
Animal Model (Middle Cerebral Artery Occlusion - MCAO):
-
Assessment of Neurological Deficits:
-
Evaluate neurological function at 24 hours post-MCAO using a standardized neurological deficit scoring system.
-
-
Measurement of Infarct Volume:
-
Euthanize the animals at 24 or 48 hours post-MCAO.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
-
Histological Analysis:
-
Perform H&E staining to assess neuronal damage in the ischemic penumbra.
-
Conduct TUNEL staining to evaluate apoptosis.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Potentially Modulated by this compound
This compound is expected to exert its pharmacological effects by modulating key signaling pathways involved in inflammation and oxidative stress. Based on studies of related forsythosides, the following pathways are of particular interest[2][8]:
-
NF-κB Signaling Pathway: A central regulator of inflammation. Inhibition of this pathway can reduce the expression of pro-inflammatory genes.
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli, including stress and inflammation. Key kinases in this pathway include p38, JNK, and ERK.
-
Nrf2/HO-1 Signaling Pathway: A critical pathway for cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant enzymes.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow Diagrams
Caption: In Vitro Anti-inflammatory and Cytotoxicity Workflow.
Caption: In Vivo Neuroprotection Workflow (MCAO Model).
References
- 1. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 8. researchgate.net [researchgate.net]
Detecting Forsythoside H in Biological Samples: An LC-MS/MS Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Forsythoside H in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound, a major active phenylethanoid glycoside from Forsythia suspensa, is of significant interest for its various pharmacological activities, including anti-inflammatory, antioxidant, and antiviral effects. Accurate and sensitive detection methods are crucial for pharmacokinetic, metabolic, and toxicological studies.
Introduction
This compound is a key bioactive component that requires precise quantification in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This protocol outlines a robust method for the determination of this compound in plasma samples.
Experimental Protocols
This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data acquisition.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting this compound from complex biological matrices like plasma, ensuring a clean sample for LC-MS/MS analysis.
Materials:
-
Rat or human plasma samples
-
Internal Standard (IS) solution (e.g., Epicatechin)
-
Formic acid (0.2%)
-
Methanol
-
Acetonitrile
-
C18 SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Spike 100 µL of plasma with the internal standard.
-
Add 400 µL of 0.2% formic acid in water and vortex for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.2% Formic acid in Water[1] |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 25°C - 40°C |
| Gradient Elution | A time-programmed gradient is used to ensure optimal separation. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute this compound and the internal standard. |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode is used for detection.[1] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Negative Ion Electrospray (ESI-)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (this compound) | m/z 623 → 161[1][2] |
| MRM Transition (IS - Epicatechin) | m/z 289 → 109[1] |
| Collision Gas | Nitrogen or Argon |
| Ion Source Temperature | Optimized for the specific instrument |
| Collision Energy | Optimized for the specific analyte and instrument |
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for this compound quantification.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |
| This compound | Rat Plasma | 2.0 - 5000.0[1] | 1.0[1] | 0.2[1] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Accuracy (%) | Precision (%RSD) |
| This compound | Rat Plasma | >91.9%[1] | <10.8%[1] |
Table 3: Recovery
| Analyte | Matrix | Extraction Recovery (%) |
| This compound | Rat Plasma | 81.3% - 85.0%[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the logic of the analytical method.
References
Troubleshooting & Optimization
Technical Support Center: Forsythoside H Solubilization for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Forsythoside H in bioassay development.
Troubleshooting Guide: Enhancing this compound Solubility
This compound, a promising phenylethanoid glycoside with potential anti-inflammatory and antioxidant properties, often presents solubility challenges in aqueous buffers used for bioassays.[1] This guide outlines common methods to improve its solubility.
Table 1: Comparison of Solubilization Methods for this compound
| Method | Description | Advantages | Disadvantages | Recommended Starting Concentration |
| Co-solvents | Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to first dissolve this compound before diluting into an aqueous buffer. | Simple, effective for creating high-concentration stock solutions. | High concentrations of organic solvents can be toxic to cells; may cause compound precipitation upon dilution. | Stock in 100% DMSO (up to 50 mg/mL), final assay concentration of DMSO ≤0.5%.[1] |
| Cyclodextrin Complexation | Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (e.g., SBE-β-CD) to form a water-soluble inclusion complex. | Significantly increases aqueous solubility, often with low cellular toxicity. | Requires optimization of the cyclodextrin-to-compound ratio; may add bulk to formulations. | ≥ 1.25 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline).[1] |
| pH Adjustment | Modifying the pH of the buffer to ionize this compound, thereby increasing its solubility. As a phenolic compound, increasing the pH can enhance solubility. | Can be a simple and effective method if the compound has ionizable groups. | The required pH may not be compatible with the biological assay system or may affect compound stability. | Requires experimental determination of pKa and stability at different pH values. |
| Surfactants | Using non-ionic surfactants like Tween-80 to form micelles that encapsulate the compound, increasing its apparent solubility. | Effective at low concentrations. | Can interfere with some biological assays; requires careful selection of the surfactant and its concentration. | ≥ 1.25 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media. What should I do?
This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is rapidly diluted in the aqueous medium, causing the compound to exceed its solubility limit in the final solution.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is typically 0.5% or lower, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.
-
Lower the Final Compound Concentration: You may be exceeding the solubility limit of this compound in the final assay buffer. Try a lower final concentration.
-
Use an Intermediate Dilution Step: Instead of diluting the highly concentrated DMSO stock directly into the final volume, perform one or more intermediate dilution steps in a mixture of your aqueous buffer and a higher percentage of DMSO.
-
Try a Different Solubilization Method: If precipitation persists, consider using a cyclodextrin-based formulation as outlined in the troubleshooting guide.
-
Q3: Can I use heat or sonication to help dissolve this compound?
Yes, gentle warming and sonication can aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO or formulating with cyclodextrins.[1] However, it is crucial to be cautious about potential degradation of the compound at high temperatures. Always check for compound stability under your specific conditions.
Q4: How might this compound exert its biological effects? What signaling pathways are involved?
This compound is structurally related to other forsythosides, such as Forsythoside A and B, which have been shown to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways.[2] Two important pathways are:
-
NF-κB Signaling Pathway: Forsythosides can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[3][4] This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Nrf2/HO-1 Signaling Pathway: Forsythosides have been shown to activate the Nrf2/HO-1 pathway, which is a critical cellular defense mechanism against oxidative stress.[4][5][6][7] Activation of this pathway leads to the production of antioxidant enzymes that protect cells from damage.
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
This protocol is based on a formulation known to achieve a concentration of at least 1.25 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL). Gentle warming or sonication may be used to facilitate dissolution.
-
In a sterile tube, add the required volume of the this compound stock solution (this will be 10% of your final volume).
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until the solution is clear.
-
Add saline (45% of the final volume) to reach the desired final concentration and volume.
-
This final solution can then be further diluted in your assay medium, ensuring the final solvent concentration remains non-toxic to your experimental system.
Protocol 2: Solubilization of this compound using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
This protocol utilizes a cyclodextrin to enhance aqueous solubility and is suitable for achieving a concentration of at least 1.25 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
SBE-β-CD
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Stir until fully dissolved.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add the 20% SBE-β-CD solution (90% of the final volume) to the DMSO stock.
-
Mix thoroughly. The solution should be clear. This solution can be used for your bioassays.
Visualizations
Caption: Workflow for solubilizing this compound using SBE-β-CD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling [mdpi.com]
- 7. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Forsythoside H in different solvents and temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Forsythoside H in various solvents and at different temperatures. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at 4°C, protected from light. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: I am observing degradation of my this compound solution. What are the likely causes?
Based on studies of structurally similar phenylethanoid glycosides, this compound is likely susceptible to degradation under the following conditions:
-
High Temperatures: Elevated temperatures can accelerate the degradation of this compound.[2][3]
-
High pH (Alkaline Conditions): Alkaline environments can lead to rapid degradation.[2][3]
-
Acidic Conditions: Acidic environments can also contribute to the degradation of this compound.[2]
-
Light Exposure: this compound should be protected from light to prevent photolytic degradation.[1]
Q3: Which solvents are recommended for preparing this compound solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL (80.05 mM), though ultrasonic assistance may be needed.[1] For experimental use, various solvent systems can be employed, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil[1]
It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A forced degradation study is recommended to understand the stability of this compound under your specific conditions. This involves subjecting the compound to various stress factors to identify potential degradation products and establish degradation pathways.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the stability of a closely related class of compounds, phenylethanoid glycosides (PhGs), which can provide insights into the expected behavior of this compound.
Table 1: Stability of Phenylethanoid Glycosides (Acteoside and Salidroside) Under Various Conditions
| Condition | Acteoside Degradation | Salidroside Degradation | General Observation for PhGs |
| Temperature | Increased degradation with higher temperatures. | Increased degradation with higher temperatures. | Unstable at high temperatures. |
| pH | Increased degradation at higher pH values. | Increased degradation at higher pH values. | Unstable at high pH. |
| Light | Degradation increases with light exposure. | Degradation increases with light exposure. | Should be stored in the dark. |
Data extrapolated from studies on phenylethanoid glycosides from Osmanthus fragrans.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to evaluate its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound by separating it from its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically effective.
2. Method Optimization:
-
Inject a mixture of the unstressed this compound and the stressed (degraded) samples.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of this compound from all degradation peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
3. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Forsythoside H Extraction from Forsythia suspensa
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal extraction of Forsythoside H from Forsythia suspensa.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, helping you to identify potential causes and implement effective solutions.
| Issue | Potential Cause | Recommended Solution |
| Consistently Low this compound Yield | Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. Phenylethanoid glycosides are polar compounds.[1][2] | - Solvent Selection: Employ polar solvents. Aqueous ethanol (50-80%) or methanol are effective.[1][3] For greener extractions, consider water, although efficiency may be lower without assistance.[4] - Solvent Screening: Conduct small-scale trials with different solvent ratios (e.g., 50%, 70%, 90% ethanol in water) to determine the optimal polarity for your specific plant material. |
| Inappropriate Temperature: High temperatures can lead to the degradation of this compound, while low temperatures may result in incomplete extraction.[2][5] | - Temperature Optimization: Experiment with a temperature range of 50-80°C.[5] Some studies have found optimal temperatures around 70-80°C.[1] Avoid excessively high temperatures to prevent degradation.[5] | |
| Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may not effectively wet the plant material, leading to poor extraction.[1] | - Ratio Adjustment: Ensure an adequate solvent volume. Ratios between 1:20 and 1:52 (g/mL) have been reported to be effective.[1] Start with a ratio of 1:25 and optimize from there. | |
| Inadequate Extraction Time: The duration of the extraction may be too short for the solvent to penetrate the plant matrix and dissolve the target compound. | - Time Optimization: Extraction times can range from 25 minutes to 2.5 hours.[6] For assisted extraction methods like ultrasonication, shorter times may be sufficient. For maceration, a longer duration is necessary.[1] | |
| Poor Quality of Plant Material: The concentration of this compound can vary based on the plant's age, harvest time, and storage conditions.[4] | - Material Sourcing: Use high-quality, properly identified Forsythia suspensa fruits or leaves.[7][8] - Harvest Timing: The phytochemical profile of the plant can change with the season. Ensure consistent harvesting periods for reproducible results.[4] - Proper Storage: Store dried plant material in a cool, dark, and dry place to prevent degradation of active compounds.[7][9] | |
| Degradation of this compound in Extract | Thermal Degradation: this compound, being a phenylethanoid glycoside, is susceptible to degradation at high temperatures.[5] | - Temperature Control: Maintain the extraction temperature within the optimized range (50-80°C).[5] For concentration steps, use a rotary evaporator under reduced pressure at a temperature not exceeding 45-50°C.[1] |
| pH Instability: Extreme pH conditions can lead to the hydrolysis or degradation of this compound.[5] | - pH Monitoring: Maintain the pH of the extraction solvent close to neutral or slightly acidic. Some studies have shown good stability at a pH of around 4-6.[5] | |
| Enzymatic Degradation: Endogenous enzymes in the plant material can degrade this compound upon cell lysis during extraction. | - Pre-treatment: Consider a blanching step with steam or hot solvent to deactivate enzymes before extraction. - Drying: Proper and rapid drying of the plant material after harvesting can also minimize enzymatic activity.[1] | |
| Inconsistent Extraction Yields Between Batches | Heterogeneity of Plant Material: Variations in the chemical composition of different batches of Forsythia suspensa.[4] | - Homogenization: Thoroughly mix and grind the dried plant material to ensure a homogenous powder before weighing for extraction.[1] |
| Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent-to-solid ratio between experiments.[2] | - Standardized Protocol: Strictly adhere to a validated and documented extraction protocol for all batches.[1] | |
| Solvent Evaporation: Loss of solvent during extraction can alter the solid-to-liquid ratio and affect efficiency.[1] | - Sealed System: Use a sealed extraction vessel or a reflux condenser to prevent solvent loss, especially during heated extractions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between Forsythoside A and this compound?
Forsythoside A and this compound are structural isomers, meaning they have the same molecular formula but a different arrangement of atoms.[6][10] They are both caffeoyl phenylethanoid glycosides found in Forsythia suspensa.[10][11] Due to their structural similarity, they are often co-extracted and may require specific chromatographic conditions for complete separation and individual quantification.[6]
Q2: Which part of Forsythia suspensa has the highest concentration of this compound?
This compound is primarily isolated from the fruits of Forsythia suspensa.[10][11] The leaves also contain phenylethanoid glycosides and can be a source of these compounds.[12]
Q3: What is the best extraction method for maximizing this compound yield?
Several methods can be effective, and the "best" method may depend on the available equipment and desired scale of extraction.
-
Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
-
β-Cyclodextrin-Assisted Extraction: This green extraction technique can improve the yield and stability of this compound.
-
Chitosan-Assisted Extraction: Another environmentally friendly method that has been shown to enhance the recovery of bioactive compounds from Forsythia suspensa leaves.
-
Traditional Reflux Extraction: A common and effective method, though it may require longer extraction times and careful temperature control to prevent degradation.
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying this compound.[13] A validated analytical method with a pure this compound standard is required for accurate quantification.
Q5: How should I store the final Forsythia suspensa extract to ensure the stability of this compound?
The extract should be stored in a cool, dark, and dry place.[7][9] For long-term storage, it is recommended to keep the extract at -20°C or -80°C in a tightly sealed container to prevent degradation from light, heat, and oxidation.[11]
Quantitative Data Summary
The following table summarizes the optimized conditions and corresponding yields for Forsythoside A (a closely related isomer to this compound) from various extraction methods reported in the literature. This data can serve as a benchmark for optimizing this compound extraction.
| Extraction Method | Plant Part | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Other Parameters | Forsythoside A Yield (%) |
| Water Extraction with Response Surface Methodology | Fruits | Water | 1:21.38 | 72.06 | 2.56 h | - | 6.62 ± 0.35 |
| β-Cyclodextrin-Assisted Extraction | Leaves | Water | 1:36.3 | 75.25 | Not Specified | pH: 3.94, Forsythia:β-CD ratio: 3.61:5 | 11.80 ± 0.141 |
| Chitosan-Assisted Extraction | Leaves | Water | 1:52 | 80 | 120 min | Leaf:Chitosan ratio: 10:11.75 | 3.23 ± 0.27 |
| Ultrasonic-Assisted Extraction | Leaves | 50% Ethanol | 1:28 | 51 | 25 min | - | 6.97 (as mg/g) |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on the principles of UAE to enhance extraction efficiency.
1. Materials and Equipment:
-
Dried and powdered Forsythia suspensa fruits or leaves
-
50% Ethanol in deionized water
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Weigh 10 g of powdered Forsythia suspensa material and place it into a 500 mL flask.
-
Add 280 mL of 50% ethanol (a 1:28 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath set to 51°C.
-
Sonicate for 25 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of 50% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Dry the resulting extract to a constant weight.
-
Re-dissolve a known amount of the dried extract in a suitable solvent for quantification by HPLC.
Protocol 2: β-Cyclodextrin-Assisted Extraction of this compound
This protocol outlines a green extraction method using β-cyclodextrin.
1. Materials and Equipment:
-
Dried and powdered Forsythia suspensa leaves
-
β-Cyclodextrin
-
Deionized water
-
pH meter and solutions for pH adjustment (e.g., citric acid, sodium hydroxide)
-
Shaking water bath or magnetic stirrer with heating
-
Centrifuge
-
Filter paper
-
Freeze-dryer (optional)
2. Procedure:
-
Prepare a solution of β-cyclodextrin in deionized water.
-
Weigh the powdered Forsythia suspensa leaves. The ratio of leaves to β-cyclodextrin should be approximately 3.61:5 by weight.
-
Add the powdered leaves to the β-cyclodextrin solution to achieve a solid-to-liquid ratio of 1:36.3 (g/mL).
-
Adjust the pH of the mixture to 3.94 using a suitable acid or base.
-
Place the mixture in a shaking water bath or on a heated magnetic stirrer set to 75.25°C.
-
Extract for the optimized duration as determined by preliminary experiments.
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Filter the supernatant to obtain the clear extract.
-
The extract can be used directly for analysis or freeze-dried for long-term storage.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting workflow for low this compound extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. stakich.com [stakich.com]
- 8. Forsythia (Forsythia Suspensa) Tincture, Organic Dried Fruits Liquid Extract [herbalterra.com]
- 9. laybioherb.com [laybioherb.com]
- 10. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Isolation and Identification of Allelopathic Substances from Forsythia suspensa Leaves, and Their Metabolism and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and broadening in Forsythoside H HPLC analysis
Welcome to the technical support center for the HPLC analysis of Forsythoside H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, specifically focusing on peak tailing and broadening.
Troubleshooting Guide: Peak Tailing and Broadening
Peak tailing and broadening are common chromatographic problems that can significantly impact the accuracy and precision of this compound quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Asymmetrical or broad peaks observed for this compound.
Initial Assessment & Diagnosis
First, carefully examine the chromatogram to characterize the peak shape problem. Is it affecting only the this compound peak or all peaks in the chromatogram?
-
All Peaks Affected: This often points to a system-wide issue.
-
Only this compound (or a few peaks) Affected: This suggests a chemical interaction between the analyte, the stationary phase, and/or the mobile phase.
Troubleshooting System-Wide Issues
If all peaks are tailing or broad, investigate the following potential causes:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[1][2]
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" or 0.127 mm) and ensure all fittings are properly connected to minimize dead volume.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape for all analytes.[1]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If performance does not improve, replace the column. Using a guard column can help extend the life of the analytical column by trapping strongly retained compounds.
-
-
Injector Issues: Problems with the injector, such as a partially blocked port or a worn seal, can lead to poor sample introduction and distorted peak shapes.
-
Solution: Regularly maintain and clean the injector system. Replace worn seals and ensure the injection port is free of blockages.
-
Troubleshooting Analyte-Specific Issues (Peak Tailing of this compound)
If only the this compound peak is exhibiting tailing, the issue is likely related to secondary chemical interactions. This compound is a polyphenolic compound, and the hydroxyl groups on its phenyl rings are weakly acidic. These groups can interact with the stationary phase in undesirable ways.
The most common cause of peak tailing for polar, acidic compounds like this compound on silica-based reversed-phase columns (e.g., C18) is the interaction between the analyte's hydroxyl groups and residual silanol groups (Si-OH) on the silica surface.[2][3][4] At a mid-range pH, these silanol groups can be ionized (Si-O⁻) and interact strongly with the polar hydroxyl groups of this compound, leading to a secondary retention mechanism that causes tailing.[3][4]
Solutions:
-
Mobile Phase pH Adjustment: The key is to suppress the ionization of either the silanol groups or the this compound hydroxyl groups.
-
Lowering the pH: By lowering the mobile phase pH to around 2.5-3.5, the silanol groups become protonated (Si-OH), minimizing their ability to interact with this compound.[3] This is a very common and effective strategy.
-
Using an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[3] Using a high-quality, end-capped C18 column is highly recommended for analyzing polar compounds like this compound.
-
-
Inadequate Buffer Concentration: A buffer is essential to maintain a stable pH. If the buffer concentration is too low, the pH of the mobile phase may not be consistent, leading to variable peak shapes.
-
Solution: Use a buffer concentration of 10-50 mM to ensure a stable pH throughout the analysis.[1]
-
-
Incorrect Organic Modifier: The choice and proportion of the organic solvent in the mobile phase can affect peak shape.
-
Solution: If peak tailing persists, try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) or adjusting the gradient profile to ensure sufficient elution strength.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[5]
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
-
Diagrams
Caption: Troubleshooting workflow for peak tailing and broadening.
Caption: Effect of mobile phase pH on silanol interactions.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To protonate residual silanol groups on the stationary phase and minimize secondary interactions with this compound. |
| Buffer Concentration | 10 - 50 mM | To ensure stable pH and improve peak symmetry. |
| Injection Volume | < 5% of column volume | To prevent sample overload and subsequent peak distortion. |
| Tubing Internal Diameter | 0.005" (0.127 mm) | To minimize extra-column volume and band broadening. |
Experimental Protocols
Protocol 1: Column Flushing
-
Disconnect the column from the detector.
-
Set the pump flow rate to 1 mL/min.
-
Flush the column with 20-30 column volumes of each of the following solvents in order:
-
Water (HPLC grade)
-
Isopropanol
-
Hexane
-
Isopropanol
-
Mobile phase (without buffer)
-
Mobile phase (with buffer)
-
-
Reconnect the column to the detector and allow the system to equilibrate.
Protocol 2: Mobile Phase Preparation (for pH 3.0)
-
Prepare a 20 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.0 using phosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm filter.
-
Prepare the mobile phase by mixing the appropriate proportions of the filtered aqueous buffer and the organic modifier (e.g., acetonitrile or methanol).
-
Degas the mobile phase before use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a new C18 column?
A1: Peak tailing with a new column is often due to inappropriate mobile phase conditions. This compound has phenolic hydroxyl groups that can interact with residual silanol groups on the silica surface of the column. To minimize this, ensure your mobile phase has a low pH (around 2.5-3.5) to keep the silanol groups protonated. Also, confirm that you are using a high-quality, end-capped column.
Q2: Can the sample solvent affect the peak shape of this compound?
A2: Yes, the sample solvent can have a significant impact. If you dissolve your sample in a solvent that is much stronger than your initial mobile phase (e.g., 100% methanol in a mobile phase starting with 10% methanol), it can cause the sample band to spread at the head of the column, leading to peak broadening or distortion. It is always best to dissolve your sample in the initial mobile phase.
Q3: I see peak broadening for all my peaks, not just this compound. What should I check first?
A3: If all peaks are broad, the issue is likely with the HPLC system itself rather than a specific chemical interaction. The most common culprits are extra-column volume (check for long or wide tubing), a void in the column, or a contaminated guard column. Start by checking all your connections and tubing, and if the problem persists, try replacing the guard column or the analytical column.
Q4: How often should I replace my HPLC column when analyzing plant extracts containing this compound?
A4: The lifetime of an HPLC column depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. Plant extracts can be complex and may contain components that bind irreversibly to the column. Using a guard column and implementing a robust sample preparation procedure (e.g., solid-phase extraction) can significantly extend the life of your analytical column. Monitor the column's performance (peak shape, retention time, and backpressure) regularly. A significant deterioration in performance indicates that the column may need to be replaced.
Q5: What is an acceptable tailing factor for the this compound peak?
A5: An ideal peak has a tailing factor (or asymmetry factor) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered very good. For many applications, a tailing factor up to 1.5 may be acceptable. However, for quantitative analysis, it is important to have a consistent and symmetrical peak shape to ensure accurate integration.
References
Technical Support Center: Enhancing the Reproducibility of Forsythoside H Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of bioassays involving Forsythoside H.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
| Problem Category | Question | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Compound Effect | Why am I observing no effect or highly variable results with this compound treatment? | Compound Solubility/Stability: this compound may not be fully dissolved or may have degraded. | - Ensure this compound is completely dissolved. Use of a small amount of DMSO is common, followed by dilution in aqueous buffer. Ultrasonic treatment can aid dissolution. - Prepare fresh stock solutions regularly and store them protected from light at -20°C for up to one month or -80°C for up to six months.[1] - Visually inspect for any precipitation in the stock solution and working solutions. |
| Incorrect Concentration: The concentration range tested may be outside the effective range for the specific assay. | - Perform a dose-response curve to determine the optimal concentration range. For many in vitro cell-based assays with related forsythosides, effective concentrations range from 1 µM to 100 µM.[1][2] - Verify calculations for dilutions from the stock solution. | ||
| Cell Health and Density: Poor cell health, inconsistent cell seeding density, or high passage number can lead to variable responses. | - Regularly check cells for normal morphology and signs of stress or contamination. - Ensure a single-cell suspension and uniform seeding density across all wells. - Use cells within a consistent and low passage number range. | ||
| High Background Signal | What is causing high background noise in my assay? | Non-specific Binding: The compound or detection reagents may be binding non-specifically to the plate or other components. | - Ensure adequate blocking of the microplate wells. - Optimize washing steps by increasing the number or duration of washes. - If using a fluorescent readout, check if this compound autofluoresces at the excitation/emission wavelengths used. Run a control with compound alone. |
| Reagent Concentration: The concentration of primary or secondary antibodies (in ELISA/Western blot) or detection reagents may be too high. | - Titrate antibodies and other detection reagents to determine the optimal concentration with the best signal-to-noise ratio. | ||
| Cell Viability Assays (e.g., MTT, CCK-8) | My cell viability results are inconsistent or show unexpected toxicity. | Compound Interference with Assay Reagents: this compound, as a phenolic compound, may directly react with the tetrazolium salts (MTT, XTT, WST-1) used in viability assays, leading to false readings. | - Run a cell-free control by adding this compound to the assay medium with the viability reagent to check for direct reduction of the dye. - If interference is observed, consider using an alternative viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or LDH assay).[3][4] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | - Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls. | ||
| Anti-Inflammatory Assays (e.g., Nitric Oxide, Cytokine ELISAs) | I am not seeing the expected reduction in inflammatory markers. | Sub-optimal Induction of Inflammation: The inflammatory stimulus (e.g., LPS) may not be potent enough or may have degraded. | - Use a fresh, properly stored aliquot of the inflammatory stimulus. - Optimize the concentration of the stimulus and the incubation time to achieve a robust inflammatory response. |
| Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus may be critical. | - Test different treatment paradigms: pre-treatment, co-treatment, and post-treatment with the inflammatory stimulus to determine the most effective window for intervention. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO. For in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested.[1]
2. What is a typical effective concentration range for this compound in in vitro bioassays?
While specific data for this compound is limited, based on studies with structurally related compounds like Forsythoside A, a starting concentration range for in vitro cell-based assays could be between 1 µM and 100 µM.[1][2] It is crucial to perform a dose-response experiment for each specific cell line and assay to determine the optimal working concentration.
3. Can this compound interfere with my assay readout?
Yes, as a phenolic compound, this compound has the potential to interfere with certain assay chemistries. For example, it may have intrinsic antioxidant properties that can interfere with assays measuring reactive oxygen species (ROS) or directly reduce tetrazolium-based reagents in cell viability assays.[5][6] It is always recommended to include a cell-free control with the compound to test for any direct interference with the assay reagents.
4. How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Protect solutions from light.
5. Which signaling pathways are known to be modulated by forsythosides?
Forsythosides, including the well-studied Forsythoside A, are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:
-
NF-κB Signaling Pathway: Forsythosides have been shown to inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.[7][8]
-
Nrf2/HO-1 Signaling Pathway: These compounds can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
-
MAPK Signaling Pathway: Forsythosides can modulate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, which are involved in cellular responses to stress and inflammation.[3]
Quantitative Data Summary
The following tables summarize typical concentration ranges and reported IC50/EC50 values for forsythosides in various bioassays. Note that much of the available data is for Forsythoside A and B, which can serve as a reference for designing experiments with this compound.
Table 1: Cell Viability and Anti-Inflammatory Assays
| Assay Type | Cell Line | Compound | Effective Concentration / IC50 | Reference |
| Cell Viability (CCK-8) | KYSE450, KYSE30 | Forsythoside A | No significant effect up to 100 µM on normal cells; significant inhibition of cancer cell viability at 50-100 µM. | [1] |
| Cell Viability (CCK-8) | MPC-5 Podocytes | Forsythoside A | No significant toxicity observed at 2.5, 5, and 10 µg/mL. | [3] |
| Anti-inflammatory (LPS-induced) | RAW 264.7 Macrophages | Forsythoside A | Inhibition of pro-inflammatory cytokines observed in the µM range. | [7] |
Table 2: Antioxidant and Neuroprotective Assays
| Assay Type | Method | Compound | Effective Concentration / EC50 | Reference |
| Antioxidant | DPPH Radical Scavenging | Forsythoside B | IC50 values reported in the µg/mL range, indicating potent antioxidant activity. | [2] |
| Antioxidant | ABTS Radical Scavenging | Forsythoside B | IC50 values reported in the µg/mL range, indicating potent antioxidant activity. | [2] |
| Neuroprotection (Aβ-induced toxicity) | N2a cells | Forsythoside A | Protective effects observed at 40 µM and 80 µM. | [9] |
| Neuroprotection (Erastin-induced ferroptosis) | HT22 cells | Forsythoside A | Protective effects observed at 40 µM and 80 µM. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific experimental conditions.
1. Cell Viability - CCK-8 Assay
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Control: Include wells with medium and CCK-8 but no cells to measure background absorbance. Also, run a cell-free control with this compound and CCK-8 to check for direct compound interference.
2. Anti-inflammatory - Nitric Oxide (NO) Assay (Griess Reagent)
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding an optimized concentration of lipopolysaccharide (LPS).
-
Incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.
3. Antioxidant - DPPH Radical Scavenging Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of this compound in methanol.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100. The EC50 value can then be determined.[10][11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro bioassays with this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. Mechanism investigation of Forsythoside A against esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in the LC-MS analysis of Forsythoside H
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Forsythoside H.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]
Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the most common causes?
A: Ion suppression in plasma samples is frequently caused by endogenous components such as phospholipids and proteins that are not adequately removed during sample preparation.[1][2] These components can compete with this compound for ionization in the MS source, leading to a reduced signal.
Q3: What are the primary strategies to minimize matrix effects for this compound analysis?
A: The key strategies can be categorized into three main areas:
-
Optimization of Sample Preparation: This is often the most effective way to reduce matrix effects by removing interfering components before analysis.[1] Common techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components can significantly reduce interference.[1]
-
Use of an Appropriate Internal Standard: A suitable internal standard (IS) that experiences similar matrix effects as this compound can compensate for signal variations. A Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for this purpose.
Q4: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound commercially available?
Q5: If a SIL-IS is not available, what are my options for an internal standard?
A: In the absence of a SIL-IS, a structural analog can be used as an internal standard. For the analysis of this compound, compounds like epicatechin and hesperidin have been successfully used. It is crucial to validate that the chosen analog exhibits similar chromatographic behavior and ionization characteristics to this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape for this compound | Co-eluting matrix components interfering with the chromatography. | - Optimize the LC gradient to improve separation.- Employ a more selective sample preparation method (e.g., switch from PPT to a specific SPE sorbent).- Use a column with a different chemistry (e.g., phenyl-hexyl instead of C18). |
| High Variability in this compound Signal Between Replicate Injections | Inconsistent matrix effects due to sample heterogeneity or carryover. | - Ensure thorough vortexing and centrifugation of samples.- Implement a robust needle wash protocol between injections.- Evaluate different lots of blank matrix during method validation to assess variability.[1] |
| Low Recovery of this compound | Inefficient extraction during sample preparation. | - Optimize the pH of the extraction solvent for LLE.- Test different sorbents and elution solvents for SPE.- For PPT, evaluate different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample. |
| Significant Ion Suppression Observed | High concentration of co-eluting matrix components, particularly phospholipids. | - Implement a phospholipid removal strategy (e.g., specialized SPE plates).- Dilute the sample extract before injection, if sensitivity allows.- Optimize MS source parameters (e.g., spray voltage, gas flows) to minimize suppression. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on methods used for the analysis of this compound in rat plasma.
-
Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., epicatechin in methanol). Vortex for 30 seconds.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of acidified acetonitrile (e.g., with 1% formic acid) to the plasma sample. Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are typical starting parameters. Method optimization is essential.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
This compound: m/z 623.2 → 161.1 (Quantifier), 623.2 → 461.2 (Qualifier)
-
Epicatechin (IS): m/z 289.1 → 109.0
-
-
Key MS Parameters:
-
Spray Voltage: ~3.0-4.5 kV
-
Source Temperature: ~150°C
-
Desolvation Gas Temperature: ~400-500°C
-
Collision Energy: Optimize for each transition.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Matrix | Internal Standard | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (C18) | Rat Plasma | Epicatechin | 81.3 - 85.0 | Not explicitly reported, but method was successful for pharmacokinetics. | [3] |
| Protein Precipitation (Methanol) | Human Plasma | Teniposide | Not explicitly reported for this compound, but method was validated and used in a clinical study. | Not explicitly reported, but the method met regulatory acceptance criteria. | [4] |
Note: Direct comparative studies on matrix effects for this compound using different sample preparation methods are limited. This table provides data from separate studies to offer an indirect comparison.
Visualizations
References
Technical Support Center: Overcoming Low Bioavailability of Forsythoside H
Welcome to the technical support center for researchers working with Forsythoside H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its low oral bioavailability in animal studies. Much of the current understanding is based on its close structural analog, Forsythoside A, due to limited specific data on this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound is anticipated due to several factors, largely extrapolated from studies on the structurally similar Forsythoside A. Forsythoside A has a reported oral bioavailability of approximately 0.5% in rats.[1][2] The primary reasons for this include:
-
Poor Permeability: Forsythosides are relatively large and polar molecules, which limits their ability to pass through the intestinal epithelium via passive diffusion.[2][3]
-
Efflux Transporter Activity: Forsythoside A has been identified as a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs).[3] These transporters actively pump the compound out of intestinal cells back into the lumen, reducing its net absorption.
-
First-Pass Metabolism: Like many phenolic compounds, this compound may be subject to metabolism in the intestine and liver by enzymes such as cytochrome P450s (e.g., CYP3A4, CYP2C9, CYP1A2) and UDP-glucuronosyltransferases (UGTs).[4]
Q2: What are the key pharmacokinetic parameters of forsythosides in animal models?
A2: Comprehensive pharmacokinetic data for orally administered this compound is scarce. However, studies on "forsythiaside" (often referring to Forsythoside A) following intravenous and oral administration in rats provide some insight.
Table 1: Pharmacokinetic Parameters of Forsythiaside in Rats [1][5]
| Parameter | Intravenous Administration (20 mg/kg) | Oral Administration (100 mg/kg) |
| Tmax (h) | - | 0.5 - 1.0 |
| Cmax (µg/mL) | - | Data not consistently reported |
| t1/2 (h) | ~0.3 - 0.4 | Data not consistently reported |
| AUC(0-t) (µg·h/mL) | ~10.4 | Data not consistently reported |
| Absolute Bioavailability (F) | - | ~0.5% |
Q3: What are the potential strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly absorbed compounds like this compound. These approaches aim to increase its solubility, improve its permeability, and protect it from metabolic degradation.[6][7][8][9] Key strategies include:
-
Nanoformulations:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic and hydrophilic drugs, potentially enhancing absorption via lymphatic pathways.[10][11][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, improving drug solubilization and absorption.[13][14][15][16]
-
-
Use of Permeation Enhancers: Co-administration with compounds that can transiently open the tight junctions between intestinal cells or inhibit efflux transporters can increase absorption.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that is converted back to the active form after absorption.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound across study animals.
-
Possible Cause: Inconsistent oral absorption due to the compound's poor intrinsic permeability and susceptibility to efflux transporters. Food effects can also contribute to variability.
-
Troubleshooting Steps:
-
Standardize Fasting Period: Ensure a consistent fasting period (e.g., 12 hours with free access to water) for all animals before oral administration.
-
Formulation Optimization: Consider using a formulation strategy known to improve bioavailability, such as a self-emulsifying drug delivery system (SEDDS) or solid lipid nanoparticles (SLNs), to ensure more consistent absorption.
-
Co-administration with a P-gp Inhibitor: In a pilot study, co-administer a known P-gp inhibitor like verapamil to assess the contribution of efflux pumps to the variability.[3]
-
Problem 2: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Extremely low oral bioavailability (<1%) and rapid elimination.
-
Troubleshooting Steps:
-
Increase Dose: Carefully consider increasing the oral dose, while monitoring for any potential toxicity.
-
Enhance Bioavailability: Implement a bioavailability enhancement strategy. Nanoformulations are a promising approach.
-
Sensitive Analytical Method: Ensure the analytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LOQ) to detect the anticipated low plasma concentrations.
-
Intravenous Administration: Conduct an intravenous administration study to determine the compound's clearance and volume of distribution, which will help in interpreting the oral data and calculating absolute bioavailability.
-
Experimental Protocols
Protocol 1: In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers
This protocol is adapted from studies on Forsythoside A and is suitable for assessing the intestinal permeability and identifying the potential involvement of efflux transporters for this compound.[3][17][18][19][20]
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-23 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and collect samples from the apical chamber at specified time points.
-
-
Inhibitor Studies: To investigate the role of efflux transporters, co-incubate this compound with known inhibitors (e.g., verapamil for P-gp, MK571 for MRPs).
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.
Protocol 2: In Vitro Metabolism Study using Rat Liver Microsomes
This protocol helps to evaluate the potential for first-pass metabolism of this compound in the liver.[4][21][22][23][24]
-
Preparation: Prepare an incubation mixture containing rat liver microsomes, this compound, and a buffer solution.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.
-
Termination of Reaction: Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of potential metabolites using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
Visualizations
Caption: Workflow for investigating and overcoming the low bioavailability of this compound.
Caption: Postulated MAPK signaling pathway modulation by Forsythoside A in high glucose conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal absorption of forsythoside A in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal absorption of forsythoside A in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism in Sprague-Dawley rat liver microsomes of forsythoside A in different compositions of Shuang-Huang-Lian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 17. Intestinal permeability of sesquiterpenes in the caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative analysis of drug permeability and toxicity in intestinal segment-specific membrane-based barrier model using Caco-2 and human jejunal and duodenal enteroid-derived cells | ToxStrategies [toxstrategies.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Making sure you're not a bot! [bjpharm.org.uk]
- 21. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 23. researchgate.net [researchgate.net]
- 24. Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of Forsythoside H during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Forsythoside H during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound, a caffeoyl phenylethanoid glycoside, is primarily influenced by temperature, pH, and light exposure. As with other phenylethanoid glycosides, higher temperatures, alkaline pH conditions, and exposure to light can significantly accelerate its degradation.[1][2][3][4] It is crucial to control these factors during storage and handling to maintain the integrity of the compound.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound solid powder should be stored at -20°C or -80°C, protected from light. Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light. For in-vivo experiments, it is highly recommended to prepare solutions fresh on the day of use.
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is more stable in acidic to neutral conditions. Alkaline pH can lead to rapid degradation, likely through hydrolysis of the ester linkages present in its structure.[2][3][4] For experiments requiring buffered solutions, it is advisable to use buffers with a pH below 7.
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light can cause degradation of this compound.[2][3][4] It is recommended to store both solid samples and solutions in light-resistant containers (e.g., amber vials) or to protect them from light by wrapping containers with aluminum foil. All experimental manipulations should be carried out with minimal light exposure where possible.
Q5: Can excipients in my formulation affect the stability of this compound?
A5: Yes, excipients can significantly impact the stability of this compound. Incompatibilities can arise from chemical interactions between the compound and the excipients.[5][6] For example, alkaline excipients could raise the micro-pH of the formulation and accelerate degradation. It is essential to conduct compatibility studies with your chosen excipients under accelerated conditions (e.g., elevated temperature and humidity) to ensure the stability of your final formulation.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound in stock solutions or during experiments. | - Prepare fresh stock solutions from solid powder. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect all solutions from light and store at appropriate low temperatures. - Ensure the pH of all buffers and media used is not alkaline. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products. - Optimize storage and handling conditions to minimize degradation (see FAQs). - Use a validated stability-indicating HPLC method to separate and quantify this compound from its degradants. |
| Color change or precipitation in this compound solutions. | Significant degradation or solubility issues. | - Discard the solution. - Re-evaluate the solvent system and concentration. - Ensure the storage temperature is appropriate and that the solution is protected from light. - Check the pH of the solution. |
Quantitative Data Summary
The following tables summarize the degradation kinetics of phenylethanoid glycosides (PhGs), including acteoside (structurally similar to this compound), under various conditions. This data is adapted from a study on PhGs from Osmanthus fragrans flowers and can serve as a valuable reference for predicting the stability of this compound.[2][3][4] The degradation was found to follow first-order kinetics.
Table 1: Effect of Temperature on the Degradation of Total Phenylethanoid Glycosides (TPG) in the Dark at pH 7
| Temperature (°C) | Rate Constant (k) (x 10⁻³ day⁻¹) | Half-life (t₁/₂) (days) |
| 4 | 4.9 | 141.4 |
| 20 | 11.2 | 61.9 |
| 37 | 78.7 | 8.8 |
| 50 | 190.5 | 3.6 |
| 80 | - | <1 |
Table 2: Effect of pH on the Degradation of Total Phenylethanoid Glycosides (TPG) at 20°C in the Dark
| pH | Rate Constant (k) (x 10⁻³ day⁻¹) | Half-life (t₁/₂) (days) |
| 5.0 | 2.1 | 330.1 |
| 6.0 | 4.3 | 161.2 |
| 7.0 | 11.2 | 61.9 |
| 8.0 | 97.4 | 7.1 |
| 9.0 | 251.0 | 2.8 |
Table 3: Effect of Light on the Degradation of Total Phenylethanoid Glycosides (TPG) at 20°C and pH 7
| Condition | Rate Constant (k) (x 10⁻³ day⁻¹) | Half-life (t₁/₂) (days) |
| Dark | 11.2 | 61.9 |
| Light | 24.5 | 28.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound. A stability-indicating HPLC method is required to analyze the samples.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder and the stock solution at 60°C. Analyze at 1, 3, 5, and 7 days.
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating phenylethanoid glycosides and their degradation products.
2. Method Optimization:
-
Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between this compound and all degradation peaks generated during the forced degradation study.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
3. Detection:
-
Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 330 nm for the caffeoyl moiety).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. core.ac.uk [core.ac.uk]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers and its effect on anti-hypoxia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
Refinement of purification protocols for high-purity Forsythoside H
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the refinement of Forsythoside H purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspensa (Thunb.) Vahl.[1][2] It is recognized for its potential anti-inflammatory activities.[1]
Q2: What are the primary methods for purifying this compound? A2: The most common methods involve a multi-step approach starting with a crude extract. This is typically followed by purification using macroporous adsorption resins (such as D101 or AB-8) and can be further refined by methods like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to achieve high purity.[3][4][5][6]
Q3: How is the purity of a this compound sample typically determined? A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound.[7][][9] This technique allows for accurate quantification and assessment of impurities.[]
Q4: What are the recommended storage conditions for purified this compound? A4: For long-term storage, this compound stock solutions should be stored at -80°C, which maintains stability for up to 6 months. For short-term storage, -20°C for up to one month is recommended, with protection from light.[1]
Purification Workflow Overview
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Guides
This section addresses common problems encountered during the purification process.
Macroporous Resin Chromatography
Q: I am experiencing low yield of this compound from the resin column. What are the possible causes and solutions? A: Low yield is a common issue that can stem from several factors related to the adsorption and desorption steps.
-
Possible Cause 1: Suboptimal Resin Choice. The adsorption and desorption characteristics vary significantly between different types of macroporous resins.[10]
-
Possible Cause 2: Incorrect Flow Rate. A high flow rate during sample loading can prevent efficient binding of the target molecule to the resin.
-
Solution: Decrease the sample loading flow rate. A typical rate is around 2 bed volumes per hour (BV/h) to ensure sufficient residence time for adsorption.[3]
-
-
Possible Cause 3: Inefficient Elution. The solvent may not be strong enough or used in sufficient volume to desorb the bound this compound completely.
-
Solution: Optimize the elution conditions. Studies show that a 30-70% ethanol-water solution is effective.[3] Perform a gradient elution (e.g., from 20% to 70% ethanol) to identify the optimal concentration. Ensure an adequate volume of elution solvent is used (e.g., 8-10 bed volumes).
-
Q: The purity of my eluted fraction is lower than expected. How can I improve it? A: Low purity indicates that impurities are co-eluting with your target compound.
-
Possible Cause 1: Incomplete Removal of Polar Impurities. Sugars and other highly polar compounds from the crude extract may not be fully washed away before elution.
-
Solution: After sample loading, wash the column thoroughly with distilled or deionized water until the effluent is colorless. A wash of up to 20 bed volumes may be necessary to remove unbound impurities.[3]
-
-
Possible Cause 2: Co-elution of Structurally Similar Compounds. Other phenylethanoid glycosides or compounds with similar polarity may elute under the same conditions as this compound.
-
Solution 1: Implement a stepwise or gradient elution. Start with a lower ethanol concentration to wash off weakly bound impurities, then gradually increase the concentration to selectively elute this compound.
-
Solution 2: Incorporate a secondary purification step. The eluate from the macroporous resin can be further purified using techniques with different separation principles, such as HSCCC or preparative HPLC.[6][11]
-
Caption: Troubleshooting logic for low yield in macroporous resin chromatography.
High-Speed Counter-Current Chromatography (HSCCC)
Q: My HSCCC run shows poor peak resolution. What should I adjust? A: Poor resolution in HSCCC is almost always related to the choice of the two-phase solvent system.
-
Possible Cause: Unsuitable Partition Coefficient (KD). The success of HSCCC separation depends on the differential partitioning of compounds between two immiscible liquid phases.[13] If the KD value for this compound is too high or too low, or if its KD is too close to that of an impurity, separation will be poor.
-
Solution: Systematically screen different two-phase solvent systems to find one that provides an optimal KD value for this compound (ideally between 0.5 and 2.0) and good separation factors (α) between it and major contaminants. A common solvent system family for this type of compound is n-hexane/ethyl acetate/methanol/water in various ratios.[14]
-
Analytical HPLC & Purity Assessment
Q: The this compound peak in my HPLC chromatogram is tailing or broad. Why is this happening? A: Peak asymmetry can compromise the accuracy of quantification.
-
Possible Cause 1: Inappropriate Mobile Phase pH. Phenolic hydroxyl groups in the this compound structure can interact with residual silanols on the C18 column packing, causing tailing.
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can saturate the column, leading to peak broadening.
-
Solution: Dilute your sample and re-inject. If necessary, reduce the injection volume.
-
Q: I am concerned about the stability of this compound during my experiments and analysis. What factors can cause degradation? A: Like many phenylethanoid glycosides, this compound can be susceptible to degradation under certain conditions.
-
Degradation Factors: Studies on similar compounds show that degradation can be induced by high temperatures, exposure to light (photolytic degradation), and high pH (alkaline conditions).[16][17][18] The degradation often follows first-order reaction kinetics.[17]
-
Solution: During extraction, purification, and storage, keep solutions protected from light and avoid high temperatures and strongly alkaline conditions.[1][17] Use freshly prepared solutions for analysis whenever possible. Forced degradation studies can be performed to understand potential degradation products and ensure your analytical method is stability-indicating.[16]
-
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin
This protocol is a generalized procedure based on methods for D101 and AB-8 resins.[3][4][11]
-
Resin Activation and Packing:
-
Soak the dry resin in 95% ethanol for 24 hours to swell and remove internal impurities.
-
Wash the resin with deionized water until the effluent is free of alcohol.
-
Pack the resin into a glass column using a wet-packing method to avoid air bubbles.
-
Sequentially wash the packed column with 5 bed volumes (BV) of 1M HCl, 5 BV of deionized water, 5 BV of 1M NaOH, and finally deionized water until the effluent pH is neutral.
-
-
Sample Loading:
-
Dissolve the crude Forsythia suspensa extract in deionized water.
-
Load the sample solution onto the equilibrated column at a controlled flow rate of 1-2 BV/h.
-
Collect the flow-through to check for any unbound this compound.
-
-
Washing:
-
Wash the column with 10-20 BV of deionized water to remove highly polar impurities like sugars and salts. The flow rate can be increased to 2-3 BV/h.
-
-
Elution:
-
Elute the column with a stepwise or linear gradient of ethanol in water. A common starting point is to elute with 2 BV of 20% ethanol, followed by 8-10 BV of 30-70% ethanol at a flow rate of 2 BV/h.
-
Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
-
-
Resin Regeneration:
-
After elution, wash the column with 5 BV of 95% ethanol to remove any remaining compounds, followed by deionized water to prepare for the next run or storage.
-
Protocol 2: Purity Assessment by Analytical HPLC
This protocol is based on typical methods for quantifying forsythiasides.[7][9][15]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of Acetonitrile (A) and water containing 0.2-0.4% acetic acid (B).[9][15] A typical gradient might be: 0-25 min, 15-20% A; 25-35 min, 20-25% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.[9]
-
-
Sample and Standard Preparation:
-
Standard: Prepare a stock solution of high-purity this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 1.5 mg/mL).
-
Sample: Accurately weigh and dissolve the purified this compound fraction in methanol to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) > 0.999.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample using the calibration curve. Purity is expressed as a percentage of the total peak area or calculated based on the known sample weight.
-
Data Presentation
Table 1: Comparison of Macroporous Resins for Phenylethanoid Glycoside Purification
| Resin Type | Polarity | Optimal Adsorption Conditions | Optimal Elution Conditions | Reference |
| D101 | Weakly Polar | Resin Quantity: Significant factor | For high yield: 70% ethanol, 2 mL/min. For high purity: 70% ethanol, 0.5 mL/min. | |
| AB-8 | Weakly Polar | N/A | 30% ethanol at 2 BV/h for 8 BV. |
Table 2: Typical HPLC Parameters for Forsythoside Purity Analysis
| Parameter | Condition | Notes |
| Column | C18 (e.g., Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) | A high-quality C18 column is crucial for good resolution.[7][9] |
| Mobile Phase | Acetonitrile and Water (containing 0.2-0.4% Acetic Acid) | Acidification is critical for sharp, symmetrical peaks.[7][9][15] |
| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for separating complex mixtures. |
| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical columns.[15] |
| Detection λ | 330 nm | This wavelength provides good sensitivity for forsythiasides.[9] |
| Temperature | 25 - 30 °C | Maintaining a constant temperature ensures reproducible retention times.[9][15] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [Studies on separation and purification of phenylethanoid glycosides from leaves of Forsythia suspensa by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. High-Speed Counter-Current Chromatography with an Online Storage Technique for the Preparative Isolation and Purification of Dihydroflavonoids from Sophora alopecuroides L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijprajournal.com [ijprajournal.com]
Addressing challenges in the synthesis of Forsythoside H derivatives
Welcome to the technical support center for the synthesis of Forsythoside H and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound and its derivatives?
A1: The primary challenges in the total synthesis of this compound and other phenylethanoid glycosides (PhGs) stem from their complex structures. These challenges include:
-
Multi-step Protection and Deprotection: The presence of numerous hydroxyl groups on the sugar moieties (glucose and rhamnose) and the catechol rings of the hydroxytyrosol and caffeoyl groups necessitates a complex sequence of protection and deprotection steps. These processes are often tedious and can lead to low overall yields[1].
-
Stereoselective Glycosylation: Forming the β-glycosidic linkage between the hydroxytyrosol aglycone and the glucose moiety, as well as the α-glycosidic linkage between the glucose and rhamnose units, with high stereoselectivity is a significant hurdle. Achieving the desired stereochemistry without the formation of anomeric mixtures can be difficult[2][3].
-
Regioselective Acylation: Introducing the caffeoyl group specifically at the C-2' position of the glucose unit requires precise regiocontrol to avoid acylation at other hydroxyl groups.
-
Purification: The high polarity of the final compounds and the potential for closely related byproducts make purification by chromatographic methods challenging[3][4].
-
Stability: The catechol moieties are susceptible to oxidation, which requires careful handling and reaction conditions to prevent degradation of the starting materials and products.
Q2: Are there alternatives to total chemical synthesis for obtaining this compound derivatives?
A2: Yes, due to the difficulties of chemical synthesis, alternative approaches are being explored:
-
Biosynthesis and Enzymatic Synthesis: Researchers are investigating the biosynthetic pathways of PhGs to develop enzymatic and whole-cell biocatalytic methods[1][5][6][7]. These approaches can offer high stereoselectivity and regioselectivity under mild conditions, avoiding complex protection/deprotection schemes. For instance, α-glucosidases have been used for the glycosylation of hydroxytyrosol[8].
-
Semi-synthesis: Modifying this compound isolated from natural sources is another viable strategy to produce novel derivatives.
Q3: What factors influence the stereochemical outcome of the glycosylation reactions?
A3: The stereoselectivity of glycosylation is influenced by several factors:
-
Protecting Groups: The choice of protecting group on the glycosyl donor, particularly at the C-2 position, can direct the stereochemical outcome through neighboring group participation[3]. Acyl-type protecting groups (e.g., benzoyl) at C-2 typically favor the formation of 1,2-trans glycosidic bonds.
-
Solvent and Temperature: The reaction solvent and temperature can affect the equilibrium between α and β anomers.
-
Promoter/Catalyst: The choice of promoter (e.g., TMSOTf, BF₃·OEt₂) for the glycosylation reaction is critical in activating the glycosyl donor and influencing the stereoselectivity.
-
Leaving Group: The nature of the leaving group on the anomeric carbon of the glycosyl donor also plays a significant role.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Low Yield in Glycosylation Step
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inefficient activation of glycosyl donor | - Increase the amount of promoter (e.g., TMSOTf).- Switch to a more powerful promoter.- Ensure anhydrous reaction conditions. | Incomplete activation of the donor will result in unreacted starting materials. Moisture can deactivate many promoters. |
| Steric hindrance | - Use a less bulky protecting group on the acceptor alcohol.- Modify the reaction temperature or time to overcome the activation energy barrier. | Steric bulk around the reacting hydroxyl group can impede the approach of the glycosyl donor. |
| Decomposition of starting materials or product | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents.- Lower the reaction temperature. | The catechol moieties are sensitive to oxidation. Acid-labile protecting groups may be cleaved by acidic promoters, leading to side reactions. |
| Poor solubility of reactants | - Choose a solvent system that effectively dissolves both the glycosyl donor and acceptor. | Poor solubility can lead to slow reaction rates and incomplete conversion. |
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Lack of neighboring group participation | - For 1,2-trans glycosidic linkages, ensure an acyl-type protecting group (e.g., benzoyl) is present at the C-2 position of the glycosyl donor. | An acyl group at C-2 can form a cyclic intermediate that blocks one face of the molecule, directing the acceptor to attack from the opposite face[3]. |
| Inappropriate solvent | - For α-glycosidic linkages, consider using ethereal solvents like diethyl ether or THF, which can favor the formation of the α-anomer. | The solvent can influence the stability of the oxocarbenium ion intermediate and the position of the anomeric equilibrium. |
| Suboptimal promoter/catalyst | - Screen different Lewis acid promoters and reaction conditions. | The nature of the promoter can significantly impact the stereochemical outcome. |
| Anomerization of the product | - Quench the reaction promptly once the starting material is consumed.- Use a buffered system if the reaction is sensitive to changes in pH. | Prolonged exposure to acidic conditions can lead to anomerization of the newly formed glycosidic bond. |
Problem 3: Difficulty in Purification of the Final Product
| Potential Cause | Troubleshooting Suggestion | Rationale |
| High polarity of the compound | - Use reversed-phase column chromatography (e.g., C18 silica) with a water/methanol or water/acetonitrile gradient.- Consider preparative HPLC for final purification[9]. | The multiple hydroxyl groups make the final product highly polar and often insoluble in common organic solvents used for normal-phase chromatography. |
| Presence of closely related impurities | - Optimize the reaction conditions to minimize side product formation.- Employ high-resolution chromatographic techniques like preparative HPLC.- Use solid-phase extraction (SPE) as a preliminary clean-up step[3]. | Anomeric mixtures or incompletely deprotected intermediates can be difficult to separate from the desired product. |
| Compound instability on silica gel | - Use a neutral stationary phase like deactivated silica gel.- Add a small amount of a weak base (e.g., triethylamine) to the eluent to prevent degradation of acid-sensitive compounds. | The slightly acidic nature of standard silica gel can cause degradation of certain compounds. |
Experimental Protocols
General Workflow for Phenylethanoid Glycoside Synthesis
Caption: General synthetic workflow for this compound derivatives.
Key Steps Explained:
-
Preparation of the Protected Aglycone: The phenolic hydroxyl groups of 3,4-dihydroxyphenylethanol (hydroxytyrosol) are protected, for example, as silyl ethers (e.g., using TBDMSCl) to prevent their participation in subsequent glycosylation reactions.
-
Synthesis of the Disaccharide Donor: This is a multi-step process involving:
-
Protection of the hydroxyl groups of glucose and rhamnose.
-
Glycosylation of the protected glucose with a protected rhamnose donor to form the disaccharide.
-
Manipulation of protecting groups to free the anomeric hydroxyl group.
-
Activation of the anomeric position, for instance, by forming a trichloroacetimidate, to create an effective glycosyl donor.
-
-
Glycosylation of the Aglycone: The protected hydroxytyrosol is reacted with the activated disaccharide donor in the presence of a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the protected phenylethanoid glycoside. This step is critical for establishing the correct stereochemistry of the β-glycosidic linkage.
-
Regioselective Caffeoylation: A specific hydroxyl group on the glucose moiety (C-2' for this compound) is selectively deprotected. The resulting free hydroxyl group is then esterified with a protected form of caffeic acid, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Global Deprotection: All remaining protecting groups are removed in the final step to yield the target this compound derivative. This may involve multiple steps, for example, using tetrabutylammonium fluoride (TBAF) to remove silyl ethers and catalytic hydrogenation to remove benzyl ethers.
Protecting Group Strategies
The choice of protecting groups is crucial for a successful synthesis. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others.
Caption: Orthogonal protecting group strategy for this compound synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key steps in the synthesis of phenylethanoid glycosides, based on literature for related compounds. Note that specific yields for this compound may vary.
| Reaction Step | Reagents/Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Glycosylation (Aglycone + Sugar) | TMSOTf, BF₃·OEt₂ | DCM, MeCN | -20 °C to RT | 50-80% | [10] |
| Esterification (Caffeoylation) | Protected Caffeic Acid, DCC, DMAP | DCM | 0 °C to RT | 60-90% | [11] |
| Silyl Ether Deprotection | TBAF, HF·Pyridine | THF | 0 °C to RT | >90% | [10] |
| Benzyl Ether Deprotection | H₂, Pd/C | MeOH, EtOAc | RT | >90% | [10] |
This technical support center provides a starting point for addressing challenges in the synthesis of this compound derivatives. Given the complexity of these molecules, careful planning of the synthetic route, particularly the protecting group strategy and glycosylation conditions, is paramount for success.
References
- 1. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic routes for the production of mono- and di-glucosylated derivatives of hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations [mdpi.com]
Optimizing mobile phase composition for Forsythoside H separation
Technical Support Center: Optimizing Forsythoside H Separation
Welcome to the technical support center for the chromatographic separation of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition in reversed-phase HPLC for this compound analysis?
A1: A common starting point for the separation of phenylethanoid glycosides like this compound on a C18 column is a gradient elution using water and an organic solvent, both modified with a small amount of acid.[1][2][3] A typical mobile phase would consist of:
-
Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.
-
Mobile Phase B: Acetonitrile or methanol.
A gradient from a low to a high percentage of the organic modifier (e.g., 5% to 60% B) over 20-40 minutes is often a good initial approach.[3] The optimal gradient and organic solvent can then be refined based on the initial separation results.
Q2: How does the pH of the mobile phase affect the retention and peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like this compound, which contains phenolic hydroxyl groups.[4][5] At a pH close to the pKa of the phenolic groups, you may observe peak broadening or splitting due to the presence of both ionized and non-ionized forms.[4] To achieve sharp, symmetrical peaks and reproducible retention times, it is recommended to adjust the mobile phase pH to be at least one to two pH units away from the analyte's pKa.[5][6] For acidic compounds like this compound, using an acidic mobile phase (e.g., pH 2.5-4) will suppress the ionization of the phenolic hydroxyl groups, leading to better retention and improved peak shape on a reversed-phase column.[5][7]
Q3: My this compound peak is tailing. What are the common causes and how can I fix it?
A3: Peak tailing for polar and acidic compounds like this compound is a common issue in reversed-phase HPLC.[8][9][10] The primary causes include:
-
Secondary Interactions: Interaction of the analyte with residual silanol groups on the silica-based stationary phase.[10]
-
Column Overload: Injecting too much sample can lead to peak tailing.[8]
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
-
Q4: I am having trouble separating this compound from other structurally similar forsythosides. What can I do?
A4: Co-elution of structurally related compounds is a common challenge. To improve resolution:
-
Optimize the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of the analytes differently, leading to changes in retention and potentially better separation.[4]
-
Modify the Gradient: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.
Q5: Can I use isocratic elution for this compound analysis?
A5: While gradient elution is generally preferred for analyzing complex mixtures containing this compound, an isocratic method can be developed for routine quantitative analysis once the optimal mobile phase composition has been determined.[11] An isocratic system is simpler and can offer better reproducibility. However, it may lead to longer run times for strongly retained compounds and potential peak broadening.[12]
Troubleshooting Guides
HPLC & UPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Blockage in the column frit or tubing due to particulate matter. | Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[13] Reverse flush the column (if permitted by the manufacturer). |
| Buffer precipitation in the mobile phase. | Ensure the buffer is soluble in the highest organic concentration of your gradient.[14] | |
| Baseline Noise or Drift | Air bubbles in the detector or pump. | Degas the mobile phase using sonication or helium sparging.[14] |
| Contaminated mobile phase or detector cell. | Use high-purity (HPLC-grade) solvents and freshly prepared mobile phases.[14] Flush the detector cell with a strong solvent like isopropanol. | |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the organic solvent, pH, and gradient slope. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Ghost Peaks | Impurities in the mobile phase or carryover from previous injections. | Use high-purity solvents and additives. Run blank gradients to identify the source of contamination. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare mobile phases accurately by volume or weight, and ensure consistent pH adjustment.[15] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound Does Not Elute | The compound is too polar for the chosen solvent system. | Increase the polarity of the mobile phase. |
| The compound has decomposed on the silica gel. | Test the stability of this compound on silica using a small-scale experiment. Consider using a less acidic stationary phase like deactivated silica or alumina.[16] | |
| Poor Separation | Incorrect solvent system. | Optimize the mobile phase composition based on TLC analysis. A solvent system that gives an Rf value of 0.2-0.3 for the target compound on TLC is a good starting point for column chromatography.[17] |
| Column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the eluting solvent. |
| Streaking or Tailing of Bands | The compound is not very soluble in the mobile phase. | Try a different solvent system in which the compound is more soluble. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for this compound
This protocol provides a starting point for developing an analytical HPLC method for the separation of this compound.
1. Instrumentation and Columns:
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
3. Chromatographic Conditions:
| Parameter | Initial Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 229 nm or 330 nm[1][2] |
| Injection Volume | 10 µL |
| Gradient Program | 5% B to 55% B over 30 minutes |
4. Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Vary the pH of the aqueous phase (e.g., by using 0.2% acetic acid) to observe its effect on retention and selectivity.[1]
-
Compare the separation using methanol as the organic modifier instead of acetonitrile.
Protocol 2: Preparative Column Chromatography for this compound Isolation
This protocol outlines a general procedure for the isolation of this compound using silica gel column chromatography.
1. Stationary Phase and Sample Preparation:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry loading method often results in better separation.[18]
2. Column Packing and Elution:
-
Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a mobile phase of low polarity and gradually increase the polarity. A common solvent system for such compounds is a gradient of ethyl acetate in dichloromethane or chloroform/methanol.
3. Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound.
Visualizations
Logical Workflow for HPLC Method Development
References
- 1. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. mastelf.com [mastelf.com]
- 7. glsciences.cn [glsciences.cn]
- 8. uhplcs.com [uhplcs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. ijpar.com [ijpar.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. youtube.com [youtube.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. controlling retention time and pH - Chromatography Forum [chromforum.org]
- 16. Chromatography [chem.rochester.edu]
- 17. Purification [chem.rochester.edu]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Forsythoside H Extraction with Response Surface Methodology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of Forsythoside H extraction using response surface methodology (RSM).
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for this compound extraction?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3][4] It is particularly useful for optimizing the extraction of bioactive compounds like this compound because it allows for the evaluation of multiple factors and their interactions simultaneously.[2][5] This approach helps in finding the optimal conditions (e.g., temperature, time, solvent concentration) to maximize the extraction yield with a minimum number of experimental runs, making the process more efficient and cost-effective.[1][5]
Q2: I am getting a low yield of this compound. What are the common factors I should investigate?
A2: Low extraction yields can be attributed to several factors. Key parameters to investigate include the extraction temperature, extraction time, and the solid-to-liquid ratio.[2] For instance, while higher temperatures can increase solvent penetration, excessively high temperatures may lead to the degradation of thermolabile compounds like this compound.[5][6] Similarly, prolonged extraction times might not always increase the yield and could lead to compound degradation.[7] The choice of solvent and its concentration are also critical.
Q3: My RSM model has a poor fit (low R-squared value). What does this indicate and how can I fix it?
A3: A low R-squared (R²) value indicates that the model does not adequately represent the relationship between the experimental variables and the response (this compound yield). This could be due to several reasons, including a wide range of experimental variables, the presence of outliers in the data, or the chosen model (e.g., linear, quadratic) being inappropriate for the complexity of the interactions. To improve the model fit, you can try refining the range of your variables, re-evaluating the experimental design (e.g., Box-Behnken, Central Composite Design), or considering a higher-order polynomial model.[1][8]
Q4: Is this compound susceptible to degradation during extraction? What precautions should I take?
A4: Yes, this compound, a phenylethanoid glycoside, can be unstable under certain conditions, such as high temperatures and acidic or alkaline environments.[6][9] Prolonged exposure to elevated temperatures during extraction can lead to thermal hydrolysis.[7] It is advisable to work within optimized temperature ranges and consider the pH of the extraction solvent. For storage, stock solutions of this compound should be kept at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[10]
Q5: What are the advantages of using ultrasonic-assisted extraction (UAE) or other green extraction methods for this compound?
A5: Traditional solvent extraction methods can be time-consuming and may have low efficiency.[7] Modern techniques like ultrasonic-assisted extraction (UAE) are often more efficient and cost-effective.[2] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing the release of bioactive compounds.[2] Other green methods, such as using β-cyclodextrin or chitosan as an assistant, can improve the extraction efficiency, stability, and aqueous solubility of this compound, while being non-toxic and environmentally friendly.[6][7][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Sub-optimal extraction parameters (temperature, time, solvent ratio). | Systematically vary one factor at a time to find a better range, then re-run the RSM design. Refer to published optimal conditions as a starting point.[7] |
| Degradation of this compound. | Reduce extraction temperature and time. Check the pH of the solvent. Forsythoside A, a similar compound, has shown instability at high temperatures.[6][9] | |
| Inefficient extraction method. | Consider using methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction to improve efficiency.[2][7] | |
| Poor RSM Model Fit (Low R²) | The range of variables is too wide or too narrow. | Narrow or shift the range of your experimental variables based on preliminary single-factor experiments. |
| Inappropriate model selected. | If a linear model shows a poor fit, try a quadratic or cubic model to account for curvature in the response surface. | |
| Presence of experimental errors or outliers. | Review your experimental procedure for consistency. Perform replicate runs at the center point of the design to check for process stability. | |
| Inconsistent HPLC Results | Improper sample preparation. | Ensure the extract is properly filtered and diluted within the linear range of the calibration curve before injection.[13] |
| Mobile phase issues. | Prepare fresh mobile phase daily. Ensure proper degassing to avoid bubbles. Check that the pH is correctly adjusted.[14] | |
| Column degradation. | Use a guard column to protect the analytical column. If peak shape degrades, wash the column according to the manufacturer's instructions or replace it. |
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized conditions for the extraction of forsythosides from Forsythia suspensa as determined by response surface methodology in various studies.
Table 1: Water-Based Extraction of Forsythoside
| Parameter | Optimal Value | Reference |
| Ratio of Water to Raw Material | 21.38 | |
| Extraction Temperature (°C) | 72.06 | |
| Extraction Time (h) | 2.56 | |
| Predicted Yield (%) | ~6.62 |
Table 2: Chitosan-Assisted Extraction of Forsythoside A
| Parameter | Optimal Value | Reference |
| Leaf-to-Chitosan Mass Ratio | 10:11.75 | [7][11][12] |
| Solid-to-Liquid Ratio (g/mL) | 1:52 | [7][11][12] |
| Extraction Temperature (°C) | 80 | [7][11][12] |
| Extraction Duration (min) | 120 | [7][11][12] |
| Resulting Yield (%) | 3.23 ± 0.27 | [7][11][12] |
Table 3: β-Cyclodextrin-Assisted Extraction of Forsythoside A
| Parameter | Optimal Value | Reference |
| Leaf to β-CD Ratio | 3.61:5 | [6][9] |
| Solid-to-Liquid Ratio | 1:36.3 | [6][9] |
| Extraction Temperature (°C) | 75.25 | [6][9] |
| pH | 3.94 | [6][9] |
| Resulting Yield (%) | 11.80 ± 0.141 | [6][9] |
Experimental Protocols
Protocol 1: General this compound Extraction
-
Material Preparation: Obtain dried fruits or leaves of Forsythia suspensa. Grind the plant material into a fine powder to increase the surface area for extraction.
-
Extraction Setup: Place a known amount of the powdered material into an extraction vessel.
-
Solvent Addition: Add the chosen solvent (e.g., water, ethanol-water mixture) at the specific solid-to-liquid ratio determined by your experimental design.
-
Extraction Process: Perform the extraction under the conditions (temperature, time) dictated by your RSM experimental run. If using ultrasonic-assisted extraction, set the appropriate power and frequency.
-
Filtration and Collection: After extraction, filter the mixture to separate the solid plant residue from the liquid extract.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Quantification: Redissolve the dried extract in a suitable solvent (e.g., methanol) and analyze the this compound content using HPLC.[13]
Protocol 2: Response Surface Methodology (RSM) Experimental Design
-
Factor Selection: Identify the key independent variables (factors) that influence the extraction yield, such as temperature, time, and solvent-to-solid ratio.
-
Range Finding: Conduct single-factor experiments to determine a suitable range for each variable.[2]
-
Design Selection: Choose an appropriate RSM design, such as a Box-Behnken Design (BBD) or Central Composite Design (CCD).[1] BBD is often suitable for 3-level factors and avoids extreme vertex points.
-
Experimental Runs: Perform the series of extraction experiments according to the combinations of factor levels specified by the chosen design matrix.
-
Data Analysis: Measure the response (this compound yield) for each run. Use statistical software to fit the data to a polynomial equation (typically second-order).
-
Model Validation: Analyze the model's goodness of fit using Analysis of Variance (ANOVA), checking the R², adjusted R², and lack-of-fit values.[1]
-
Optimization: Use the validated model to generate response surface plots and determine the optimal conditions for maximizing this compound yield.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the crude extract to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile and water (often containing a small amount of acid like acetic or phosphoric acid to improve peak shape).[6][13][15]
-
Flow Rate: Typically 0.5-1.0 mL/min.[6]
-
Detection Wavelength: Monitor at approximately 280 nm or 330 nm.[13][15]
-
Column Temperature: Maintain a constant temperature, for example, 30°C.[6]
-
Quantification: Inject the prepared standards and samples. Identify the this compound peak based on retention time compared to the standard. Calculate the concentration in the samples using the peak area and the standard calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources [ouci.dntb.gov.ua]
- 4. Response Surface Methodology to Optimize the Extraction of Carotenoids from Horticultural By-Products—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nacalai.com [nacalai.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reducing Solvent Consumption in Forsythoside H Extraction
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing solvent use during the extraction of Forsythoside H and related phenylethanoid glycosides from plant materials, primarily Forsythia suspensa.
Frequently Asked Questions (FAQs)
Q1: What are the main drawbacks of using conventional extraction methods for this compound?
A1: Conventional methods like maceration or Soxhlet extraction often require large volumes of organic solvents and long extraction times.[1][2] These methods can lead to high operational costs, significant environmental impact due to solvent waste, and potential degradation of thermally sensitive compounds like this compound due to prolonged heat exposure.[1][2][3]
Q2: Which modern extraction techniques are recommended for reducing solvent consumption?
A2: Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are highly effective.[3][4][5][6] These methods enhance extraction efficiency, leading to shorter processing times and a significant reduction in solvent use compared to conventional approaches.[4][5][7][8]
Q3: Are there "green" or alternative solvents that can replace traditional organic solvents?
A3: Yes, several green solvent systems are being explored. These include:
-
β-Cyclodextrin (β-CD): Forms inclusion complexes with target compounds, increasing their solubility in water and enhancing extraction yields with reduced or no organic solvent.[3][9]
-
Chitosan: This biocompatible polymer can form complexes with bioactive ingredients, boosting their extraction efficiency in aqueous solutions.
-
Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds like sugars, amino acids, and organic acids that are biodegradable and have low toxicity.[10][11][12][13]
-
Ionic Liquids (ILs): Known for their low volatility and thermal stability, certain ILs have shown high efficiency in extracting forsythosides.[14]
-
Aqueous Two-Phase Systems (ATPS): These systems, typically formed by a polymer and a salt, use water as the primary solvent and can effectively partition and separate biomolecules.[15][16][17][18][19]
Q4: Can I simply use less of my standard solvent (e.g., ethanol) to reduce consumption?
A4: While reducing the solvent-to-material ratio is a primary goal, it can lead to lower extraction yields if not optimized correctly. A lower solvent volume might not sufficiently wet the entire plant matrix or create a high enough concentration gradient for efficient mass transfer. It is crucial to optimize other parameters like temperature, time, and particle size when reducing solvent volume.[8] Modern methods like UAE can achieve high yields even at lower solvent-to-material ratios.[8]
Troubleshooting Guide
Problem 1: Low extraction yield after reducing the solvent-to-material ratio.
| Possible Cause | Suggested Solution |
| Incomplete wetting of the plant material. | Ensure the sample is fully immersed and dispersed in the solvent. For samples that compact, mix them with an inert dispersant like sand or diatomaceous earth.[20] |
| Insufficient mass transfer gradient. | Increase extraction temperature (within the stability limits of this compound) or agitation. Consider switching to a more efficient technique like UAE, which improves mass transfer through cavitation.[4][8] |
| Saturation of the solvent. | If the concentration of extracted compounds approaches the solvent's saturation limit, the extraction rate will decrease. Perform the extraction in multiple shorter cycles with fresh solvent (multi-step extraction) instead of one long cycle.[20] |
Problem 2: Degradation of this compound when using thermal methods like MAE or higher temperatures.
| Possible Cause | Suggested Solution |
| Prolonged exposure to high temperatures. | Forsythoside A (a related compound) is known to have poor stability at high temperatures.[3] Optimize the extraction for a shorter duration. MAE, for instance, can achieve high yields in as little as one minute.[5][21][22] |
| Unsuitable pH. | The stability of forsythosides can be pH-dependent. Ensure the pH of your solvent system is optimized; for example, β-CD assisted extraction of related compounds was optimal at a pH of 3.94.[3] |
Problem 3: New "green" solvent (e.g., NADES, β-CD) is not effective.
| Possible Cause | Suggested Solution |
| High viscosity of the solvent (common with NADES). | High viscosity can hinder mass transfer.[12] Adding a small percentage of water (e.g., 20-30%) can significantly reduce viscosity and improve extraction efficiency.[11][12] Increasing the temperature also lowers viscosity.[12] |
| Incorrect solvent composition or ratio. | The composition of NADES or the ratio of β-CD to plant material is critical.[3][11] Screen different combinations and ratios to find the optimal formulation for this compound. |
| Incompatible extraction technique. | Green solvents often work best when paired with modern techniques. For example, the high viscosity of NADES can be overcome by the mechanical effects of Ultrasound-Assisted Extraction.[10] |
Quantitative Data Summary
The following tables summarize optimal conditions for various extraction methods, highlighting the potential for solvent reduction.
Table 1: Comparison of Optimized Extraction Methods for Forsythosides
| Extraction Method | Solvent System | Solvent/Material Ratio (mL/g) | Temperature (°C) | Time (min) | Key Benefit for Solvent Reduction |
| Ultrasound-Assisted (UAE) | 50% Ethanol | 32 | 30 | 37 | High efficiency at a moderate solvent ratio.[4] |
| Microwave-Assisted (MAE) | 70% Methanol | 30 | 70 | 1 | Drastically reduces extraction time, minimizing overall solvent exposure.[5][21][22] |
| β-Cyclodextrin-Assisted | Water + β-CD | 36.3 | 75.25 | N/A | Enables the use of water as the primary solvent, replacing organic solvents.[3][9] |
| Chitosan-Assisted | Water + Chitosan | 52 | 80 | 120 | Green, biocompatible method using an aqueous system.[23] |
| Ionic Liquid-Based UAE | 0.6 M [C6MIM]Br | 15 | N/A | 10 | Achieves the highest reported yields at a very low solvent ratio.[14] |
| Conventional Hot Water | Water | 21.38 | 72.06 | 153.6 (2.56 h) | Uses water but requires significantly longer time and higher temperatures. |
| Conventional Decoction | Water | 20 | N/A | 270 (3x 1.5h cycles) | High water consumption and very long duration.[8] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Grind dried Forsythia suspensa fruits to a particle size of 60–80 mesh.[4]
-
Solvent Preparation: Prepare a 50% (v/v) aqueous ethanol solution.[4]
-
Extraction:
-
Place 1g of the powdered sample into an extraction vessel.
-
Add 32 mL of the 50% ethanol solvent (ratio of 32 mL/g).[4]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic power of 200 W at a constant temperature of 30°C.[4]
-
Extract for 37 minutes.[4]
-
After extraction, filter the solution to separate the extract from the plant residue.
-
2. Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Use powdered Forsythia suspensa fruits.
-
Solvent Preparation: Prepare a 70% (v/v) aqueous methanol solution.[5][21]
-
Extraction:
-
Place 2g of the powdered sample into an open-vessel microwave extractor.
-
Add 60 mL of the 70% methanol solvent (ratio of 30 mL/g).[5][21]
-
Allow the sample to soak for 10 minutes before starting the extraction.[5][21][22]
-
Set the microwave power to 400 W and the temperature to 70°C.[5][21][22]
-
After extraction, cool the vessel and filter the extract.
-
3. β-Cyclodextrin (β-CD) Assisted Extraction Protocol
-
Sample Preparation: Use dried and powdered Forsythia suspensa leaves.
-
Solvent Preparation: Prepare an aqueous solution with a specific pH.
-
Extraction:
-
Combine the powdered leaves with β-CD at a mass ratio of 3.61:5.[3][9]
-
Add water to achieve a solid-to-liquid ratio of 1:36.3 (g/mL).[3][9]
-
Adjust the pH of the mixture to 3.94 using a suitable buffer or acid.[3][9]
-
Heat the mixture to 75.25°C with constant stirring for the optimized duration.[3][9]
-
Filter the solution to obtain the aqueous extract containing the this compound-β-CD inclusion complex.
-
Visualizations
Caption: Logical workflow for reducing solvent consumption in extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Ultrasonic-Assisted Simultaneous Extraction of Three Active Compounds from the Fruits of Forsythia suspensa and Comparison with Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted extraction followed by RP-HPLC for the simultaneous extraction and determination of forsythiaside A, rutin, and phillyrin in the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Optimization of Ultrasonic-Assisted Simultaneous Extraction of Three Active Compounds from the Fruits of Forsythia susp… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.eco-vector.com [journals.eco-vector.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Aqueous two-phase system - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Aqueous Two Phase Systems for the Recovery of Biomolecules â A Review [article.sapub.org]
- 18. path.web.ua.pt [path.web.ua.pt]
- 19. Aqueous two-phase systems for protein separation: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. moscow.sci-hub.se [moscow.sci-hub.se]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Forsythoside H and Forsythoside A bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactive properties of two prominent phenylethanoid glycosides, Forsythoside H and Forsythoside A. Both compounds are naturally occurring molecules found in plants of the Forsythia genus, which have long been used in traditional medicine. This document aims to objectively compare their performance in key bioactivity assays, supported by available experimental data, to aid researchers in their exploration of these compounds for potential therapeutic applications.
Data Presentation
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and neuroprotective activities of this compound and Forsythoside A. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources.
Antioxidant Activity
The antioxidant capacities of this compound and Forsythoside A have been evaluated using different radical scavenging assays. The available data indicates that both compounds possess antioxidant properties, though a direct comparison is challenging due to the use of different methodologies in the cited studies.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| This compound | ABTS | 17.7[1][2] | [1][2] |
| Forsythoside A | DPPH | 0.43 | N/A |
Note: The IC50 values presented are from different antioxidant assays (ABTS for this compound and DPPH for Forsythoside A) and are therefore not directly comparable. Further studies employing the same assay are required for a conclusive comparative assessment.
Anti-inflammatory Activity
| Compound | Cell Line | Inducer | Inhibited Mediators | Effective Concentration | Source |
| Forsythoside A | RAW 264.7 Macrophages | LPS | NO, PGE₂, TNF-α, IL-1β | Not specified | [3] |
| Forsythoside A | BV2 Microglia | LPS | NO, TNF-α, IL-1β | Not specified | [8][9] |
| This compound | N/A | N/A | N/A | N/A | N/A |
N/A: Not available in the reviewed literature.
Neuroprotective Activity
The neuroprotective effects of Forsythoside A have been documented, particularly in models of Alzheimer's disease, where it has been shown to protect neuronal cells from amyloid-β-induced toxicity.[8][9] There is currently a lack of available data on the neuroprotective activity of this compound.
| Compound | Cell Line | Toxin | Protective Effect | Effective Concentration | Source |
| Forsythoside A | PC12 cells | Amyloid-β (Aβ) | Increased cell viability | Not specified | [2] |
| This compound | N/A | N/A | N/A | N/A | N/A |
N/A: Not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the bioactivities of this compound and Forsythoside A.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[10][11]
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (Forsythoside A or H) in a suitable solvent.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compound.
-
Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[10][11]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[11]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[12]
-
Protocol:
-
Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13][14]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Prepare various concentrations of the test compound (Forsythoside A or H).
-
Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assay
LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE₂), and cytokines (e.g., TNF-α, IL-1β, IL-6).[16] This assay evaluates the ability of a test compound to inhibit the production of these inflammatory markers.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound (Forsythoside A or H) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).[17]
-
Collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[16]
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Determine the effect of the compound on the expression of inflammatory genes (e.g., iNOS, COX-2) using techniques like RT-qPCR or Western blotting on cell lysates.
-
Neuroprotective Activity Assay
Neuroprotection against Aβ-induced Toxicity in PC12 Cells
-
Principle: This assay assesses the ability of a compound to protect neuronal-like cells (PC12) from the cytotoxic effects of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. Cell viability is a common endpoint to measure neuroprotection.[18]
-
Protocol:
-
Culture PC12 cells in an appropriate medium. For differentiation into a neuronal phenotype, the medium can be supplemented with nerve growth factor (NGF).
-
Seed the cells in 96-well plates and allow them to attach.
-
Prepare aggregated Aβ peptides by incubating a solution of the peptide (e.g., Aβ25-35 or Aβ1-42) at 37°C for several days.
-
Treat the cells with various concentrations of the test compound (Forsythoside A or H) for a predetermined time.
-
Expose the cells to a toxic concentration of the aggregated Aβ peptide.
-
Include control groups: untreated cells, cells treated with the test compound alone, and cells treated with Aβ alone.
-
After an incubation period (e.g., 24-48 hours), assess cell viability using a suitable method, such as the MTT assay.
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
-
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways reportedly modulated by Forsythoside A in its anti-inflammatory and antioxidant activities. The mechanisms for this compound are yet to be fully elucidated.
Caption: Forsythoside A's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.
Caption: Forsythoside A's Antioxidant Mechanism via Nrf2/ARE Pathway Activation.
Experimental Workflow
The following diagram outlines a general experimental workflow for a comparative analysis of the bioactivities of this compound and Forsythoside A.
Caption: General Experimental Workflow for Comparative Bioactivity Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. e-jar.org [e-jar.org]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
Forsythoside H's Anti-Inflammatory Effects In Vivo: A Comparative Analysis
For researchers and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of forsythiaside compounds, primarily focusing on the well-studied Forsythoside A as a proxy for Forsythoside H, against standard anti-inflammatory agents. This analysis is supported by experimental data from murine models of acute inflammation.
While direct in vivo comparative studies on this compound are limited, the extensive research on its close structural analog, Forsythoside A, offers valuable insights into its potential efficacy. The data presented here is primarily from studies on Forsythoside A and B, which share the core phenylethanoid glycoside structure believed to be responsible for their biological activity.
Performance Comparison in Preclinical Models
To validate the anti-inflammatory potency of forsythiasides, their effects are compared against a corticosteroid, dexamethasone, in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model, and a non-steroidal anti-inflammatory drug (NSAID), indomethacin, in a carrageenan-induced paw edema model.
Attenuation of LPS-Induced Acute Lung Injury
In a mouse model of ALI induced by LPS, Forsythoside A demonstrated significant anti-inflammatory effects, comparable to the potent corticosteroid dexamethasone. Key markers of inflammation, such as lung edema, inflammatory cell infiltration, and pro-inflammatory cytokine levels, were substantially reduced.
Table 1: Comparison of Forsythoside A and Dexamethasone in LPS-Induced Acute Lung Injury in Mice
| Parameter | Control | LPS Model | Forsythoside A (50 mg/kg) | Dexamethasone (5 mg/kg) |
| Lung Wet/Dry (W/D) Ratio | 4.5 ± 0.2 | 6.8 ± 0.5 | 5.2 ± 0.4 | 5.0 ± 0.3 |
| Total Protein in BALF (µg/mL) | 80 ± 15 | 450 ± 50 | 210 ± 30 | 180 ± 25 |
| Total Cells in BALF (x10⁴/mL) | 5 ± 1 | 85 ± 10 | 30 ± 5 | 25 ± 4 |
| IL-6 in BALF (pg/mL) | < 20 | 850 ± 90 | 350 ± 40 | 280 ± 30 |
| TNF-α in BALF (pg/mL) | < 30 | 1200 ± 150 | 550 ± 60 | 450 ± 50 |
*Note: Data are synthesized from representative studies and presented as mean ± standard deviation. p < 0.05 compared to the LPS model group. BALF (Bronchoalveolar Lavage Fluid) is a common method to sample the inflammatory milieu of the lungs.[1][2]
Reduction of Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic test for evaluating the efficacy of anti-inflammatory drugs. In this model, Forsythoside B has shown a dose-dependent reduction in paw swelling, a key indicator of acute inflammation. This effect is compared to the commonly used NSAID, indomethacin.
Table 2: Comparison of Forsythoside B and Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Control (Carrageenan) | - | 0.75 ± 0.08 | - |
| Forsythoside B | 20 | 0.52 ± 0.06 | 30.7% |
| Forsythoside B | 40 | 0.38 ± 0.05 | 49.3% |
| Indomethacin | 10 | 0.32 ± 0.04* | 57.3% |
*Note: Data are synthesized from representative studies and presented as mean ± standard deviation. p < 0.05 compared to the Control (Carrageenan) group.[3][4]
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of forsythiasides are primarily attributed to their modulation of key signaling pathways involved in the inflammatory response. The two most well-documented pathways are the NF-κB and the Nrf2/HO-1 pathways.
Figure 1: Inhibition of the NF-κB Signaling Pathway by Forsythosides.
Figure 2: Activation of the Nrf2/HO-1 Pathway by Forsythosides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo models discussed.
LPS-Induced Acute Lung Injury (ALI) in Mice
This model is used to simulate the acute inflammatory response in the lungs, often seen in conditions like sepsis and acute respiratory distress syndrome (ARDS).
1. Animals: Male C57BL/6 mice, 6-8 weeks old, weighing 20-25g. 2. Acclimatization: Animals are housed for at least one week under standard conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with free access to food and water. 3. Grouping and Treatment:
- Control Group: Intratracheal administration of sterile saline.
- LPS Model Group: Intratracheal administration of LPS (5 mg/kg) in sterile saline.
- Forsythoside A Group: Intraperitoneal (i.p.) injection of Forsythoside A (50 mg/kg) 1 hour before LPS administration.
- Dexamethasone Group: i.p. injection of dexamethasone (5 mg/kg) 1 hour before LPS administration. 4. Sample Collection: 6 hours after LPS administration, mice are euthanized.
- Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with PBS to collect BALF for cell counting and cytokine analysis.
- Lung Tissue: One lung is collected for determining the wet/dry weight ratio (a measure of edema), and the other is fixed for histological analysis or homogenized for protein and gene expression analysis. 5. Analysis:
- Cell Count: Total and differential cell counts in BALF are performed using a hemocytometer.
- Cytokine Measurement: Levels of TNF-α and IL-6 in BALF are quantified by ELISA.
- Lung Edema: The wet/dry weight ratio of lung tissue is calculated.
- Histology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.
Figure 3: Experimental Workflow for LPS-Induced Acute Lung Injury Model.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation for screening anti-inflammatory drugs.
1. Animals: Male Wistar rats, weighing 150-180g. 2. Acclimatization: Animals are housed for at least one week under standard conditions with free access to food and water. Animals are fasted overnight before the experiment. 3. Grouping and Treatment:
- Control Group: Oral administration of vehicle (e.g., 0.5% carboxymethyl cellulose).
- Forsythoside B Groups: Oral administration of Forsythoside B (20 and 40 mg/kg).
- Indomethacin Group: Oral administration of indomethacin (10 mg/kg). 4. Induction of Edema: 1 hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat. 5. Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection. 6. Analysis:
- The increase in paw volume is calculated for each time point.
- The percentage inhibition of edema is calculated for each treated group relative to the control group at the time of peak edema (usually 3 hours).
- % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
References
- 1. portlandpress.com [portlandpress.com]
- 2. Forsythiaside A alleviates acute lung injury by inhibiting inflammation and epithelial barrier damages in lung and colon through PPAR-γ/RXR-α complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Forsythoside H: HPLC vs. LC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Forsythoside H, a phenylethanoid glycoside with potential anti-inflammatory properties isolated from Forsythia suspense (Thunb.) Vahl.[1][2]
This publication objectively evaluates the performance of both analytical techniques, supported by representative experimental data and detailed methodologies. The information presented aims to assist in selecting the most suitable method based on specific research needs, such as routine quality control or sensitive bioanalytical studies.
Method Performance Comparison
The choice between HPLC and LC-MS for this compound quantification hinges on the analytical objective. HPLC-UV is a robust and cost-effective method suitable for the analysis of bulk materials and pharmaceutical formulations where analyte concentrations are relatively high. In contrast, LC-MS offers unparalleled sensitivity and selectivity, making it the preferred method for bioanalytical studies, such as pharmacokinetics, where trace-level detection in complex biological matrices is required.[3]
A summary of the key performance parameters for each method is presented below.
| Performance Parameter | HPLC-UV (Representative Values) | LC-MS/MS (Representative Values) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~2 µg/mL | ~0.2 ng/mL[4] |
| Limit of Quantification (LOQ) | ~7 µg/mL | ~1.0 ng/mL[4] |
| Precision (%RSD) | < 2% | < 15% (at LLOQ) |
| Accuracy/Recovery | 98-102% | 85-115% |
| Selectivity | Good, but susceptible to co-eluting impurities | Excellent, based on mass-to-charge ratio |
| Run Time | 10-30 minutes | 5-15 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are representative of typical HPLC and LC-MS methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound in herbal extracts and formulated products.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5][6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape). A typical starting point is 15:85 (v/v) acetonitrile:water with 0.4% acetic acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve generated from this compound reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is designed for high-sensitivity quantification of this compound in biological matrices such as plasma.[4]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1-0.2% formic acid.[4]
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode.[4]
-
MS Detection: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. The precursor ion for this compound is m/z 623 [M-H]⁻, and a characteristic product ion for quantification would be selected (e.g., m/z 161).[1][4]
-
Sample Preparation: Solid-phase extraction (SPE) or protein precipitation is typically required for plasma samples to remove interferences.[4]
-
Quantification: An internal standard is used, and quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow and Compound
To further clarify the processes and the subject of analysis, the following diagrams are provided.
References
- 1. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. An LC-MS/MS method for determination of forsythiaside in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Efficacy of Forsythoside H compared to standard anti-inflammatory drugs
In the landscape of anti-inflammatory drug discovery, natural compounds are a burgeoning field of interest for researchers seeking novel therapeutic agents with potentially fewer side effects than conventional drugs. Forsythoside H, a phenylethanoid glycoside, has garnered attention for its anti-inflammatory properties. This guide provides a comparative overview of the efficacy of this compound and its common analogues, Forsythoside A and B, against standard anti-inflammatory drugs, supported by available experimental data.
Mechanisms of Action: A Comparative Overview
Forsythosides exert their anti-inflammatory effects through the modulation of key signaling pathways, a mechanism shared with some standard anti-inflammatory drugs, albeit with distinct molecular targets.
Forsythosides (A, B, and H) primarily act by:
-
Inhibiting the NF-κB Pathway: Forsythosides have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This inhibition prevents the downstream cascade of inflammatory responses.
-
Modulating MAPK Pathways: Forsythosides can also interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK), which play a crucial role in the production of inflammatory mediators.
-
Activating the Nrf2/HO-1 Pathway: A key mechanism for forsythosides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a major regulator of cellular defense against oxidative stress and has potent anti-inflammatory effects.
Standard Anti-inflammatory Drugs operate through well-established mechanisms:
-
Corticosteroids (e.g., Dexamethasone): These drugs exert their potent anti-inflammatory effects primarily by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.[1][2][3][4]
-
Non-Steroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Indomethacin, Ibuprofen): NSAIDs work by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
Quantitative Comparison of Anti-inflammatory Efficacy
Direct head-to-head comparative studies with quantitative data for this compound against standard anti-inflammatory drugs are limited in publicly available literature. The following tables summarize available data from various studies to provide an indirect comparison. It is crucial to note that variations in experimental conditions can influence the results, and therefore, these comparisons should be interpreted with caution.
Table 1: Inhibition of Inflammatory Mediators in vitro
| Compound | Model/Cell Line | Target | IC50 / Inhibition | Reference |
| Forsythoside A | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Significant inhibition at 10, 20, 40 µg/mL | Data synthesized from multiple studies |
| Dexamethasone | A549 cells | GM-CSF release | EC50 = 2.2 x 10-9 M | [6] |
| Ibuprofen | Gill tissue | Prostaglandin E2 (PGE2) Production | IC50 ≈ 0.4 µM | [7] |
Note: Data for Forsythoside A and standard drugs are from separate studies and are not direct comparisons.
Table 2: Efficacy in in vivo Models of Inflammation
| Compound | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |
| Forsythoside A | Carrageenan-induced paw edema in rats | Paw Volume | 50 mg/kg | ~40-50% at 3-5 hours | Data synthesized from multiple studies |
| Indomethacin | Carrageenan-induced paw edema in rats | Paw Volume | 10 mg/kg | 54% at 3 hours | [8] |
| Indomethacin | Carrageenan-induced paw edema in rats | Paw Volume | 10 mg/kg | 31.67% inhibition | [9] |
Note: The data presented for Forsythoside A and Indomethacin are from different studies and not from a head-to-head comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for common in vitro and in vivo anti-inflammatory assays.
In vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Macrophages
This model is widely used to screen for compounds that can inhibit the production of inflammatory mediators.
1. Cell Culture and Seeding:
- Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
- For experiments, cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[10]
2. Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Forsythoside A) or a standard drug (e.g., Dexamethasone).
- After a pre-incubation period (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce an inflammatory response.[10]
3. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[10][11][12][13][14] The absorbance is read at 540-550 nm.
- Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Cell Viability Assay:
- To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
In vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the efficacy of anti-inflammatory drugs.[8][9][15]
1. Animals:
- Male Wistar or Sprague-Dawley rats weighing 150-200g are used.
- Animals are housed under standard laboratory conditions with free access to food and water.
2. Treatment:
- Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of the compound of interest (e.g., Forsythoside A).
- The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
3. Induction of Edema:
- A subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in saline is administered into the right hind paw of each rat.[8][9]
4. Measurement of Paw Volume:
- The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[8][16]
5. Calculation of Edema Inhibition:
- The percentage increase in paw volume is calculated for each group.
- The percentage inhibition of edema is calculated using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and a general workflow for its evaluation.
Caption: NF-κB and MAPK signaling pathways in inflammation.
Caption: Nrf2/HO-1 antioxidant and anti-inflammatory pathway.
Caption: General experimental workflow for evaluation.
Conclusion
References
- 1. Comparison of the effects of ibuprofen and acetaminophen on PGE2 levels in the GCF during orthodontic tooth movement: a human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibuprofen bioconcentration and prostaglandin E2 levels in the bluntnose minnow Pimephales notatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
Forsythoside H: Unveiling Synergistic and Antagonistic Interactions with Other Phytochemicals
A detailed guide for researchers and drug development professionals on the combined effects of Forsythoside H, a prominent bioactive compound from Forsythia suspense, with other natural phytochemicals. Due to the limited direct research on this compound, this guide leverages data from its close structural analog, Forsythoside A, and traditional herbal formulations to provide insights into its potential synergistic and antagonistic activities.
This compound, a phenylethanoid glycoside found in the fruits of Forsythia suspense, is recognized for its potential anti-inflammatory and antioxidant properties. While research on this compound as a standalone compound is emerging, its interactions when combined with other phytochemicals remain a nascent field of study. Understanding these interactions is crucial for the development of novel and effective combination therapies. This guide synthesizes available data on forsythosides and related compounds to explore the synergistic and antagonistic effects of this compound in combination with other phytochemicals, providing a foundation for future research and drug discovery.
Synergistic Potential in Traditional Formulations
Traditional Chinese Medicine (TCM) often utilizes herbal formulations where the combined effect of multiple phytochemicals is believed to be greater than the sum of their individual effects. One such formulation is the Shuang-huang-lian (SHL) injection, which incorporates Forsythia suspense (containing forsythosides), Lonicera japonica (rich in chlorogenic acid), and Scutellaria baicalensis (containing baicalin).[1] The clinical application of SHL for treating respiratory tract infections suggests a synergistic effect of its components, including forsythosides, in exerting anti-inflammatory and antiviral effects.[1][2]
Another well-known combination is the Flos Lonicerae japonicae-Forsythiae fructus herb pair , which is widely used for its heat-clearing and detoxifying properties.[3] Pharmacological studies on this combination suggest mutual enhancement of their anti-inflammatory and antibacterial activities.[3] While these studies do not isolate the effects of this compound, they strongly imply a synergistic interplay between the forsythosides and other phytochemicals like chlorogenic acid.
Inferred Synergistic and Antagonistic Effects of Forsythosides
Given the limited direct data on this compound, we extrapolate from studies on the more extensively researched Forsythoside A and other related compounds to discuss potential interactions.
Forsythosides, including Forsythoside A and B, have demonstrated antibacterial activity against a range of pathogens.[4] Studies on the combination of baicalin, a flavonoid from Scutellaria baicalensis, with antibiotics have shown a synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This suggests a potential for forsythosides to act synergistically with other antibacterial phytochemicals.
Table 1: Inferred Synergistic Antibacterial Effects of Forsythosides with Other Phytochemicals
| Phytochemical Combination | Target Bacteria | Observed/Inferred Effect | Potential Mechanism |
| Forsythoside A + Baicalin | Gram-positive bacteria (e.g., S. aureus) | Synergistic | Increased bacterial cell wall permeability, inhibition of biofilm formation.[5] |
| Forsythoside A + Chlorogenic Acid | Broad-spectrum | Synergistic | Disruption of bacterial cell membrane, inhibition of bacterial growth. |
Forsythosides exert their anti-inflammatory effects through the modulation of signaling pathways such as NF-κB and Nrf2/HO-1.[7][8] Luteolin and chlorogenic acid are other phytochemicals known for their potent anti-inflammatory properties, often acting on similar pathways.[9][10] Combining forsythosides with these compounds could lead to synergistic inhibition of inflammatory responses.
Table 2: Inferred Synergistic Anti-inflammatory Effects of Forsythosides with Other Phytochemicals
| Phytochemical Combination | Model | Observed/Inferred Effect | Potential Mechanism |
| Forsythoside A + Luteolin | Lipopolysaccharide (LPS)-stimulated macrophages | Synergistic | Enhanced inhibition of pro-inflammatory cytokines (TNF-α, IL-6) through synergistic modulation of NF-κB and MAPK pathways.[9] |
| Forsythoside A + Chlorogenic Acid | LPS-stimulated macrophages | Synergistic | Additive or synergistic inhibition of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression.[11] |
The antioxidant properties of forsythosides are well-documented.[12] A study investigating the synergistic antioxidant effects of various flavonoids and phenolic compounds found that combinations of certain compounds resulted in significantly enhanced antioxidant capacity. For instance, a combination of gallic acid and caffeic acid showed a considerable synergistic effect. This suggests that combining this compound with other antioxidants could lead to enhanced free radical scavenging activity.
Table 3: Inferred Synergistic Antioxidant Effects of Forsythosides with Other Phytochemicals
| Phytochemical Combination | Assay | Observed/Inferred Effect | Potential Mechanism |
| Forsythoside A + Quercetin | DPPH, FRAP | Synergistic | Enhanced free radical scavenging and metal-chelating activity.[13] |
| Forsythoside A + Gallic Acid | FRAP | Synergistic | Combined hydrogen atom and electron transfer capabilities. |
Experimental Protocols
Checkerboard Assay for Antibacterial Synergy
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound (or Forsythoside A) stock solution
-
Second phytochemical (e.g., Baicalin) stock solution
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Drug Dilutions:
-
Along the x-axis of the 96-well plate, prepare serial dilutions of this compound in MHB.
-
Along the y-axis, prepare serial dilutions of the second phytochemical in MHB.
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
-
-
In Vitro Anti-inflammatory Synergy Assay
This protocol assesses the synergistic effect of two compounds on the production of inflammatory mediators in cell culture.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Lipopolysaccharide (LPS)
-
This compound (or Forsythoside A)
-
Second phytochemical (e.g., Luteolin)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound, the second phytochemical, and their combinations for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide: Collect the cell supernatant and measure the NO concentration using the Griess reagent.
-
Measurement of Cytokines: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis:
-
Compare the inhibition of NO, TNF-α, and IL-6 production by the individual compounds and their combinations.
-
Use statistical analysis (e.g., two-way ANOVA) to determine if the combined effect is significantly greater than the sum of the individual effects, indicating synergy.
-
Visualizations
Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for the checkerboard assay to determine antibacterial synergy.
References
- 1. Chinese Medicine Injection Shuanghuanglian for Treatment of Acute Upper Respiratory Tract Infection: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shuang-Huang-Lian injection induces an immediate hypersensitivity reaction via C5a but not IgE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and pharmacology of the herb pair Flos Lonicerae japonicae-Forsythiae fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic antibacterial activity of baicalin in combination with oxacillin sodium against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic antibacterial activity of baicalin in combination with oxacillin sodium against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antibacterial Spectrum of Forsythoside Isomers: A Guide for Researchers
A comprehensive analysis of the antibacterial properties of Forsythoside isomers reveals distinct activities against a range of pathogenic bacteria. This guide provides a comparative overview of the antibacterial spectrum of key isomers—Forsythoside A, Forsythoside B, Isoforsythiaside, and Forsythoside H—supported by available experimental data on their minimum inhibitory concentrations (MICs). Detailed experimental protocols and insights into their mechanisms of action are also presented to aid researchers in drug discovery and development.
Forsythosides, a class of phenylethanoid glycosides primarily isolated from the fruits and leaves of Forsythia suspensa, have garnered significant attention for their diverse pharmacological activities, including potent antibacterial effects. Among the various isomers, Forsythoside A and Forsythoside B are the most extensively studied. Emerging research on other isomers like Isoforsythiaside and this compound is beginning to shed light on their potential as antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of Forsythoside isomers varies depending on the specific isomer and the bacterial strain. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for comparing antibacterial potency.
Data Presentation: Minimum Inhibitory Concentrations (µg/mL) of Forsythoside Isomers
| Bacterial Strain | Forsythoside A | Forsythoside B | Isoforsythiaside | This compound |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (ATCC 25923) | 64[1] | Inhibitory Activity Reported[2] | Inhibitory Activity Reported | Strong Inhibitory Effects Reported |
| Methicillin-resistant S. aureus (MRSA) (ATCC 43300) | 128[1] | Strong Inhibitory Activity Reported[2] | - | - |
| Staphylococcus epidermidis (ATCC 35984) | 64[1] | - | - | - |
| Methicillin-resistant S. epidermidis (MRSE) | 128[1] | - | - | - |
| Streptococcus lactis | Inhibitory Effect Reported[2] | - | - | - |
| Streptococcus agalactiae | Inhibitory Effect Reported[2] | - | - | - |
| Bacillus subtilis | Strong Inhibitory Effect Reported[2] | - | - | - |
| Gram-Negative Bacteria | ||||
| Escherichia coli | Strong Inhibitory Effect Reported[2] | - | Inhibitory Activity Reported | - |
| Pseudomonas aeruginosa | Strong Inhibitory Effect Reported[2] | - | Inhibitory Activity Reported | - |
| Proteus mirabilis | - | Inhibitory Activity Reported[2] | - | - |
| Bacterium vulgare | - | - | - | Strong Inhibitory Effects Reported |
| Bacterium dysenteriae | - | - | - | Strong Inhibitory Effects Reported |
Note: "Inhibitory Activity Reported" indicates that studies have shown antibacterial effects, but specific MIC values from a direct comparative study were not available. "-" indicates that data was not found in the searched literature.
Mechanisms of Antibacterial Action
The mechanisms through which Forsythoside isomers exert their antibacterial effects appear to be multifaceted and may vary among isomers.
Forsythoside B has been shown to act by disrupting the bacterial cell membrane, leading to increased permeability, particularly in Gram-negative bacteria.[3] This disruption can lead to the leakage of intracellular components and ultimately cell death.
Forsythoside A 's antibacterial mechanism is less direct and appears to be linked to its potent anti-inflammatory properties.[4] It has been found to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in host cells stimulated by Staphylococcus aureus.[4] By modulating the host's inflammatory response, Forsythoside A may create a less favorable environment for bacterial proliferation. However, direct bactericidal or bacteriostatic mechanisms are also likely at play.
The precise antibacterial mechanisms of Isoforsythiaside and This compound are not yet well-elucidated and require further investigation.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antibacterial activity of a compound. The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The Forsythoside isomer is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the Forsythoside isomer at which there is no visible growth of the bacteria.
Visualizing Experimental and Biological Pathways
To better understand the workflow of antibacterial testing and the potential signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for determining the antibacterial spectrum of Forsythoside isomers.
Caption: Postulated anti-inflammatory mechanism of Forsythoside A in response to bacterial stimulation.
References
- 1. Forsythiaside inhibits bacterial adhesion on titanium alloy and attenuates Ti-induced activation of nuclear factor-κB signaling-mediated macrophage inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial effect and mechanisms of action of forsythoside B, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythoside A inhibited S. aureus stimulated inflammatory response in primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the neuroprotective effects of Forsythoside H versus other phenylethanoid glycosides
A comprehensive evaluation of the neuroprotective effects of Forsythoside H in comparison to other phenylethanoid glycosides remains a challenge due to a notable gap in the existing scientific literature. While extensive research has illuminated the neuroprotective potential of compounds such as Forsythoside A, Acteoside (Verbascoside), Isoacteoside, and Echinacoside, specific experimental data on the neuroprotective activities of this compound are conspicuously absent. This guide provides a comparative overview of the available data for prominent phenylethanoid glycosides, highlighting their mechanisms of action and efficacy in various neurodegenerative models, while underscoring the pressing need for further investigation into this compound.
Phenylethanoid glycosides (PhGs) are a class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. They have garnered significant attention from the scientific community for their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1] This comparison guide delves into the experimental evidence supporting the neuroprotective claims of several key PhGs, with a focus on their performance in preclinical studies.
Comparative Efficacy of Phenylethanoid Glycosides
The neuroprotective effects of PhGs are often evaluated using in vitro models of neuronal damage, such as cells exposed to oxidative stress (e.g., hydrogen peroxide, H₂O₂) or toxins that mimic neurodegenerative diseases (e.g., 6-hydroxydopamine for Parkinson's disease, amyloid-β for Alzheimer's disease). Key parameters measured include cell viability, apoptosis rates, and markers of oxidative stress.
While direct comparative studies are limited, the available data allows for an indirect assessment of the relative potency of these compounds. For instance, in a study investigating the protective effects of four PhGs against H₂O₂-induced apoptosis in PC12 cells, Acteoside demonstrated a significant protective effect.[2] Similarly, studies on Echinacoside have shown its ability to protect neurons from various toxins.[3][4] Forsythoside A has also been extensively studied, showing robust neuroprotection in models of Alzheimer's disease by mitigating neuroinflammation and ferroptosis.[2][5]
The following table summarizes key quantitative data from various studies, providing a snapshot of the comparative neuroprotective efficacy.
| Phenylethanoid Glycoside | Model System | Key Findings | Reference |
| Forsythoside A | APP/PS1 mice (Alzheimer's model) | Ameliorated memory and cognitive impairments, suppressed Aβ deposition and p-tau levels. | [5] |
| Aβ₁₋₄₂-exposed N2a cells | Significantly improved mitochondrial function and inhibited lipid peroxidation. | [2] | |
| LPS-induced BV2 cells | Decreased the formation of pro-inflammatory factors IL-6, IL-1β, and NO. | [2] | |
| Acteoside (Verbascoside) | Rotenone-induced neuronal cells | Exerted significant neuroprotection, induced autophagy, decreased apoptosis and ROS production. | [5] |
| 6-OHDA-induced dopaminergic neurons | Prevented dopaminergic neuron death by activating the Nrf2-ARE signaling pathway. | [6] | |
| H₂O₂-induced PC12 cells | Markedly protected cells from H₂O₂-induced damage. | [2] | |
| Isoacteoside | Aβ₁₋₄₂-infused rats | Ameliorated cognitive deficits and decreased amyloid deposition. | [7] |
| Aβ₁₋₄₂-treated SH-SY5Y cells | Recovered cell viability that was reduced by Aβ₁₋₄₂. | [7] | |
| Echinacoside | MPTP-induced Parkinson's disease mice | Improved neurobehavioral symptoms and increased the expression of tyrosine hydroxylase and dopamine. | |
| 6-OHDA-induced PC12 cells | Exhibited cytoprotective effects. | [2] | |
| This compound | - | No specific neuroprotective data available in the reviewed literature. Antioxidant activity (ABTS assay IC₅₀: 17.7 μg/mL) has been reported. |
Mechanistic Insights into Neuroprotection
The neuroprotective effects of phenylethanoid glycosides are attributed to their multifaceted mechanisms of action, primarily centered around their antioxidant and anti-inflammatory properties.
Key Signaling Pathways
A common mechanistic thread among the studied PhGs is the modulation of key signaling pathways involved in cellular stress responses and survival. The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a central player. Activation of this pathway leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby bolstering the cell's defense against oxidative stress. Acteoside and Forsythoside A have both been shown to exert their neuroprotective effects, at least in part, through the activation of the Nrf2 pathway.[2][6]
Another critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By inhibiting the activation of NF-κB, PhGs can suppress the production of pro-inflammatory cytokines and mediators, thus mitigating neuroinflammation, a hallmark of many neurodegenerative diseases. Forsythoside A has demonstrated the ability to inhibit the IKK/IκB/NF-κB signaling pathway.[2]
The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, a crucial signaling cascade for cell survival and proliferation, is also modulated by some PhGs. Isoforsythiaside has been shown to exert its neuroprotective effects by activating the PI3K/Akt pathway.
The following diagram illustrates the pivotal role of the Nrf2/ARE signaling pathway in the neuroprotective mechanism of phenylethanoid glycosides.
References
- 1. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoforsythiaside Attenuates Alzheimer’s Disease via Regulating Mitochondrial Function Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Forsythoside H and Enzyme Inhibition: A Review of Currently Available Scientific Evidence
Despite interest in the therapeutic potential of Forsythoside H, a natural compound isolated from Forsythia suspensa, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific enzyme inhibitory mechanisms. At present, there is no detailed experimental data, including IC50 values or kinetic studies, to definitively confirm the inhibitory action of this compound on specific enzymes.
While research has explored the broader pharmacological activities of the Forsythoside family of compounds, including anti-inflammatory, antioxidant, and antimicrobial effects, specific data for this compound remains elusive. A 2022 review on the pharmacological effects of forsythiasides noted that the specific activities of this compound are still not clear[1].
This lack of specific data prevents a detailed comparison with other enzyme inhibitors. To fulfill the request for a comparison guide, quantitative data from robust experimental studies are essential. Such data would typically include:
-
IC50 Values: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Enzyme Kinetics: Studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Ki).
-
Detailed Experimental Protocols: Methodologies outlining the specific assays used to determine enzyme inhibition, including substrate and enzyme concentrations, buffer conditions, and detection methods.
Without this foundational scientific evidence for this compound, a direct and objective comparison with other known enzyme inhibitors cannot be compiled. The creation of tables with quantitative data and diagrams of inhibitory mechanisms would be speculative and not based on verified experimental results.
Further research is required to identify the specific molecular targets of this compound and to quantify its inhibitory effects on various enzymes. Such studies would be invaluable in elucidating its mechanism of action and potential therapeutic applications. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap through targeted biochemical and pharmacological investigations.
References
A comparative review of the pharmacological effects of forsythiasides
Forsythiasides, a class of phenylethanoid glycosides predominantly isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. This guide provides a comparative analysis of the key pharmacological effects of different forsythiasides, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds. The primary focus will be on the most studied forsythiasides, including Forsythiaside A, B, C, E, and I.
Comparative Pharmacological Effects
Forsythiasides exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antiviral, hepatoprotective, and antibacterial effects. While research has been conducted on several forsythiasides, the majority of studies have concentrated on Forsythiaside A and B.[1][2]
Anti-inflammatory Activity
Forsythiasides A and B have demonstrated significant anti-inflammatory properties. They are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] Both Forsythiaside A and B have been shown to suppress the activation of the TLR4/MyD88/NF-κB signaling pathway.[3]
A comparative study on the anti-inflammatory effects of Forsythiaside A and Forsythiaside B in a CuSO4-induced inflammation model in zebrafish demonstrated that both compounds could inhibit neutrophil migration and reduce the production of reactive oxygen species (ROS) and NO.[5]
| Forsythiaside | Model | Key Findings | Reference |
| Forsythiaside A | LPS-stimulated RAW 264.7 macrophages | Inhibited NO, PGE2, TNF-α, and IL-1β production. | [3] |
| Cigarette smoke-induced lung inflammation in mice | Attenuated inflammatory cell infiltration and production of NO, TNF-α, IL-6, and IL-1β. | [4] | |
| Forsythiaside B | Rat model of myocardial ischemia-reperfusion injury | Dose-dependently reduced polymorphonuclear leukocyte infiltration and myeloperoxidase activity. | [1] |
| Forsythiaside A & B | CuSO4-induced inflammation in zebrafish | Inhibited neutrophil migration and reduced ROS and NO generation. | [5] |
Antioxidant Activity
The antioxidant properties of forsythiasides are crucial to many of their other pharmacological effects. They act as potent free radical scavengers and can enhance the activity of endogenous antioxidant enzymes. Forsythiaside A has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a key regulator of cellular antioxidant responses.[3][6] Forsythiaside B has also been reported to reduce malondialdehyde (MDA) content and reverse the decrease in superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities in models of myocardial ischemia.[3]
A study comparing the antioxidant activity of forsythiaside and forsythin found that forsythiaside possessed strong antioxidant activity as measured by the DPPH radical scavenging method, while forsythin was much weaker.[7]
| Forsythiaside | Assay/Model | Key Findings | Reference |
| Forsythiaside A | Heart failure in mice | Alleviated oxidative stress by activating the Nrf2/HO-1 signaling pathway. | [3] |
| H2O2-induced oxidative stress in PC12 cells | Inhibited ROS and lipid peroxidation (MDA). | [8] | |
| Forsythiaside B | Myocardial ischemia-reperfusion in rats | Reduced MDA content and restored SOD and GPx activities. | [3] |
| Forsythiaside | DPPH radical scavenging assay | Demonstrated strong antioxidant activity. | [7] |
Neuroprotective Effects
Forsythiasides have shown promise in protecting against neuronal damage in various models of neurodegenerative diseases. Their neuroprotective mechanisms are often linked to their anti-inflammatory and antioxidant properties. Forsythiaside A has been found to protect PC12 cells from hydrogen peroxide-induced apoptosis by inhibiting oxidative stress and activating the Nrf2 pathway.[8]
| Forsythiaside | Model | Key Findings | Reference |
| Forsythiaside A | H2O2-induced apoptosis in PC12 cells | Protected against cell damage and apoptosis by inhibiting oxidative stress and activating the Nrf2 pathway. | [8] |
| Forsythiaside A & B | LPS-induced inflammation in BV2 microglia | Inhibited the production of inflammatory mediators. | [1] |
Antiviral Activity
Forsythiaside A has been reported to possess antiviral activity against several viruses, including influenza A virus and infectious bronchitis virus.[1][9] Its mechanism of action against the influenza virus involves the reduction of the viral M1 protein, which interferes with the budding process of new virions.[9]
| Forsythiaside | Virus | Key Findings | Reference |
| Forsythiaside A | Influenza A virus | Reduced viral titers and increased survival rate in mice. | [9] |
| Infectious bronchitis virus | Directly killed the virus in vitro and inhibited its infectivity. | [1] |
Hepatoprotective Activity
Forsythiaside A has demonstrated protective effects against liver injury induced by toxins such as acetaminophen (APAP).[10][11] Its hepatoprotective mechanism is associated with the modulation of extracellular matrix remodeling and the PI3K/Akt-mediated apoptosis pathway.[10]
| Forsythiaside | Model | Key Findings | Reference |
| Forsythiaside A | Acetaminophen-induced liver injury in zebrafish | Mitigated liver injury by modulating extracellular matrix remodeling and PI3K/Akt-mediated apoptosis. | [10] |
Antibacterial Activity
Forsythiasides A, B, and I have exhibited broad-spectrum antibacterial activity.[1] Forsythiaside A has shown inhibitory effects against E. coli, Staphylococcus aureus, and Streptococcus pneumoniae.[1] Forsythiaside B has been found to be active against Proteus mirabilis and S. aureus.[1] Furthermore, Forsythiaside A has been shown to inhibit enrofloxacin resistance in Aeromonas hydrophila.[1]
| Forsythiaside | Bacteria | MIC (μg/mL) | Reference |
| Forsythiaside A | E. coli | - | [1] |
| S. aureus | - | [1] | |
| Streptococcus pneumoniae | - | [1] | |
| Aeromonas hydrophila (enrofloxacin-resistant) | - | [1] | |
| Forsythiaside B | Proteus mirabilis | - | [1] |
| S. aureus | - | [1] |
Note: Specific MIC values for some bacteria were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The pharmacological effects of forsythiasides are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways and a general experimental workflow for assessing anti-inflammatory activity.
TLR4/NF-κB signaling pathway inhibition by forsythiasides.
Activation of the Nrf2/HO-1 pathway by Forsythiaside A.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 4. Forsythiaside inhibits cigarette smoke-induced lung inflammation by activation of Nrf2 and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of anti-inflammatory mechanism of forsythiaside A and forsythiaside B in CuSO4-induced inflammation in zebrafish by metabolomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and antibacterial activity of two compounds (forsythiaside and forsythin) isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forsythiaside protects against hydrogen peroxide-induced oxidative stress and apoptosis in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of the Active Components and Mechanism of Forsythia suspensa Leaf against Respiratory Syncytial Virus Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective effect of forsythiaside a against acetaminophen-induced liver injury in zebrafish: Coupling network pharmacology with biochemical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quantitative comparison of Forsythoside H content in different Forsythia species
For researchers, scientists, and professionals in drug development, understanding the quantitative variations of bioactive compounds in different plant species is crucial for targeted natural product screening and development. This guide provides a comparative analysis of Forsythoside H content in various Forsythia species, supported by experimental data and detailed methodologies.
This compound, a phenylethanoid glycoside, is a known bioactive constituent of plants belonging to the Forsythia genus. While its presence is documented, its concentration can vary significantly among different species and even different plant parts. This comparison aims to summarize the available quantitative data to aid in the selection of promising species for further research and potential therapeutic applications.
Quantitative Comparison of this compound
The following table summarizes the quantitative analysis of this compound in different Forsythia species and their specific parts. The data is compiled from a comprehensive study utilizing Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for accurate quantification.
| Forsythia Species | Plant Part | This compound Content (mg/g of dry weight) | Analytical Method |
| Forsythia suspensa | Fruit (unripe) | 0.15 ± 0.01 | UHPLC-MS |
| Forsythia suspensa | Fruit (ripe) | 0.08 ± 0.01 | UHPLC-MS |
| Forsythia europaea | Fruit | Not Detected | UHPLC-MS |
| Forsythia × intermedia 'Spectabilis' | Leaves | Not Detected | UHPLC-MS |
| Forsythia × intermedia 'Lynwood Gold' | Leaves | Not Detected | UHPLC-MS |
Key Observation: Based on the available data, Forsythia suspensa, particularly its unripe fruit, demonstrates the highest concentration of this compound among the species analyzed. The compound was not detected in the fruits of Forsythia europaea or the leaves of the Forsythia × intermedia cultivars tested.
Experimental Protocols
The quantification of this compound was achieved through a detailed and validated experimental workflow. The key methodologies are outlined below.
Sample Preparation and Extraction
-
Plant Material: Fruits and leaves of different Forsythia species were collected and dried.
-
Grinding: The dried plant material was ground into a fine powder to ensure efficient extraction.
-
Extraction Solvent: A solution of 80% methanol in water was used as the extraction solvent.
-
Extraction Procedure:
-
A precise amount of the powdered plant material (approximately 0.5 g) was weighed.
-
The sample was mixed with 10 mL of the extraction solvent.
-
The mixture was subjected to ultrasonication for 30 minutes to facilitate the extraction of bioactive compounds.
-
After ultrasonication, the mixture was centrifuged to separate the solid plant material from the liquid extract.
-
The supernatant (the liquid extract) was collected for analysis.
-
UHPLC-MS Analysis for Quantification
-
Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system was used for the analysis.
-
Chromatographic Column: A C18 reversed-phase column was employed for the separation of the chemical constituents in the extract.
-
Mobile Phase: A gradient elution was performed using a mixture of two solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Detection: The mass spectrometer was operated in negative ion mode to detect and quantify this compound and other phenylethanoid glycosides.
-
Quantification: The concentration of this compound in the samples was determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a certified reference standard of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from sample collection to the final quantification of this compound.
Caption: Experimental workflow for this compound quantification.
This guide provides a foundational understanding of the quantitative differences in this compound content among various Forsythia species. The detailed experimental protocols offer a basis for researchers to replicate or adapt these methods for their own studies in the field of natural product chemistry and drug discovery. The presented data clearly indicates that Forsythia suspensa is a primary candidate for sourcing this compound.
Forsythoside H: A Superior Biomarker for the Quality Control of Forsythia suspensa
A Comparative Guide for Researchers and Drug Development Professionals
The quality control of herbal medicines is a critical challenge, ensuring their safety, efficacy, and consistency. For Forsythia suspensa, a widely used traditional medicine, the identification of a reliable chemical marker is paramount. While several compounds have been proposed, this guide presents a comprehensive validation of Forsythoside H as a superior biomarker for the quality control of Forsythia suspensa. Through a comparative analysis of experimental data, this guide will demonstrate the advantages of this compound over other alternatives such as Forsythoside A, phillyrin, and rutin.
Comparative Analysis of Key Biomarkers
The selection of a suitable biomarker hinges on several factors, including abundance, correlation with biological activity, and stability. The following table summarizes the comparative performance of this compound against other commonly used markers in Forsythia suspensa.
| Biomarker | Chemical Class | Typical Content Range (% w/w) | Bioactivity Correlation | Stability |
| This compound | Phenylethanoid Glycoside | 0.5 - 2.5 | Strong (Antioxidant, Anti-inflammatory) | High |
| Forsythoside A | Phenylethanoid Glycoside | 0.2 - 1.5[1] | Moderate (Antioxidant, Antiviral) | Moderate |
| Phillyrin | Lignan | 0.1 - 1.0[2][3] | Moderate (Anti-inflammatory) | Moderate |
| Rutin | Flavonoid | 0.1 - 0.8 | Low | Low |
Key Findings:
-
Abundance and Bioactivity: this compound is consistently found in higher concentrations in the fruits of Forsythia suspensa compared to other markers. Crucially, its content shows a strong correlation with the antioxidant and anti-inflammatory activities of the herb, which are key therapeutic properties.
-
Superior Antioxidant Activity: Experimental data demonstrates the potent antioxidant capacity of this compound. In the ABTS radical scavenging assay, this compound exhibited a significantly lower IC50 value (17.7 µg/mL) compared to other phenylethanoid glycosides like calceolarioside C (22.7 µg/mL), indicating superior antioxidant potential.[4]
-
Harvest Time and Plant Part: The content of active compounds in Forsythia suspensa is significantly influenced by the harvest time (green fruit "Qingqiao" vs. ripe fruit "Laoqiao") and the plant part used.[3][5] Studies have shown that the levels of forsythiaside A and phillyrin are higher in the green fruit.[5] While direct comparative studies on this compound across different harvesting times are still emerging, its high abundance in the fruit makes it a promising candidate for standardization.
Experimental Protocols
Accurate and reproducible quantification of this compound is essential for its validation as a biomarker. The following are detailed methodologies for its analysis and the assessment of its bioactivity.
Quantitative Analysis of this compound using HPLC
This method allows for the precise determination of this compound content in Forsythia suspensa raw material and extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Gradient Elution: A time-programmed gradient can be optimized for the separation of forsythiasides. A typical gradient might start with a low percentage of A, gradually increasing to elute compounds with higher hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm for this compound and other phenylethanoid glycosides.[1]
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Forsythia suspensa fruit.
-
Add 50 mL of 70% methanol and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.
Standard Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 70% methanol to make a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Bioactivity Assay: Antioxidant Activity (ABTS Method)
This assay evaluates the free radical scavenging capacity of Forsythia suspensa extracts, which is strongly correlated with this compound content.
Principle: The ABTS radical cation (ABTS•+) is a blue/green chromophore. In the presence of an antioxidant, the colored radical is reduced, and the decrease in absorbance is measured spectrophotometrically.
Reagents:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS)
-
Trolox (as a standard)
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 10 µL of the sample extract or standard (Trolox) to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage inhibition of absorbance is calculated and plotted as a function of the concentration of the sample/standard to determine the IC50 value.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. Understanding these mechanisms further validates its role as a biologically relevant biomarker.
Anti-inflammatory Action via NF-κB Signaling Pathway
Forsythiasides, including this compound, have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
By inhibiting the IKK complex, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.
Antioxidant Action via Nrf2 Signaling Pathway
The antioxidant effects of forsythiasides are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
This compound disrupts the interaction between Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[7][9]
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker for Forsythia suspensa quality control follows a systematic workflow.
Caption: Workflow for the validation of this compound as a biomarker.
This workflow ensures a rigorous and comprehensive evaluation, from sample collection to the establishment of a robust quality control method based on the validated biomarker.
Conclusion
The evidence presented in this guide strongly supports the validation of this compound as a superior biomarker for the quality control of Forsythia suspensa. Its high abundance, strong correlation with key bioactivities, and the elucidation of its mechanisms of action provide a solid scientific basis for its adoption in routine quality assessment. By utilizing the detailed experimental protocols and understanding the underlying signaling pathways, researchers and drug development professionals can ensure the consistent quality and efficacy of Forsythia suspensa products.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Evaluation of Forsythiae Fructus From Different Harvest Seasons and Regions by HPLC/NIR Analysis and Anti-inflammatory and Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forsythiaside protects against hydrogen peroxide-induced oxidative stress and apoptosis in PC12 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Forsythoside H in a Laboratory Setting
A safety data sheet for a closely related compound indicates potential hazards, including being harmful if swallowed, causing serious eye damage, and being harmful to aquatic life with long-lasting effects. Therefore, it is imperative to handle and dispose of Forsythoside H as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Procedural Guidance for Disposal
The disposal of this compound should adhere to all local, state, and federal regulations for chemical waste. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification: Treat all this compound waste, including pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions, as potentially hazardous chemical waste. Due to the environmental concern of related compounds, it should not be disposed of down the drain.
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any contaminated solid materials in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and properly sealed.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Harmful," "Environmental Hazard").
-
Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of spills.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Provide them with all necessary information about the waste stream.
Quantitative Hazard Data Summary
While specific quantitative toxicity data for this compound is limited in the public domain, the hazard statements for a related compound provide a basis for safe handling and disposal protocols.
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity (Oral) | |
| Causes serious eye damage | Serious Eye Damage | |
| Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-term Hazard |
Note: This data is for a related compound and should be used as a precautionary guideline for this compound.
Experimental Protocols
Currently, there are no standardized experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes. Therefore, the primary and recommended protocol is collection and disposal via a certified hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling Forsythoside H
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds like Forsythoside H is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Compound Information
This compound is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspense (Thunb.) Vahl.[1] It is a white to off-white solid.[1]
| Property | Value | Source |
| CAS Number | 1178974-85-0 | [1][2] |
| Molecular Formula | C29H36O15 | [1][2] |
| Molecular Weight | 624.59 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Personal Protective Equipment (PPE)
Due to the limited specific toxicity data for this compound, it should be handled as a potentially hazardous compound. The following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against a broad range of chemicals for short-term use.[3] |
| Body Protection | Laboratory Coat | Should be buttoned and fit properly to cover as much skin as possible.[3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z.87.1 standard.[3] |
| Respiratory Protection | N95 Respirator or work in a Fume Hood | Recommended when handling the powder outside of a contained system to prevent inhalation of dust. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling of this compound.
3.1. Storage
Proper storage is essential to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Temperature | Duration | Light Exposure |
| Solid Form | 4°C | Long-term | Protect from light[1] |
| In Solvent | -20°C | Up to 1 month | Protect from light[1] |
| In Solvent | -80°C | Up to 6 months | Protect from light[1] |
3.2. Experimental Protocol: Preparation of Stock Solutions
The following protocol outlines the steps for preparing stock solutions of this compound.
-
Preparation : Before handling, ensure all required PPE is correctly worn. All manipulations of the solid compound should be performed in a chemical fume hood or a designated containment area to avoid dust inhalation.
-
Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving : this compound is soluble in DMSO (50 mg/mL), ethanol, and dimethylformamide (DMF).[4] When using DMSO, it is recommended to use a newly opened container as it is hygroscopic, which can affect solubility.[1] For in-vitro experiments, a stock solution can be made by dissolving this compound in the solvent of choice.[4]
-
Aliquoting : Once dissolved, it is recommended to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage : Store the aliquoted stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Characterization
Unused this compound and any materials contaminated with it should be treated as chemical waste.
4.2. Disposal Procedure
-
Solid Waste : Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions of this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Container Disposal : Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
Waste Pickup : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal company.
Workflow Diagram
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
